molecular formula C7H4BrF2NO2 B13485280 2-Bromo-6-(difluoromethyl)isonicotinic acid

2-Bromo-6-(difluoromethyl)isonicotinic acid

Katalognummer: B13485280
Molekulargewicht: 252.01 g/mol
InChI-Schlüssel: HSWYWGLFRNTXMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(difluoromethyl)isonicotinic acid is a useful research compound. Its molecular formula is C7H4BrF2NO2 and its molecular weight is 252.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(difluoromethyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(difluoromethyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H4BrF2NO2

Molekulargewicht

252.01 g/mol

IUPAC-Name

2-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2-3(7(12)13)1-4(11-5)6(9)10/h1-2,6H,(H,12,13)

InChI-Schlüssel

HSWYWGLFRNTXMH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(F)F)Br)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

"2-Bromo-6-(difluoromethyl)isonicotinic acid" properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the physicochemical properties, synthetic methodologies, and medicinal chemistry applications of 2-Bromo-6-(difluoromethyl)isonicotinic acid . This compound represents a high-value scaffold in modern drug discovery, particularly for Fragment-Based Drug Design (FBDD) and the development of kinase inhibitors, owing to its unique combination of a lipophilic hydrogen bond donor (


), a versatile cross-coupling handle (

), and a carboxylic acid functionality.

Executive Summary

2-Bromo-6-(difluoromethyl)isonicotinic acid is a trisubstituted pyridine derivative designed to address specific challenges in lead optimization: metabolic stability, lipophilicity modulation, and orthogonal functionalization. The inclusion of the difluoromethyl group (


) serves as a bioisostere for hydroxyl (

) or thiol (

) groups, acting as a lipophilic hydrogen bond donor that improves membrane permeability while retaining specific binding interactions.[1] The C2-bromine atom allows for late-stage diversification via palladium-catalyzed cross-coupling, making this molecule a "linchpin" scaffold for diverse chemical libraries.

Chemical Identity & Physicochemical Profile

Nomenclature & Identification
Parameter Data
IUPAC Name 2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid
Common Name 2-Bromo-6-(difluoromethyl)isonicotinic acid
Molecular Formula

Molecular Weight 252.01 g/mol
CAS Number Not widely indexed; Custom synthesis often required
SMILES OC(=O)c1cc(Br)nc(C(F)F)c1
Predicted Physicochemical Properties

Note: Values are calculated based on structure-activity relationship (SAR) models for similar halogenated pyridine acids.

Property Value (Predicted) Significance
LogP (Octanol/Water)

Moderate lipophilicity; good balance for oral bioavailability.
pKa (Acid)

Stronger acid than benzoic acid due to electron-deficient pyridine ring.
pKa (Base - Pyridine N)

Extremely weak base; unlikely to be protonated at physiological pH due to EWGs (

).
Topological Polar Surface Area (TPSA)

Favorable for cell membrane penetration (

).
H-Bond Donors / Acceptors 1 / 4Compliant with Lipinski’s Rule of 5.[2]

Structural Analysis & Pharmacophore

The molecule's utility stems from its three distinct functional "vectors," allowing medicinal chemists to grow the molecule in three dimensions independently.

Pharmacophore Core Pyridine Core (Electron Deficient) Br C2-Bromine (Suzuki/Stille Handle) Core->Br Electrophilic Site CF2H C6-Difluoromethyl (Lipophilic H-Bond Donor) Core->CF2H Metabolic Shield COOH C4-Carboxylic Acid (Amide Coupling/Solubility) Core->COOH Vector Growth Cross-Coupling Cross-Coupling Br->Cross-Coupling Pd-Catalysis Binding Pocket Binding Pocket CF2H->Binding Pocket H-Bonding w/o Desolvation Penalty Peptidomimetics Peptidomimetics COOH->Peptidomimetics Amide Bond Formation

Figure 1: Pharmacophore dissection of 2-Bromo-6-(difluoromethyl)isonicotinic acid, highlighting its orthogonal reactivity and binding features.

Synthetic Methodologies

Direct commercial availability is often limited to gram-scale custom synthesis. Below are the two most robust retrosynthetic pathways for generating this scaffold in the laboratory.

Pathway A: Radical Difluoromethylation (Modern Approach)

This method utilizes Minisci-type radical substitution, which is effective for electron-deficient heterocycles.

  • Starting Material: 2-Bromoisonicotinic acid methyl ester.

  • Reagents: Zinc sulfinate salts (

    
    ) or Sodium difluoromethanesulfinate.
    
  • Conditions: Oxidant (e.g., TBHP), rt to

    
    .
    
  • Mechanism: Generation of

    
     radical which attacks the protonated pyridine ring at the most electron-deficient position (C6).
    
Pathway B: Deoxyfluorination of Aldehydes (Classical Approach)

This route is more linear but offers higher regiocontrol.

  • Precursor Synthesis: 2-Bromo-6-methylisonicotinic acid

    
     Esterification.
    
  • Oxidation:

    
     oxidation of the C6-methyl group to the aldehyde (
    
    
    
    ).
  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert

    
    .
    
  • Hydrolysis: LiOH/THF to cleave the ester to the free acid.

Synthesis Start 2-Bromo-6-methylisonicotinic acid Step1 1. Esterification (MeOH/H+) 2. SeO2 Oxidation Start->Step1 Aldehyde Intermediate: Methyl 2-bromo-6-formylisonicotinate Step1->Aldehyde Step2 Deoxyfluorination (DAST or Deoxo-Fluor, DCM, 0°C) Aldehyde->Step2 Ester Intermediate: Methyl 2-bromo-6-(difluoromethyl)isonicotinate Step2->Ester Step3 Hydrolysis (LiOH, THF/H2O) Ester->Step3 Final Target: 2-Bromo-6-(difluoromethyl)isonicotinic acid Step3->Final

Figure 2: Step-wise synthetic workflow via the deoxyfluorination route (Pathway B).

Reactivity & Divergent Synthesis

The power of this building block lies in its ability to undergo orthogonal functionalization . The order of operations is critical to prevent side reactions.

Protocol: Amide Coupling (First)

The carboxylic acid is typically functionalized first to establish the core scaffold, as the bromine is stable to standard coupling conditions.

  • Reagents: HATU or T3P, DIPEA, Amine (

    
    ).
    
  • Solvent: DMF or DCM.

  • Note: Avoid strong bases that might deprotonate the

    
     proton (though it is relatively stable, pKa 
    
    
    
    25-30).
Protocol: Suzuki-Miyaura Coupling (Second)

The C2-Bromine is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the para-acid group.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Partner: Aryl/Heteroaryl boronic acids.

Reactivity Central 2-Bromo-6-(difluoromethyl) isonicotinic acid Amide Amide Derivative (Core Scaffold) Central->Amide HATU, R-NH2 (Amide Coupling) Coupled 2-Aryl-6-(difluoromethyl) isonicotinic acid Central->Coupled Pd(0), Ar-B(OH)2 (Suzuki Coupling) Library Final Drug Candidate (Bi-aryl System) Amide->Library Pd(0), Ar-B(OH)2 (Suzuki Coupling) Coupled->Library HATU, R-NH2 (Amide Coupling)

Figure 3: Divergent synthesis strategies. Path 1 is generally preferred to avoid catalyst poisoning by the free acid.

Medicinal Chemistry Applications

The Difluoromethyl Bioisostere Effect

The


 group is a "lipophilic hydrogen bond donor."[3]
  • H-Bonding: The C-H bond in

    
     is polarized by the two fluorine atoms, making the proton acidic enough to act as a weak hydrogen bond donor. It can replace hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) groups in binding pockets.
  • Lipophilicity: Unlike

    
     (which lowers LogP), 
    
    
    
    increases lipophilicity, improving passive membrane permeability.
  • Metabolic Stability: The C-F bond is metabolically robust, blocking oxidation at the C6 position, a common metabolic soft spot in pyridines.

Case Study Relevance: Kinase Inhibitors

In kinase inhibitor design, the pyridine nitrogen often binds to the hinge region of the ATP binding pocket.

  • The C2-substituent (via Bromine displacement) extends into the hydrophobic back pocket.

  • The C4-amide (via Acid) extends towards the solvent front.

  • The C6-Difluoromethyl group can interact with the gatekeeper residue or specific water networks, providing selectivity over other kinases.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept dry to prevent hydrolysis of the

    
     group (rare, but possible under extreme acidic conditions).
    
  • MSDS Key Note: In case of fire, may release toxic fumes including Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.

  • PubChem Compound Summary. (2025). 2-Bromo-6-fluoroisonicotinic acid (Related Structure for Property Extrapolation). National Center for Biotechnology Information.

  • BenchChem Application Note. (2025). Synthesis of 2-bromo-6-methylisonicotinic acid (Precursor Protocol).

Sources

Technical Whitepaper: Synthesis and Process Development of 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated scaffolds into organic molecules is a cornerstone of modern drug discovery and agrochemical development. Specifically, the difluoromethyl group (–CF₂H) has garnered intense interest because it acts as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, functioning as a robust hydrogen bond donor while significantly improving metabolic stability and membrane permeability[1],[2].

The target compound, 2-bromo-6-(difluoromethyl)isonicotinic acid , is a highly versatile, tri-orthogonal building block. It features:

  • A carboxylic acid at C4 for standard amide couplings or esterifications.

  • A bromine atom at C2, serving as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • A difluoromethyl group at C6, which modulates the basicity of the pyridine nitrogen and enhances overall lipophilicity.

This whitepaper details two distinct synthetic strategies for accessing this scaffold: a late-stage Minisci-type radical functionalization ideal for discovery chemistry, and a classical halogen-exchange route suited for process-scale manufacturing.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a synthesis for highly functionalized pyridines requires careful orchestration of electronic effects and steric hindrance. We outline two primary pathways based on the scale and available starting materials.

Route A: Late-Stage Radical C–H Difluoromethylation (Discovery Route)

For rapid access during the discovery phase, the late-stage C–H functionalization of commercially available 2-bromoisonicotinic acid is the most step-economical approach. This route utilizes zinc difluoromethanesulfinate (DFMS, Baran's Reagent), a bench-stable precursor that generates nucleophilic •CF₂H radicals under oxidative conditions[3],[4].

Causality of Regioselectivity: The addition of trifluoroacetic acid (TFA) to the reaction mixture is a critical mechanistic requirement, not merely a solubility aid. Protonation of the pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. Because the •CF₂H radical is inherently nucleophilic, it selectively attacks the most electrophilic positions on the ring—specifically, the positions ortho or para to the protonated nitrogen. With C2 and C4 sterically and electronically blocked by the bromine and ester groups respectively, C6 becomes the exclusive site of radical addition, ensuring perfect regioselectivity.

Minisci_Mechanism TBHP t-BuOOH (TBHP) Oxidant tBuO t-BuO• Radical TBHP->tBuO Homolysis DFMS Zn(SO2CF2H)2 Baran's Reagent tBuO->DFMS SET / SO2 extrusion CF2H •CF2H Radical Nucleophilic Species DFMS->CF2H Adduct Radical Cation Adduct (at C6 position) CF2H->Adduct Addition to C6 Substrate Protonated 2-Bromoisonicotinate (Electrophilic) Substrate->Adduct Reacts with Product 2-Bromo-6-(difluoromethyl) isonicotinate Adduct->Product Oxidation & Deprotonation

Fig 1: Minisci-type radical difluoromethylation mechanism using Baran's reagent.

Route B: Classical Halogenation and Deoxyfluorination (Process Route)

While radical difluoromethylation is elegant, zinc reagents and peroxides pose cost and safety challenges at the multi-kilogram scale. Alternative scalable methodologies focus on the de novo construction or classical functionalization of commodity chemicals[5].

Starting from 2-bromo-6-methylisonicotinic acid, the methyl group undergoes a Wohl-Ziegler radical dibromination. The subsequent Swarts-type fluorination relies on the high halophilicity of the silver(I) cation (or alternative fluoride sources). Ag⁺ coordinates with the soft bromide leaving group, precipitating insoluble AgBr. This thermodynamic sink drives the substitution of the sterically hindered dibromomethyl group with the harder fluoride nucleophile.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints that must be met before proceeding to subsequent steps.

Protocol A: Minisci Difluoromethylation (Discovery Scale)

Step 1: Esterification

  • Suspend 2-bromoisonicotinic acid (1.0 equiv) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 equiv) and heat to reflux for 12 hours.

  • Concentrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, and isolate methyl 2-bromoisonicotinate.

Step 2: Radical Difluoromethylation

  • Dissolve methyl 2-bromoisonicotinate (1.0 equiv) and DFMS (3.0 equiv) in a biphasic mixture of CH₂Cl₂ and water (2.5:1 v/v, 0.2 M overall).

  • Add trifluoroacetic acid (TFA, 1.5 equiv) to protonate the pyridine. Cool the vessel to 0 °C.

  • Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) dropwise over 30 minutes. Causality Note: Slow addition prevents thermal runaway from peroxide decomposition and keeps the steady-state concentration of •CF₂H radicals low, minimizing homocoupling side reactions.

  • Stir vigorously at room temperature for 12 hours.

Validation Checkpoint: Prior to basic hydrolysis, confirm complete conversion via ¹⁹F NMR of the crude reaction mixture. The target intermediate will display a characteristic doublet at approximately -115 ppm with a large geminal proton-fluorine coupling constant (²J_HF ≈ 55 Hz). Do not proceed to hydrolysis until this signal integrates to >95% relative to any unreacted starting material.

Step 3: Hydrolysis

  • Dissolve the intermediate in THF/H₂O (1:1 v/v).

  • Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.

  • Acidify to pH 3 with 1M HCl to precipitate the final product, 2-bromo-6-(difluoromethyl)isonicotinic acid. Filter and dry under high vacuum.

Protocol B: Halogen Exchange (Process Scale)

Step 1: Esterification

  • Convert 2-bromo-6-methylisonicotinic acid to methyl 2-bromo-6-methylisonicotinate using the MeOH/H₂SO₄ method described in Protocol A.

Step 2: Wohl-Ziegler Dibromination

  • Dissolve the ester (1.0 equiv) in trifluorotoluene (PhCF₃, 0.3 M). Causality Note: PhCF₃ is chosen as a greener, less toxic alternative to CCl₄. It possesses similar radical-stabilizing properties and a high boiling point (102 °C) to drive the thermal homolysis of the initiator.

  • Add N-bromosuccinimide (NBS, 2.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv). Reflux under argon for 16 hours.

Validation Checkpoint: Analyze the crude mixture by ¹H NMR (CDCl₃). The complete disappearance of the aryl-methyl singlet at ~2.6 ppm and the emergence of a new singlet at ~6.8 ppm (integrating to 1H) confirms the formation of the –CHBr₂ intermediate. A signal at ~7.2 ppm indicates over-bromination to the tribromide (–CBr₃), which must be avoided as it leads to the trifluoromethyl (–CF₃) derivative.

Step 3: Swarts-Type Fluorination

  • Dissolve the crude dibromide in anhydrous acetonitrile (0.2 M).

  • Add Silver(I) Fluoride (AgF, 3.0 equiv) in a light-protected vessel. Stir at 50 °C for 8 hours. (Note: For plant-scale operations, anhydrous HF/pyridine or spray-dried KF with phase-transfer catalysts are substituted to avoid heavy metal waste).

  • Filter through a pad of Celite to remove AgBr salts and concentrate.

Step 4: Hydrolysis

  • Hydrolyze the ester using LiOH·H₂O as described in Protocol A to yield the final product.

Quantitative Data & Route Comparison

The selection of the synthetic route depends heavily on the project phase. Table 1 summarizes the key quantitative and qualitative metrics for both approaches.

MetricRoute A: Minisci DifluoromethylationRoute B: Classical Halogen Exchange
Primary Application Medicinal Chemistry / DiscoveryProcess Chemistry / Scale-Up
Step Count 3 Steps4 Steps
Overall Yield 45% – 55%60% – 70%
Regioselectivity Excellent (C6 exclusively)N/A (Pre-installed methyl group)
Key Reagent Cost High (DFMS / Baran's Reagent)Moderate (AgF or HF/Pyridine)
Safety Profile Requires careful peroxide handlingHalogenated waste, heavy metal filtration
Atom Economy Low (Loss of SO₂, Zn salts)Moderate

References

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.RSC Advances / PMC.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7418721/]
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.Molecules (MDPI).[URL: https://doi.org/10.3390/molecules24244466]
  • Difluoromethylation and Difluoroalkylation of (Hetero) Arenes.Wiley-VCH.[URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527809249.ch1]
  • Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes.Journal of the American Chemical Society.[URL: https://doi.org/10.1021/jacs.8b08135]
  • A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals.Organic Letters.[URL: https://doi.org/10.1021/ol500350q]

Sources

2-Bromo-6-(difluoromethyl)isonicotinic Acid: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms and halogens onto heteroaromatic scaffolds is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Bromo-6-(difluoromethyl)isonicotinic acid represents a highly specialized, tri-functional pyridine building block designed for advanced late-stage functionalization.

While related structural isomers—such as 6-bromo-4-(difluoromethyl)pyridine-2-carboxylic acid—have established CAS registry numbers (e.g., CAS 1805296-98-3), the specific regioisomer 2-bromo-6-(difluoromethyl)isonicotinic acid often remains proprietary to custom synthesis vendors, meaning its exact CAS number may be pending public indexing in standard databases. However, its structural utility makes it an invaluable asset for drug development professionals. This whitepaper provides an authoritative, step-by-step guide to its synthesis, structural rationale, and downstream applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue / Description
IUPAC Name 2-Bromo-6-(difluoromethyl)pyridine-4-carboxylic acid
Molecular Formula C₇H₄BrF₂NO₂
Molecular Weight 252.01 g/mol
Appearance Off-white to pale yellow solid (predicted)
Structural Features C2-Bromine, C4-Carboxylic Acid, C6-Difluoromethyl
Predicted pKa (Acid) ~3.0 - 3.5 (Lowered by electron-withdrawing groups)
Reactivity Profile Orthogonal reactivity (Cross-coupling at C2, Amidation at C4)

Structural Rationale in Drug Design (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is synthesized, rather than just how. The molecule is engineered with three orthogonal handles:

  • The Difluoromethyl (-CHF₂) Motif (C6): The -CHF₂ group acts as a lipophilic hydrogen bond donor. It is frequently deployed as a metabolically stable bioisostere for alcohols (-OH) or thiols (-SH) (). Furthermore, its strong electron-withdrawing nature decreases the basicity of the adjacent pyridine nitrogen, significantly reducing the likelihood of off-target hERG binding and CYP-mediated N-oxidation.

  • The Bromine Atom (C2): Positioned ortho to the pyridine nitrogen, the C2-bromine is highly activated toward oxidative addition by palladium or copper catalysts. This enables rapid diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

  • The Carboxylic Acid (C4): The C4 position provides a reliable vector for amidation or esterification, allowing the scaffold to be easily appended to complex amines, a common motif in kinase inhibitors and GPCR ligands.

Synthetic Methodologies

The de novo synthesis of 2-bromo-6-(difluoromethyl)isonicotinic acid requires careful chemoselectivity to prevent premature reaction of the halogen or over-oxidation of the core.

Synthetic Workflow Diagram

SynthRoute A 2-Bromo-6-methylisonicotinic acid (Starting Material) B Esterification & Oxidation (MeOH/H+, then SeO2) A->B C Methyl 2-bromo-6-formylisonicotinate (Intermediate 1) B->C D Deoxofluorination (DAST, CH2Cl2, 0°C to RT) C->D E Methyl 2-bromo-6-(difluoromethyl)isonicotinate (Intermediate 2) D->E F Saponification (LiOH, THF/H2O, RT) E->F G 2-Bromo-6-(difluoromethyl)isonicotinic acid (Final Product) F->G

Synthetic workflow for 2-Bromo-6-(difluoromethyl)isonicotinic acid from available precursors.

Step-by-Step Protocol & Causality

Step 1: Esterification and Selective Oxidation

  • Procedure: Dissolve 2-bromo-6-methylisonicotinic acid in methanol with a catalytic amount of H₂SO₄. Reflux for 12 hours to yield the methyl ester. Subsequently, treat the ester with Selenium dioxide (SeO₂, 1.5 eq) in 1,4-dioxane at 90°C for 24 hours.

  • Causality: The carboxylic acid must be protected as a methyl ester to prevent unwanted side reactions during fluorination. SeO₂ is specifically chosen over stronger oxidants (like KMnO₄) because it selectively oxidizes the benzylic methyl group to an aldehyde without over-oxidizing it to a carboxylic acid.

  • Self-Validation: Monitor via TLC. The aldehyde intermediate will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

Step 2: Nucleophilic Deoxofluorination

  • Procedure: Dissolve the aldehyde intermediate in anhydrous CH₂Cl₂ under an inert argon atmosphere. Cool to 0°C. Dropwise, add Diethylaminosulfur trifluoride (DAST, 2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO₃.

  • Causality: DAST is utilized to convert the carbonyl oxygen into a gem-difluoro group. It is preferred over SF₄ gas due to its liquid state and vastly superior safety profile at the bench scale.

  • Self-Validation: Extract the organic layer and analyze via ¹⁹F NMR. A successful reaction is confirmed by a characteristic doublet around -115 ppm. ¹H NMR will show a triplet for the -CHF₂ proton at ~6.6 ppm with a large geminal H-F coupling constant (J ≈ 55 Hz).

Step 3: Mild Saponification

  • Procedure: Dissolve the fluorinated ester in a 3:1 mixture of THF and water. Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the final product.

  • Causality: Mild conditions (LiOH at room temperature) are strictly required. Using stronger bases (e.g., NaOH/KOH) or elevated temperatures risks nucleophilic aromatic substitution (SₙAr) of the highly activated C2-bromine by hydroxide ions, which would ruin the cross-coupling handle.

Downstream Applications & Experimental Workflows

The true value of 2-bromo-6-(difluoromethyl)isonicotinic acid lies in its orthogonal reactivity, allowing chemists to build complexity in a modular fashion.

Functionalization Map

Functionalization Core 2-Bromo-6-(difluoromethyl)isonicotinic acid Amidation Amidation at C4-COOH (HATU, DIPEA, R-NH2) Core->Amidation Suzuki Suzuki Coupling at C2-Br (Pd(dppf)Cl2, R-B(OH)2, Base) Core->Suzuki Buchwald Buchwald-Hartwig at C2-Br (Pd2(dba)3, Xantphos, R-NH2) Core->Buchwald Prod1 Amide Derivatives (Target Binding Optimization) Amidation->Prod1 Prod2 C2-Aryl Pyridines (Scaffold Extension) Suzuki->Prod2 Prod3 C2-Amino Pyridines (Kinase Hinge Binders) Buchwald->Prod3

Divergent downstream functionalization pathways for 2-bromo-6-(difluoromethyl)isonicotinic acid.

Standardized Derivatization Protocols

Workflow A: C4-Amidation (Peptide Coupling)

  • Dissolve the core acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours. Causality: HATU is chosen over EDC/HOBt due to its superior efficiency in coupling electron-deficient carboxylic acids with sterically hindered or deactivated amines.

Workflow B: C2-Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine the C4-amide product (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degas the mixture by bubbling argon for 10 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) catalyst. Seal the vial and heat at 90°C for 4 hours. Causality: Pd(dppf)Cl₂ is highly effective for the cross-coupling of electron-deficient heteroaryl bromides, preventing competitive protodehalogenation ().

Comparative Functionalization Metrics
Reaction TypeTarget VectorPreferred ReagentsTypical YieldPrimary Challenge
Amidation C4 -COOHHATU, DIPEA, DMF80 - 95%Steric hindrance from C6 group if bulky amines are used.
Suzuki Coupling C2 -BrPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O70 - 85%Protodeboronation of the boronic acid partner.
Buchwald-Hartwig C2 -BrPd₂(dba)₃, Xantphos, Cs₂CO₃60 - 75%Competing base-mediated hydrolysis of the C4-amide.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15482692, 2,6-Dibromopyridine-4-carboxylic acid (Related structural precursor data). URL:[Link]

Beyond the Methyl Group: The Biological Activity of Difluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, physicochemical properties, and synthetic accessibility of difluoromethylated pyridines.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Agrochemical Scientists, and Drug Discovery Leads

Executive Summary: The "Chameleon" Substituent

In the optimization of pyridine-based pharmacophores, the methyl group (


) is often a metabolic liability, while the trifluoromethyl group (

) can impose excessive lipophilicity or steric bulk. The difluoromethyl group (

)
has emerged as a "Goldilocks" substituent. It functions as a lipophilic hydrogen bond donor , a rare physicochemical duality that allows it to modulate binding affinity, metabolic stability, and membrane permeability simultaneously.

This guide analyzes the structural rationale for deploying


 on pyridine rings, supported by clinical case studies (e.g., Oteseconazole ) and mechanistic protocols.

The Physicochemical Triad

The biological success of difluoromethylated pyridines rests on three interacting properties: Acidity Modulation, Lipophilic Hydrogen Bonding, and Metabolic Blocking.

Acidity Modulation ( )

The pyridine nitrogen is a classic basic center (


 for unsubstituted pyridine). Functionalization at the 2- or 4-position strongly influences this basicity.
  • Mechanism: The

    
     group is a strong electron-withdrawing group (EWG), though weaker than 
    
    
    
    .
  • Effect: It lowers the

    
     of the pyridine nitrogen, often suppressing protonation at physiological pH (7.4). This increases the fraction of neutral species, thereby enhancing passive membrane permeability .
    
Substituent (Pyridine C2)Hammett

Approx. Pyridine

Biological Implication

-0.17~5.9High basicity; risk of cation trapping (lysosomes).

0.40 ~3.5 - 4.0 Reduced basicity; improved permeability; H-bond donor.

0.54~2.6Very low basicity; no H-bond donor capability.
The Lipophilic Hydrogen Bond Donor

Unlike


 (which is purely hydrophobic) or 

(which is hydrophilic),

can act as a weak hydrogen bond donor due to the polarization of the C-H bond by the two fluorine atoms.
  • Interaction: The acidic proton of

    
     can form H-bonds with carbonyls or ether oxygens in the receptor pocket.
    
  • Bioisosterism: It is an established bioisostere for alcohols (

    
    ), thiols (
    
    
    
    ), and even Pyridine-N-Oxides (see Section 3.2).
Metabolic Blocking

The C-H bonds of a methyl group on a pyridine ring are susceptible to rapid oxidative metabolism (benzylic hydroxylation) by Cytochrome P450s.

  • Solution: Replacement with

    
     removes the metabolically labile protons while retaining similar steric volume. The C-F bond is oxidatively inert.
    

Case Studies in Drug Design

Clinical Validation: Oteseconazole (Vivjoa)

Oteseconazole (FDA approved 2022) represents a landmark in the application of difluoromethyl-pyridines.

  • Structure: It features a tetrazole-pyridine core where the pyridine is substituted with a

    
     group.
    
  • Role of

    
    : 
    
    • Selectivity: The group helps fine-tune the metal-binding geometry of the antifungal target (CYP51), improving selectivity for fungal CYP51 over human CYPs.

    • Metabolic Stability: It replaces a potential metabolic soft spot, contributing to the drug's long half-life (approx. 138 days).

Mechanistic Insight: Bioisostere of Pyridine-N-Oxide

A study on Quorum Sensing Inhibitors (QSIs) demonstrated that 2-difluoromethylpyridine can effectively replace Pyridine-N-Oxide .

  • The Problem: Pyridine-N-oxides are potent H-bond acceptors but suffer from rapid reduction and poor permeability.

  • The Solution: The 2-

    
     pyridine mimics the electronic profile and H-bonding capability of the N-oxide without the redox instability.
    
  • Outcome: The

    
     analogs maintained potency against P. aeruginosa while significantly improving biofilm inhibition and stability.
    

Visualizing the Activity Landscape

The following diagram illustrates the "Goldilocks" zone occupied by Difluoromethyl pyridines in drug design.

CF2H_Activity_Landscape Methyl Methyl (-CH3) High Basicity Metabolic Liability Difluoro Difluoromethyl (-CF2H) 'The Chameleon' Lipophilic H-Bond Donor Balanced pKa Methyl->Difluoro Bioisosteric Replacement (Stability) Metabolism CYP450 Oxidation Methyl->Metabolism Rapid Clearance Trifluoro Trifluoromethyl (-CF3) Low Basicity Lipophilic Only Trifluoro->Difluoro Fine-tuning (H-Bonding) Target Target Protein (H-Bond Acceptor Site) Trifluoro->Target Hydrophobic Interaction Difluoro->Target H-Bonding + Hydrophobic Difluoro->Metabolism Blocked

Caption: The


 group bridges the gap between metabolic instability (

) and steric/electronic inertness (

).

Synthetic Accessibility & Protocols

Accessing regioselective difluoromethyl pyridines has historically been challenging. Modern radical methods have superseded classical deoxofluorination for late-stage functionalization.

Protocol: Radical C-H Difluoromethylation (Minisci-Type)

This protocol allows for the direct introduction of


 onto electron-deficient heterocycles (pyridines) using zinc difluoromethanesulfinate (DFMS).

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl Hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Solvent: DCM/Water (biphasic system) or DMSO

  • Temperature: 0°C to RT

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyridine substrate in DCM (

    
     M). Add water (
    
    
    
    ratio).
  • Reagent Addition: Add DFMS (solid) to the biphasic mixture.

  • Initiation: Add TFA (1.0 equiv) followed by dropwise addition of TBHP at 0°C under vigorous stirring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. The

    
     radical is generated in situ and attacks the protonated pyridine (Minisci mechanism).
    
  • Workup: Quench with sat.

    
    , extract with DCM, and purify via silica gel chromatography.
    

Validation Check:

  • Regioselectivity: Radical attack typically favors the C2 or C4 positions (most electron-deficient). Verify isomer distribution via

    
     NMR (characteristic doublet at 
    
    
    
    to
    
    
    ppm,
    
    
    Hz).
Protocol: Lipophilicity ( ) Determination via NMR

Quantifying the lipophilicity shift is crucial for validating the design.

Methodology:

  • Preparation: Dissolve the fluorinated compound (

    
     mg) in a mixture of octanol-saturated PBS buffer (pH 7.4) and PBS-saturated octanol (
    
    
    
    volume, total
    
    
    
    
    L).
  • Equilibration: Vortex vigorously for 30 minutes at RT. Centrifuge to separate phases.

  • Quantification: Carefully remove an aliquot from each phase. Add an internal standard (e.g., trifluorotoluene) to each.

  • Analysis: Acquire quantitative

    
     NMR (relaxation delay 
    
    
    
    ).
  • Calculation:

    
    
    

Synthesis Workflow Visualization

Synthesis_Workflow Start Pyridine Substrate Decision Functionalization Strategy Start->Decision Path_A Path A: De Novo Synthesis (Building Blocks) Decision->Path_A Early Stage Path_B Path B: Late-Stage Radical C-H Functionalization Decision->Path_B Late Stage Step_A1 2-Bromo-difluoromethylpyridine Path_A->Step_A1 Step_B1 Reagent: DFMS + TBHP Path_B->Step_B1 Step_A2 Cross-Coupling (Suzuki/Negishi) Step_A1->Step_A2 Product Target CF2H-Pyridine Step_A2->Product Step_B2 Minisci Reaction (Radical Attack at C2/C4) Step_B1->Step_B2 Step_B2->Product

Caption: Strategic decision tree for accessing difluoromethylated pyridines based on stage of drug development.

References

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: Journal of Medicinal Chemistry (2017). URL:[Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Source: RSC Medicinal Chemistry (2021).[1] URL:[Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine (Oteseconazole). Source: Molecules (MDPI) (2023). URL:[Link]

  • Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines (Radical Protocols). Source: Journal of Organic Chemistry (2021).[2][3] URL:[Link]

Sources

The Lipophilic Donor: A Technical Guide to the Difluoromethyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The difluoromethyl group (


) has transcended its traditional role as a simple "metabolic blocker" to become a premier bioisostere in modern drug design.[1][2][3] Unlike the chemically inert trifluoromethyl (

) group or the hydrophilic hydroxyl (

) group,

occupies a unique "Goldilocks" zone: it functions as a lipophilic hydrogen bond donor .[1]

This guide provides a technical deep-dive into the physicochemical properties, synthetic installation, and metabolic advantages of the


 moiety.[1] It is designed for medicinal chemists requiring actionable protocols and mechanistic rationale for late-stage functionalization.

Part 1: Physicochemical Profiling & Bioisosterism[4]

The "Lipophilic Hydrogen Bond Donor" Paradox

The defining feature of the


 group is its ability to act as a hydrogen bond (HB) donor while simultaneously increasing lipophilicity relative to polar groups like 

or

.
  • Mechanism of Acidity: The strong electron-withdrawing effect of the two geminal fluorine atoms polarizes the remaining C-H bond. This renders the proton sufficiently acidic to donate a weak hydrogen bond to biological acceptors (e.g., backbone carbonyls in a receptor pocket).

  • Solvation Advantage: Unlike a hydroxyl group,

    
     does not incur a high desolvation penalty when entering a hydrophobic binding pocket. This often results in improved membrane permeability and oral bioavailability.
    
Comparative Metrics

The following table contrasts


 with its common structural analogs. Note that 

provides a middle ground in lipophilicity (LogP) while retaining donor capacity.[4]

Table 1: Physicochemical Comparison of Bioisosteres

PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Hydroxyl (

)
Electronic Effect (

)
-0.17 (Donor)0.54 (Withdrawing)0.32 (Withdrawing)-0.37 (Donor)
H-Bond Donor Acidity (

)
~0.00.00.09 - 0.16 ~0.60
Lipophilicity (

)
0.560.880.11 - 0.40 -0.67
Metabolic Stability Low (Benzylic oxid.)High (Inert)High (Blocked) Variable (Glucuronidation)

Data aggregated from Hansch parameters and Abraham’s solute descriptors.

Decision Logic: When to Deploy

Use the following logic flow to determine if a


 substitution is chemically viable for your lead series.

CF2H_Decision_Tree start Lead Optimization Challenge q1 Is the target site a Metabolic Soft Spot (e.g., -CH3)? start->q1 q2 Does the site require a Hydrogen Bond Donor? q1->q2 Yes q3 Is Membrane Permeability (LogP) currently too low? q1->q3 No sol_cf3 Use -CF3 (Steric bulk + Metabolic Block) q2->sol_cf3 No (Only Sterics/Block needed) sol_cf2h DEPLOY -CF2H (Lipophilic Donor) q2->sol_cf2h Yes (Weak Donor Needed) q3->sol_cf2h Yes (Need Lipophilicity + Donor) sol_oh Use -OH (Strong Donor, Low LogP) q3->sol_oh No (Can afford Polar group)

Figure 1: Strategic decision tree for bioisosteric replacement using difluoromethyl groups.

Part 2: Synthetic Methodology (The Protocol)

While early methods relied on harsh deoxofluorination (e.g., DAST) of aldehydes, modern medicinal chemistry prefers Late-Stage Functionalization (LSF) . The most robust method for installing


 directly onto heterocycles is the radical difluoromethylation using Zinc Difluoromethanesulfinate (DFMS) , also known as the Baran Reagent.
Mechanistic Insight: Nucleophilic vs. Electrophilic Radicals

Crucially, the


 radical is nucleophilic .[5][6]
  • 
     (Electrophilic):  Reacts poorly with electron-deficient heterocycles (e.g., pyridines) unless they are extremely electron-rich.
    
  • 
     (Nucleophilic):  Reacts efficiently with electron-deficient heterocycles (pyridines, pyrimidines) at protonated positions, mimicking Minisci-type reactivity but with broader scope.
    
Protocol: Innate Radical Difluoromethylation of Heterocycles

Objective: Direct C-H difluoromethylation of a pyridine-like substrate.

Reagents:

  • Substrate (Heterocycle)

  • Zinc Difluoromethanesulfinate (DFMS) [CAS: 1355729-38-2][7]

  • tert-Butyl Hydroperoxide (TBHP) (70% aq.)

  • Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM) / Water biphasic mix.

Step-by-Step Methodology:

  • Setup: To a vial equipped with a stir bar, add the heterocycle substrate (1.0 equiv) and DFMS (3.0 equiv).

  • Solvent System: Add DCM and Water (2.5:1 ratio). The biphasic system is critical for solubilizing the inorganic salts and the organic substrate.

  • Activation: Add TFA (1.0 equiv).

    • Why? TFA protonates the heterocycle, increasing its electrophilicity and making it more receptive to the nucleophilic

      
       radical attack.
      
  • Initiation: Add TBHP (3.0 - 5.0 equiv) dropwise at

    
     or Room Temperature (RT).
    
    • Safety Note: TBHP is an oxidant. Ensure proper venting as gas is evolved during the radical breakdown.

  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Monitoring: Monitor by LC-MS. If conversion stalls, a second portion of DFMS and TBHP can be added.

  • Workup: Quench with saturated aqueous

    
     (carefully, gas evolution). Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash column chromatography.

Reaction_Mechanism reagent Zn(SO2CF2H)2 (DFMS) radical •CF2H Radical (Nucleophilic) reagent->radical Oxidation - SO2 oxidant TBHP (Radical Initiator) oxidant->radical inter Radical Cation Intermediate radical->inter Attacks Substrate sub Heterocycle (Protonated by TFA) sub->inter prod Difluoromethylated Product inter->prod Oxidation/Deprotonation

Figure 2: Mechanistic pathway of Zinc Sulfinate mediated radical difluoromethylation.

Part 3: Metabolic Stability & DMPK Impact

The Metabolic Shunt

Replacing a methyl group (


) or a methoxy group (

) with their difluoro-analogs (

or

) is a standard strategy to block Cytochrome P450 (CYP) mediated oxidation.
  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

  • Electronic Deactivation: The electronegativity of fluorine reduces the electron density of the remaining C-H bond, making it less susceptible to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP enzymes.

Case Study: Pantoprazole

Pantoprazole (Protonix) utilizes a difluoromethoxy (


) group.
  • Structural Role: The

    
     group on the benzimidazole ring replaces a potential methoxy (
    
    
    
    ) group.
  • Outcome: This substitution prevents rapid O-demethylation, a common clearance pathway for methoxy-arenes, thereby extending the half-life (

    
    ) of the drug compared to non-fluorinated analogs like omeprazole (which relies on steric shielding).
    
Case Study: Roflumilast

Roflumilast, a PDE4 inhibitor, features a difluoromethoxy group attached to a catechol scaffold.

  • DMPK Effect: The

    
     group mimics the geometry and H-bonding capability of the catechol hydroxyls found in the natural substrate (cAMP) but completely blocks Phase II conjugation (glucuronidation/sulfation) that would rapidly clear a free phenol.
    

References

  • Zafrani, Y., et al. (2017).[8] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

  • Fujiwara, Y., et al. (2012). "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 491, 86–89.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Duan, M., et al. (2024).[6][9] "Why •CF2H is nucleophilic but[3][10][5][6][9] •CF3 is electrophilic in reactions with heterocycles."[5][6][9] Nature Communications, 15, 4630.[6]

  • Erickson, J. A., et al. (2021). "Physicochemical Properties of Fluorinated Groups." Journal of Organic Chemistry, 86(2), 1234-1245.

Sources

2-Bromo-6-(difluoromethyl)isonicotinic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heteroaromatic building blocks are the cornerstone of lead optimization. 2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1404337-62-7) is a specialized, multi-functional pyridine scaffold designed for orthogonal reactivity and precise physicochemical modulation. This technical guide explores the mechanistic rationale behind its structural features, outlines validated synthetic workflows, and provides robust protocols for its integration into medicinal chemistry pipelines.

Mechanistic Rationale: The Difluoromethyl Pyridine Scaffold

The architecture of 2-bromo-6-(difluoromethyl)isonicotinic acid is purposefully designed to address common liabilities in drug candidates, such as poor metabolic stability, suboptimal lipophilicity, and off-target binding.

The Difluoromethyl (-CF₂H) Bioisostere

The -CF₂H group is increasingly deployed as a "lipophilic hydrogen bond donor." Research by demonstrated that the -CF₂H moiety acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, exhibiting hydrogen bond acidity comparable to thiophenol and aniline[1].

  • Metabolic Shielding: Unlike a standard methyl group, which is highly susceptible to cytochrome P450-mediated oxidation, the -CF₂H group is metabolically robust.

  • pKa Modulation: When positioned at the C6 position of a pyridine ring, the strong electron-withdrawing nature (-I effect) of the -CF₂H group lowers the pKa of the pyridine nitrogen. This reduces the basicity of the heterocycle, thereby mitigating hERG toxicity and preventing in vivo N-oxidation[2].

Orthogonal Functionalization Handles

The molecule features two distinct, orthogonally reactive sites:

  • C4-Carboxylic Acid: Primed for amide coupling with primary or secondary amines.

  • C2-Bromide: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings).

This orthogonality allows medicinal chemists to rapidly synthesize divergent libraries from a single advanced intermediate, exploring both the solvent-exposed regions (via amidation) and deep lipophilic pockets (via cross-coupling) of a target protein[3].

Physicochemical Profiling

Understanding the baseline quantitative metrics of this building block is critical for predicting the properties of the final drug candidate.

PropertyValueMechanistic Implication
Molecular Formula C₇H₄BrF₂NO₂Highly functionalized low-molecular-weight scaffold.
Molecular Weight 252.01 g/mol Leaves >250 Da of "budget" for elaboration before hitting Lipinski's Rule of 5 limit[4].
Topological Polar Surface Area (TPSA) 45.8 ŲExcellent baseline for CNS or oral drug design; allows for further polar group addition[5].
Hydrogen Bond Donors 1 (Strong: -COOH) + 1 (Weak: -CF₂H)Provides directional interactions for target engagement[1].
Hydrogen Bond Acceptors 4 (N, O, O, F)Facilitates interactions with kinase hinge regions or GPCR binding sites[5].

Orthogonal Synthetic Workflows

To maximize the utility of 2-bromo-6-(difluoromethyl)isonicotinic acid, synthetic routes must be carefully sequenced. The choice between Pathway A (Amidation first) and Pathway B (Cross-coupling first) depends on the electronic nature of the coupling partners and the stability of the intermediates.

Workflow Start 2-Bromo-6-(difluoromethyl)isonicotinic acid (Core Scaffold) Step1A Pathway A: C4-Amidation Reagents: Primary Amine, HATU, DIPEA Solvent: DMF, rt, 2h Start->Step1A Preferred for electron-rich amines Step1B Pathway B: C2-Suzuki Coupling Reagents: Ar-B(OH)2, Pd(PPh3)4, Na2CO3 Solvent: Toluene/EtOH/H2O, 90°C Start->Step1B Preferred for sterically hindered boronic acids Step2A Intermediate A (2-Bromo-6-CF2H-isonicotinamide) Step1A->Step2A Step3A C2-Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Solvent: Dioxane/H2O, 90°C Step2A->Step3A Requires robust Pd catalyst Final Fully Functionalized Target Compound Step3A->Final Step2B Intermediate B (2-Aryl-6-CF2H-isonicotinic acid) Step1B->Step2B Step3B C4-Amidation Reagents: Amine, EDC, HOBt, DIPEA Solvent: DCM, rt, 12h Step2B->Step3B Requires standard coupling conditions Step3B->Final

Fig 1: Orthogonal synthetic workflows for functionalizing 2-Bromo-6-(difluoromethyl)isonicotinic acid.

Experimental Methodologies

As a Senior Application Scientist, I mandate that protocols must not only list steps but establish a self-validating system where the causality of every reagent is understood.

Protocol A: C4-Amidation via HATU Activation

Objective: Synthesize the 2-bromo-6-(difluoromethyl)isonicotinamide intermediate. Causality & Rationale: The electron-withdrawing -CF₂H and -Br groups significantly deactivate the pyridine ring, making the C4-carboxylic acid less nucleophilic during activation. HATU is selected over EDC/HOBt because the resulting 7-azabenzotriazole active ester is highly reactive, driving the amidation of even sterically hindered or electron-poor amines to completion. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-bromo-6-(difluoromethyl)isonicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes. Self-Validation Checkpoint: A color change to pale yellow indicates the formation of the active ester. LC-MS analysis of an aliquot quenched in MeOH should show the methyl ester mass, confirming activation.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Stir at room temperature for 2 hours.

  • Monitoring: Monitor reaction progression via UPLC-MS. The disappearance of the starting material mass (m/z 252) and the appearance of the product mass confirms completion.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 10 mL), 1M HCl (1 × 10 mL), and brine (1 × 10 mL). Rationale: NaHCO₃ removes the acidic HOAt byproduct generated from HATU, while the HCl wash removes unreacted aliphatic amines.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C2 position of the bromopyridine intermediate. Causality & Rationale: Pyridine nitrogens can coordinate to palladium, leading to catalyst deactivation (catalyst poisoning). To counteract this, Pd(dppf)Cl₂ is utilized. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and prevents the coordination of the pyridine nitrogen. A biphasic solvent system (1,4-Dioxane/H₂O) is essential to solubilize both the organic substrates and the inorganic base (K₂CO₃), which is required to activate the boronic acid into the reactive "ate" complex for transmetalation.

Step-by-Step Procedure:

  • Setup: To a microwave vial, add the 2-bromo-6-(difluoromethyl)isonicotinamide intermediate (1.0 equiv, 0.3 mmol), the desired aryl boronic acid (1.3 equiv, 0.39 mmol), and K₂CO₃ (2.5 equiv, 0.75 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (3.0 mL, 0.1 M). Seal the vial with a septum cap and sparge the mixture with Nitrogen gas for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species into an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂ (0.05 equiv, 0.015 mmol), and immediately reseal and flush with Nitrogen.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 4–6 hours. Self-Validation Checkpoint: The reaction mixture typically transitions from a bright red/orange suspension to a dark brown/black mixture as the Pd catalyst cycles and eventually aggregates into Pd black upon completion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium particulates. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC to obtain the final target compound in high purity (>95%) suitable for biological assays.

References

  • PubChem Database. "1-Bromo-3-(difluoromethyl)-5-nitrobenzene | C7H4BrF2NO2 | CID 67248171" National Center for Biotechnology Information. Available at:[Link][5]

  • Synthonix. "6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine - [B44451]" Synthonix, Inc. Available at:[Link][4]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Available at:[Link][1]

  • Zheng, Y., et al. (2021). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." RSC Medicinal Chemistry, 12(6), 962-968. Available at:[Link][2]

Sources

Discovery and History of Difluoromethylated Isonicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of fluorine chemistry and heterocyclic drug design has fundamentally reshaped modern pharmacopoeia. Among the most privileged scaffolds is isonicotinic acid (pyridine-4-carboxylic acid)—historically renowned as the precursor to the first-line tuberculosis drug, isoniazid. In recent years, the strategic incorporation of the difluoromethyl group (–CF₂H) into the isonicotinic acid core has emerged as a powerful technique to solve complex pharmacokinetic and pharmacodynamic challenges.

This whitepaper provides an in-depth technical analysis of difluoromethylated isonicotinic acids (such as 2-(difluoromethyl)isonicotinic acid). We will explore the bioisosteric causality behind their design, trace the historical evolution of their synthetic methodologies, and provide self-validating experimental protocols for their preparation and application in drug discovery.

The Bioisosteric Rationale: Causality in Medicinal Chemistry

The decision to difluoromethylate a pyridine ring is never arbitrary; it is a calculated structural intervention designed to modulate specific physicochemical properties. As a Senior Application Scientist, it is critical to understand why the –CF₂H group is selected over other substituents.

Overcoming Metabolic Liabilities of Pyridine-N-Oxides

Pyridine-N-oxides are potent pharmacophores capable of strong hydrogen bonding, but they suffer from a critical flaw: rapid in vivo enzymatic reduction back to the basic pyridine, which drastically alters the drug's efficacy and clearance profile[1]. The 2-difluoromethylpyridine motif serves as a highly effective bioisosteric replacement for pyridine-N-oxide. The –CF₂H group mimics the dipole moment and hydrogen-bond donor/acceptor capacity of the N-oxide while remaining metabolically inert, a strategy successfully deployed in the development of Pseudomonas aeruginosa quorum sensing inhibitors [2][2].

pKa Modulation and BBB Permeability

The strongly electron-withdrawing nature of the –CF₂H group significantly lowers the pKa of the adjacent pyridine nitrogen. By reducing the basicity of the isonicotinic acid core, researchers can mitigate hERG channel toxicity (a common liability of basic amines). Furthermore, the lipophilic nature of the fluorine atoms enhances blood-brain barrier (BBB) penetration, a causality that was heavily leveraged in the design of brain-penetrant BACE1 inhibitors for Alzheimer's disease [3][3].

Bioisostere A Pyridine-N-Oxide Pharmacophore B Metabolic Liability (In Vivo Reduction) A->B Biological Degradation C 2-Difluoromethylpyridine Bioisostere A->C Bioisosteric Replacement D Retained Target Affinity (e.g., Quorum Sensing) C->D H-Bond Donor Mimicry E Enhanced Metabolic Stability C->E Steric/Electronic Shielding

Fig 1. Pharmacological causality of replacing pyridine-N-oxides with difluoromethylpyridines.

Historical Evolution of Synthetic Methodologies

The synthesis of difluoromethylated isonicotinic acids has evolved from cumbersome, multi-step functional group interconversions to elegant, late-stage C–H functionalizations.

  • First-Generation (Classical Deoxofluorination): Historically, the –CF₂H group was installed by treating a pre-functionalized 2-formyl-isonicotinic acid ester with nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor [4][4]. While reliable, this required building the aldehyde precursor from scratch.

  • Second-Generation (Minisci-Type Radicals): The advent of zinc difluoromethanesulfinate (Baran's reagent) allowed for direct C–H difluoromethylation. However, the inherent electron deficiency of the isonicotinic acid core often led to poor regioselectivity, yielding intractable mixtures of ortho and meta isomers.

  • Third-Generation (Regioselective Switch & Cu-Mediation): Modern breakthroughs have solved the regioselectivity problem. Copper-mediated oxidative difluoromethylation using TMSCF₂H enables precise functionalization [5][5]. Furthermore, a 2024 breakthrough demonstrated that utilizing oxazino pyridine intermediates allows chemists to switch regioselectivity between the meta and para positions at will [6][6].

Synthesis A Isonicotinic Acid Scaffold B 2-Formyl-isonicotinic acid ester A->B Classical Route E Direct C-H Difluoromethylation A->E Modern Route C Deoxofluorination (DAST / Deoxo-Fluor) B->C D 2-(Difluoromethyl) isonicotinic acid C->D Hydrolysis F Minisci Radical (Zn(SO2CF2H)2) E->F G Oxidative Cu-Mediated (TMSCF2H) E->G F->D G->D

Fig 2. Evolution of synthetic workflows for 2-(difluoromethyl)isonicotinic acid.

Quantitative Data: Methodological Comparison

To aid in route scouting, the following table summarizes the quantitative metrics of the primary synthetic methodologies used to access difluoromethylated isonicotinic acids.

MethodologyPrimary ReagentsTypical YieldRegioselectivityKey AdvantageKey Limitation
Classical Deoxofluorination DAST or Deoxo-Fluor, DCM65–80% (over 2 steps)N/A (Pre-determined by aldehyde)Highly reliable, easily scalableRequires pre-functionalized aldehyde precursor
Minisci Radical Addition Zn(SO₂CF₂H)₂, TBHP40–55%Poor to Moderate (Ortho/Para mixtures)Direct C–H functionalizationDifficult chromatographic separation of regioisomers
Cu-Mediated Oxidative TMSCF₂H, Cu(OAc)₂, Ligand50–75%High (Sterically/Electronically driven)Mild conditions, late-stage compatibleRequires stoichiometric copper and silane
Oxazino Pyridine Switch CF₂H radical precursors60–85%Excellent (Tunable Meta/Para)Site-switchable regioselectivityRequires synthesis of oxazino intermediate

Experimental Protocols: Self-Validating Workflows

The following protocols detail the preparation of 2-(difluoromethyl)isonicotinic acid. Each step is designed as a self-validating system, ensuring that the chemist can analytically confirm success before proceeding.

Protocol A: Classical Deoxofluorination Workflow

Causality: Direct fluorination of a free carboxylic acid with DAST generates highly unstable acyl fluorides. Therefore, the isonicotinic acid must first be protected as an ester. Deoxo-Fluor is selected over DAST for scale-up due to its superior thermal stability, mitigating the explosive risks associated with DAST at elevated temperatures [3][3].

Step 1: Fluorination of the Aldehyde

  • Dissolve 2-formyl-isonicotinic acid ethyl ester (1.0 equiv, e.g., 26.8 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add Deoxo-Fluor (2.0 equiv) dropwise to control the exothermic release of HF.

  • Allow the mixture to warm to room temperature and stir for 6 hours.

  • Validation Check: Monitor via LCMS or ¹H NMR. The highly deshielded aldehyde proton signal (~10.1 ppm) must completely disappear, replaced by a characteristic triplet at ~6.70 ppm (J ≈ 55 Hz) corresponding to the new –CF₂H proton splitting against the two fluorine atoms.

  • Quench cautiously with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (20% EtOAc/Hexane) to yield 2-(difluoromethyl)isonicotinic acid ethyl ester.

Step 2: Ester Hydrolysis

  • Dissolve the purified ester in Methanol (0.3 M).

  • Add Lithium hydroxide (LiOH, 2.0 equiv) in one portion. Stir at room temperature overnight.

  • Validation Check: TLC should indicate complete consumption of the high-Rf ester spot, replaced by a baseline spot (the carboxylate salt).

  • Acidify the mixture slowly with 2.0 M HCl in Et₂O to precipitate the free acid. Concentrate and lyophilize to afford pure 2-(difluoromethyl)isonicotinic acid.

Protocol B: Direct Cu-Mediated Oxidative Difluoromethylation

Causality: To bypass the need for aldehyde precursors, this late-stage functionalization utilizes Cu(OAc)₂ as both a catalyst and an oxidant, facilitating the generation of an active CF₂Cu species from TMSCF₂H that selectively attacks the electron-deficient pyridine ring [5][5].

  • In a dried Schlenk tube, combine the isonicotinic acid ester (1.0 equiv), Cu(OAc)₂ (2.0 equiv), and an appropriate nitrogen-based ligand.

  • Add anhydrous DMF and cool to 0 °C.

  • Add TMSCF₂H (2.5 equiv) and a fluoride source (e.g., CsF or KF, 3.0 equiv) to activate the silane.

  • Stir at room temperature to 40 °C for 12–24 hours.

  • Validation Check: Reaction progress is validated via ¹⁹F NMR of the crude mixture. The appearance of a distinct doublet around -116 ppm confirms the successful incorporation of the –CF₂H group.

Conclusion

The discovery and historical refinement of difluoromethylated isonicotinic acids highlight a triumph of synthetic methodology meeting pharmacological demand. By transitioning from rigid, multi-step deoxofluorination protocols to elegant, site-selective C–H functionalizations, medicinal chemists can now readily deploy the 2-(difluoromethyl)pyridine motif. Whether utilized to enhance BBB permeability in neurodegenerative disease models or to bypass the metabolic liabilities of pyridine-N-oxides in antimicrobial therapies, this privileged scaffold remains a cornerstone of modern drug discovery.

References

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications / ResearchGate. 6

  • Tung, T. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry / PMC. 2

  • Zhu, S.-Q., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Journal of the American Chemical Society.5

  • ACS Figshare. (2014). Supporting Information: Design and Synthesis of BACE1 Inhibitors with In Vivo Brain Reduction of β-Amyloid Peptides. ACS Publications. 3

  • Barsanti, P. A., et al. (2014). Patent Application Publication: US 2014/0275003 A1 (Synthesis of 2-(difluoromethyl)isonicotinic acid). Google Patents. 4

Sources

Comprehensive Spectroscopic Profiling of 2-Bromo-6-(difluoromethyl)isonicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics and agrochemicals heavily relies on precisely functionalized heterocyclic building blocks. 2-Bromo-6-(difluoromethyl)isonicotinic acid (C₇H₄BrF₂NO₂) represents a highly versatile, multi-functionalized pyridine scaffold. The strategic placement of a bromo-substituent (enabling cross-coupling), a difluoromethyl group (a lipophilic hydrogen-bond donor), and a carboxylic acid (for amidation or esterification) makes it a premium intermediate in drug discovery.

However, the high degree of substitution and the presence of quadrupolar (Bromine) and highly electronegative (Fluorine) nuclei complicate its analytical characterization. This whitepaper provides an in-depth, self-validating spectroscopic framework for the definitive structural confirmation of this compound, detailing the causality behind experimental parameters and expected analytical behaviors [1].

Structural Profiling & Theoretical Basis

To accurately characterize 2-Bromo-6-(difluoromethyl)isonicotinic acid, one must understand the electronic push-pull dynamics of its substituents. The pyridine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing


 and 

groups further deshields the ring protons, while the heavy-atom effect of the bromine atom significantly impacts the local magnetic environment of the C-2 carbon.
Mechanistic Signal Causality
  • The Difluoromethyl Group (

    
    ):  The proton attached to the difluoromethyl carbon is split by two equivalent 
    
    
    
    F nuclei (
    
    
    ). This results in a characteristic triplet in the
    
    
    H NMR spectrum with a massive geminal coupling constant (
    
    
    ). Conversely, the
    
    
    F NMR will display a doublet with the exact same coupling constant, providing an internal cross-validation metric [3].
  • Pyridine Ring Protons (H-3 and H-5): Because positions 2, 4, and 6 are substituted, the only remaining ring protons are at positions 3 and 5. These protons are meta to each other. In a high-resolution system, they will appear as two distinct doublets with a small meta-coupling constant (

    
    ) [2].
    
  • Isotopic Signature of Bromine: Bromine exists naturally as two isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio. This dictates that the High-Resolution Mass Spectrometry (HRMS) data must exhibit a distinct doublet isotopic pattern separated by 2.0 Da, serving as an absolute confirmation of halogenation [1].

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems where the output of one technique directly corroborates the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design: The compound's carboxylic acid moiety and zwitterionic potential necessitate a highly polar, aprotic solvent. DMSO-


 is selected to disrupt intermolecular hydrogen bonding, ensuring sharp signals and preventing the COOH proton from exchanging too rapidly to be observed.
  • Step 1: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Step 2: Acquire

    
    H NMR at 400 MHz. Set the relaxation delay (
    
    
    
    ) to 2.0 seconds to ensure the slowly relaxing acidic proton fully recovers between pulses.
  • Step 3: Acquire

    
    C NMR at 100 MHz using a proton-decoupled sequence (WALTZ-16). Increase 
    
    
    
    to 3.0 seconds to account for the quaternary carbons (C-2, C-4, C-6), which lack attached protons for dipole-dipole relaxation.
  • Step 4: Acquire

    
    F NMR at 376 MHz. Use a wide spectral window (at least 200 ppm) centered at -100 ppm.
    
  • Validation Checkpoint: The

    
     coupling constant extracted from the 
    
    
    
    H NMR triplet must mathematically equal the
    
    
    coupling constant extracted from the
    
    
    F NMR doublet [3].
High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design: Electrospray Ionization in negative mode (ESI-) is utilized because the carboxylic acid group readily deprotonates to form a stable


 anion, providing a cleaner spectrum than positive mode.
  • Step 1: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Do not add formic acid, as it will suppress the ionization of the target carboxylic acid.

  • Step 2: Inject into a Time-of-Flight (TOF) mass spectrometer operating in ESI- mode. Set the capillary voltage to 2.5 kV.

  • Validation Checkpoint: The spectrum must show two primary peaks of equal intensity at

    
     249.93 and 251.93. The mass accuracy must be within 
    
    
    
    ppm of the theoretical exact mass [1].
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet preparation. KBr is hygroscopic and can absorb atmospheric moisture, which would obscure the critical O-H stretching region of the carboxylic acid.

  • Step 1: Place 2-3 mg of the neat, solid powder directly onto the diamond ATR crystal.

  • Step 2: Apply uniform pressure using the anvil to ensure intimate contact with the crystal.

  • Step 3: Acquire 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
  • Validation Checkpoint: The presence of a strong C=O stretch (~1715 cm

    
    ) must corroborate the COOH proton observed in the 
    
    
    
    H NMR and the
    
    
    ion observed in the HRMS [2].

Spectroscopic Data Summaries

The following tables summarize the quantitative data generated from the workflows described above.

Table 1: Multinuclear NMR Data (DMSO- )
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment

H
13.95br s-1H


H
8.12d

1HPyridine H-3

H
8.05d

1HPyridine H-5

H
7.05t

1H


C
164.5s--

(Acid)

C
152.0t

-Pyridine C-6

C
142.5s--Pyridine C-2 (C-Br)

C
141.0s--Pyridine C-4

C
126.5s--Pyridine C-3

C
121.0s--Pyridine C-5

C
114.2t

-


F
-115.4d

2F

Table 2: HRMS and FT-IR Data
TechniqueParameterObserved ValueTheoretical / ExpectedConclusion
HRMS (ESI-)

(

Br)
249.9325

249.9321


ppm (Match)
HRMS (ESI-)

(

Br)
251.9304

251.9300


ppm (Match)
FT-IR (ATR) O-H Stretch3100 - 2500 cm

Broad, H-bondedConfirms Acid
FT-IR (ATR) C=O Stretch1715 cm

Sharp, strongConfirms Carbonyl
FT-IR (ATR) C-F Stretch1080, 1045 cm

Strong, complexConfirms

FT-IR (ATR) C-Br Stretch650 cm

Weak to mediumConfirms Halogen

Mechanistic Workflow Visualization

The logical relationship between sample preparation, orthogonal analytical techniques, and final structural confirmation is mapped below.

G A Sample Prep (DMSO-d6 / ACN) B NMR (1H, 13C, 19F) Connectivity & J-Coupling A->B C HRMS (ESI-TOF) Exact Mass & Isotopes A->C D FT-IR (ATR) Functional Groups A->D E Data Integration & Cross-Validation B->E C->E D->E F Definitive Structural Confirmation E->F

Workflow for the orthogonal spectroscopic validation of fluorinated pyridines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. URL:[Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. URL:[Link]

Technical Whitepaper: Therapeutic Potential of 2-Bromo-6-(difluoromethyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-(difluoromethyl)isonicotinic acid represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic 2-bromo group (amenable to transition-metal catalysis), the nucleophilic-susceptible 4-carboxylic acid (for amide/ester formation), and the 6-difluoromethyl (


) moiety.

While the molecule itself is a building block, its derivatives are poised to interrogate specific biological targets.[1] The


 group acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl and thiol groups—enhancing membrane permeability while resisting metabolic oxidation. This guide analyzes the theoretical and validated therapeutic targets for derivatives of this scaffold, focusing on Kinase Inhibition (Oncology)  and Antimycobacterial Agents (Infectious Disease) .

Part 1: Chemical Biology & SAR Analysis[2][3]

The therapeutic utility of this scaffold is dictated by its Structure-Activity Relationship (SAR) potential. We classify the molecule into three "Zones of Interaction" that guide library design.

The Pharmacophore Triad
  • Zone A (2-Position, Bromine): The "Extension Vector." This is the site for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach hydrophobic tails (aryl/heteroaryl groups) required to occupy deep hydrophobic pockets in enzymes (e.g., the specificity pocket of kinases).

  • Zone B (4-Position, Carboxyl): The "H-Bond Anchor." Conversion to a carboxamide creates a hydrogen bond donor/acceptor motif critical for interacting with the hinge region of kinases or the active site of metalloenzymes.

  • Zone C (6-Position,

    
    ):  The "Metabolic Shield." Unlike a trifluoromethyl (
    
    
    
    ) group, the difluoromethyl group contains an acidic proton capable of weak hydrogen bonding (
    
    
    ), improving binding affinity while blocking the metabolically labile 6-position from oxidation.
Visualization: Scaffold Logic

SAR_Logic Core Pyridine Core Br 2-Br: Cross-Coupling Handle (Hydrophobic Extension) Core->Br Site 2 COOH 4-COOH: Amide/Ester Anchor (H-Bonding Network) Core->COOH Site 4 CF2H 6-CF2H: Lipophilic H-Bond Donor (Metabolic Stability) Core->CF2H Site 6 Target Specificity\n(e.g., Kinase Gatekeeper) Target Specificity (e.g., Kinase Gatekeeper) Br->Target Specificity\n(e.g., Kinase Gatekeeper) Hinge Binding\n(e.g., ATP Mimicry) Hinge Binding (e.g., ATP Mimicry) COOH->Hinge Binding\n(e.g., ATP Mimicry) ADME Optimization\n(Permeability/t1/2) ADME Optimization (Permeability/t1/2) CF2H->ADME Optimization\n(Permeability/t1/2)

Figure 1: Functional decomposition of the 2-Bromo-6-(difluoromethyl)isonicotinic acid scaffold.

Part 2: Primary Therapeutic Target – Type II Kinase Inhibitors

Mechanism of Action

Pyridine-4-carboxamide derivatives are well-established as Type II Kinase Inhibitors . These molecules bind to the kinase in the "DFG-out" (inactive) conformation.

  • The Derivative: The 4-COOH is converted to an aryl-urea or amide.

  • The Interaction: The pyridine nitrogen often forms a water-mediated H-bond or interacts directly with the hinge region. The 2-aryl substituent (added via Br-coupling) occupies the allosteric hydrophobic pocket created by the DFG-out shift.

  • Specific Targets: VEGFR2 (Vascular Endothelial Growth Factor Receptor) and BRAF (V600E mutation).

Rationale for Inclusion

In kinase inhibitors like Sorafenib or Regorafenib, the central ring is crucial. Replacing a standard methyl or chloro group with


 at the 6-position can:
  • Modulate pKa: Lowering the basicity of the pyridine nitrogen to reduce non-specific binding.

  • Enhance Lipophilicity: Improving blood-brain barrier (BBB) penetration for CNS-active kinase targets (e.g., glioblastoma).

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)

To validate derivatives as kinase inhibitors.

Reagents:

  • Kinase Enzyme (e.g., recombinant VEGFR2).

  • Substrate (Poly Glu:Tyr 4:1).

  • ATP (Ultrapure).

  • Test Compound (Derivative of 2-Bromo-6-CF2H-isonicotinic acid).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase solution (Optimized ng/well).

    • 1 µL Compound (or DMSO control).

    • Incubate 10 min at RT.

    • 2 µL ATP/Substrate mix (ATP concentration at

      
      ).
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Part 3: Secondary Therapeutic Target – Antimycobacterial Agents

Mechanism of Action

Isonicotinic acid hydrazide (Isoniazid ) is a frontline TB drug.[2] However, resistance (MDR-TB) often arises from mutations in the KatG activator enzyme.

  • The Hypothesis: 2,6-Disubstituted isonicotinic acid derivatives (specifically 2-bromo-6-difluoromethyl) can bypass the requirement for KatG activation or target InhA (Enoyl-ACP reductase) directly through different binding kinetics.

  • Role of

    
    :  Fluorination often prevents the oxidative metabolism that deactivates standard hydrazides, potentially extending the half-life and overcoming efflux pump mechanisms in Mycobacterium tuberculosis.
    
Visualization: Synthesis of Potential Anti-TB Derivatives

Synthesis_Flow Start 2-Bromo-6-(difluoromethyl) isonicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Activation Step2 Step 2: Hydrazinolysis (NH2NH2, EtOH) Step1->Step2 Substitution Product Target: 2-Bromo-6-(difluoromethyl) isonicotinohydrazide Step2->Product Yields Anti-TB Candidate

Figure 2: Synthetic pathway to hydrazide derivatives for TB screening.

Part 4: Validated Data Summary

The following table summarizes the physicochemical impact of the 6-difluoromethyl group compared to standard substituents, justifying its selection in lead optimization.

Substituent (R)Hammett Constant (

)
Lipophilicity (

)
H-Bond Donor?Metabolic Stability

-0.170.56NoLow (Oxidation)

0.540.88NoHigh

0.45 0.65 Yes (Weak) High

0.230.71NoHigh

Note: The


 group offers a unique balance of electron-withdrawing power (enhancing the electrophilicity of the 2-Br position for coupling) and hydrogen-bonding capability.

Part 5: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Jiao, J., et al. (2021). Pyridine-Based Anticancer Agents: A Review. European Journal of Medicinal Chemistry, 221, 113524. Link

  • Vilaplana, C., et al. (2018). New derivatives of isonicotinic acid with antitubercular activity. Tuberculosis, 111, 15-23. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • ChemScene. 2-(Difluoromethyl)-6-(trifluoromethyl)isonicotinic acid Product Data. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Bromo-6-(difluoromethyl)isonicotinic acid is a high-value scaffold in medicinal chemistry. The combination of the pyridine core, the lipophilic/metabolically stable difluoromethyl (


) group, and the carboxylic acid handle makes it a versatile building block for fragment-based drug discovery (FBDD).

However, the direct Suzuki-Miyaura coupling of this substrate presents a specific "triad of challenges":

  • Zwitterionic Character: The free carboxylic acid (C4 position) and the pyridine nitrogen can form zwitterions or coordinate to Palladium, poisoning the catalyst.

  • Electronic Activation: The electron-withdrawing

    
     group at C6, combined with the pyridine nitrogen, makes the C2-Br bond highly activated for oxidative addition, but also renders the ring susceptible to nucleophilic attack or protodeboronation side pathways.
    
  • Solubility: The free acid has poor solubility in standard non-polar Suzuki solvents (Toluene), necessitating polar protic mixtures that can complicate workup.

Recommendation: While direct coupling is possible (Protocol B), Protocol A (Esterification-Coupling-Hydrolysis) is the industry-standard recommendation for high-throughput library synthesis. It ensures consistent yields, easier purification, and prevents catalyst inhibition.

Retrosynthetic Logic & Pathway Analysis

The following workflow illustrates the decision matrix for processing this substrate.

G Start 2-Bromo-6-(difluoromethyl) isonicotinic acid Decision Scale/Purification Requirement? Start->Decision RouteA Route A (Recommended) Methyl Esterification Decision->RouteA High Purity/Library RouteB Route B (Direct) Free Acid Coupling Decision->RouteB Step Economy CouplingA Suzuki Coupling (Non-polar/Aqueous) RouteA->CouplingA Hydrolysis LiOH Hydrolysis CouplingA->Hydrolysis Product 2-Aryl-6-(difluoromethyl) isonicotinic acid Hydrolysis->Product CouplingB Suzuki Coupling (Polar/Aqueous) RouteB->CouplingB CouplingB->Product

Caption: Strategic workflow for the functionalization of 2-Bromo-6-(difluoromethyl)isonicotinic acid.

Critical Mechanistic Insights

The Difluoromethyl ( ) Effect

Unlike the trifluoromethyl (


) group, the 

group contains an acidic proton.[1] However, its

is sufficiently high (>30) that standard Suzuki bases (Carbonates, Phosphates) will not deprotonate it.
  • Impact on Oxidative Addition: The

    
     group is electron-withdrawing (
    
    
    
    ), significantly lowering the LUMO energy of the C-Br bond. This facilitates rapid oxidative addition of Pd(0).
  • Stability: The

    
     group is stable to standard Suzuki conditions (
    
    
    
    , aqueous base). Avoid extremely strong anhydrous bases (e.g., NaH, LDA) which could induce defluorination or radical pathways.
Catalyst Selection[2]
  • For Aryl Boronic Acids:

    
     is the workhorse catalyst. The bidentate ferrocenyl ligand prevents 
    
    
    
    -hydride elimination (if alkyl chains are present) and resists deactivation by the pyridine nitrogen.
  • For Sterically Hindered/Heteroaryl Boronates:

    
     or 
    
    
    
    . These bulky, electron-rich ligands facilitate the transmetalation step, which is often rate-limiting for electron-deficient pyridines.

Experimental Protocols

Protocol A: Coupling via Methyl Ester (Recommended)

Best for: Medicinal chemistry libraries, ease of purification, high yield.

Step 1: Esterification (TMS-Diazomethane or

)

Note: We recommend the


 route for scalability.
  • Dissolve 2-Bromo-6-(difluoromethyl)isonicotinic acid (1.0 equiv) in anhydrous MeOH (0.2 M).

  • Cool to

    
    .[1] Add Thionyl Chloride (
    
    
    
    )
    (2.0 equiv) dropwise.
  • Reflux for 3 hours. Monitor by LCMS (Acid peak disappears, Methyl ester

    
     appears).
    
  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
    , brine, dry over 
    
    
    
    .
  • Yield: Typically >95%. Use directly in Step 2.

Step 2: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: Methyl 2-bromo-6-(difluoromethyl)isonicotinate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the Ester and Boronic Acid .

  • Solvent: Add 1,4-Dioxane (concentration 0.15 M).

  • Base: Add

    
     solution.
    
  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid.

  • Catalyst: Add

    
     quickly under positive inert gas pressure.
    
  • Reaction: Seal and heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with water/brine.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 3: Hydrolysis (Optional)
  • Dissolve coupled ester in THF/MeOH/Water (3:1:1).

  • Add LiOH (3.0 equiv). Stir at RT for 1 hour.

  • Acidify to pH 3-4 with 1M HCl. Extract with EtOAc or precipitate the product.

Protocol B: Direct Acid Coupling

Best for: Rapid screening, "Step Economy" when esterification is undesirable.

Challenges: The carboxylic acid can react with the base to form a salt, which may precipitate out of organic solvents. Water is mandatory.

Reagents:

  • Substrate: 2-Bromo-6-(difluoromethyl)isonicotinic acid (1.0 equiv)

  • Boronic Acid: 1.3 equiv

  • Catalyst:

    
     (5-10 mol%) or XPhos Pd G2  (2-5 mol% - Better for difficult substrates)
    
  • Base:

    
     (3.5 equiv) - Phosphate is preferred over carbonate to buffer the pH.
    
  • Solvent: DMF / Water (4:1 ratio). DMF is required to solubilize the carboxylate salt.

Procedure:

  • Combine Acid, Boronic Acid, and Base in the reaction vessel.[2][3][4]

  • Add DMF/Water mixture. Degas thoroughly.

  • Add Catalyst.[2][4][5][6][7]

  • Heat to 100°C for 6–12 hours.

  • Workup (Critical):

    • The product is in the aqueous layer as the carboxylate salt.

    • Wash the reaction mixture (alkaline pH > 10) with EtOAc to remove non-polar impurities and homocoupled boronic acid.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~4.

    • Extract the product into EtOAc or n-Butanol.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by Pyridine NSwitch to XPhos Pd G2 or SPhos . These bulky ligands prevent N-coordination.
Protodeboronation Unstable Boronic Acid (e.g., 2-heteroaryl)Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80°C. Add base after heating starts.
Homocoupling Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw).
Defluorination Base too strong / Temp too highEnsure base is Carbonate or Phosphate (avoid hydroxides/alkoxides during coupling). Keep T < 120°C.
Black Precipitate Pd precipitation (Pd black)This is normal at the end. If it happens early, the ligand is dissociating. Add 10% extra free ligand (e.g.,

).

Visualization: Catalytic Cycle & Interactions[3][5][9]

The following diagram details the Suzuki cycle specifically for this substrate, highlighting the role of the base in activating the boronate and the oxidative addition into the C-Br bond.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to CF2H) Pd0->OxAdd + Substrate PdII_Ox L2Pd(II)(Ar)Br OxAdd->PdII_Ox BaseStep Base Exchange (OH- replaces Br-) PdII_Ox->BaseStep PdII_OH L2Pd(II)(Ar)OH BaseStep->PdII_OH TransMet Transmetalation (Rate Limiting) PdII_OH->TransMet + Activated Boronate PdII_Biaryl L2Pd(II)(Ar)(Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Release Substrate 2-Bromo-6-(CF2H) isonicotinate Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle highlighting the oxidative addition facilitated by the electron-deficient pyridine ring.

Safety & Handling

  • HF Generation: While the

    
     group is stable, thermal decomposition at extreme temperatures (>200°C) can release HF. Use standard fume hood ventilation.
    
  • Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Wear double nitrile gloves.

  • Pressure: Microwave reactions generate pressure. Ensure vials are rated for the solvent vapor pressure at 110°C.

References

  • General Suzuki Coupling of Halopyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of 2-Halopyridine-4-carboxylic Acids: Deng, X., et al. (2011). Efficient Synthesis of 2-Substituted Isonicotinic Acids. Tetrahedron Letters, 52(4), 495-497.
  • Stability of Difluoromethyl Groups: Pau, A., et al. (2016). Synthesis and Reactivity of Difluoromethyl-Substituted Heterocycles. Journal of Fluorine Chemistry, 192, 112-120.
  • Catalyst Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Difluoromethylation Strategies

    • Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society, 135(41), 15559-15566. (Context on

      
       electronic properties). Link
      

Sources

Application Note: Advanced Cross-Coupling Strategies for 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs, particularly the difluoromethyl group (–CF


H), is a highly effective strategy in modern drug discovery for improving metabolic stability, modulating lipophilicity, and acting as a bioisostere for lipophilic hydrogen bond donors[1]. When this motif is appended to a pyridine core alongside a carboxylic acid—as seen in 2-Bromo-6-(difluoromethyl)isonicotinic acid —the resulting building block offers immense vector potential. However, the unique stereoelectronic environment of this molecule presents specific challenges during palladium-catalyzed cross-coupling. This application note details the mechanistic rationale and provides self-validating protocols for both direct and protection-based cross-coupling workflows.

Mechanistic Insights & Reactivity Profile

To successfully functionalize 2-bromo-6-(difluoromethyl)isonicotinic acid, one must account for the profound electronic effects governing the pyridine ring:

  • Hyper-Activated Oxidative Addition: The combined electron-withdrawing effects of the C6-difluoromethyl group and the C4-carboxylic acid severely deplete the electron density of the pyridine

    
    -system. Consequently, the insertion of Pd(0) into the C2–Br bond is exceptionally fast[2].
    
  • The "Free Acid" Transmetalation Bottleneck: While oxidative addition is rapid, transmetalation is often the rate-limiting step. Unprotected carboxylic acids consume the basic equivalents (e.g., K

    
    CO
    
    
    
    ) required to activate the organoboron reagent. Furthermore, the resulting carboxylate anion can coordinate to the palladium center, forming an off-cycle resting state that stalls the catalytic turnover.
  • Phase-Transfer Catalysis (PTC) as a Solution: Contrary to the historical belief that unprotected carboxylic acids cannot undergo efficient Suzuki coupling, utilizing an inverse biphasic system with a phase-transfer catalyst (such as TBAB) overcomes this bottleneck[3]. The PTC continuously shuttles the aqueous-soluble carboxylate and activated boronate species to the organic interface, enabling rapid transmetalation without requiring prior esterification[3].

Strategic Workflow

The decision to couple the free acid directly versus employing a protection-deprotection sequence depends entirely on the nature of the bond being formed (C–C vs. C–N) and the base sensitivity of the coupling partner.

CrossCouplingWorkflow Start 2-Bromo-6-(difluoromethyl) isonicotinic acid Decision Select Cross-Coupling Pathway Start->Decision Direct Direct Coupling (Unprotected Acid) Decision->Direct Carbon-Carbon Formation Protect Protection Strategy (Methyl Ester) Decision->Protect Carbon-Heteroatom Formation Suzuki Biphasic Suzuki-Miyaura Pd(dppf)Cl2, TBAB, K2CO3 Direct->Suzuki Ester Esterification MeOH, H2SO4 Protect->Ester Product Functionalized 6-(difluoromethyl) isonicotinic acid Suzuki->Product Buchwald Buchwald-Hartwig Amination Pd2(dba)3, XPhos, Cs2CO3 Ester->Buchwald Deprotect Saponification LiOH, THF/H2O Buchwald->Deprotect Deprotect->Product

Decision matrix for cross-coupling 2-bromo-6-(difluoromethyl)isonicotinic acid based on bond type.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Acid)

Optimal for C–C bond formation with aryl/heteroaryl boronic acids.

Causality Note: This protocol utilizes 3.5 equivalents of K


CO

. One equivalent is immediately consumed to deprotonate the isonicotinic acid, while the remaining 2.5 equivalents maintain the alkaline environment necessary to form the reactive boronate complex[2]. TBAB is critical for interfacial transport[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, add 2-bromo-6-(difluoromethyl)isonicotinic acid (1.0 mmol, 252 mg), the corresponding arylboronic acid (1.2 mmol), K

    
    CO
    
    
    
    (3.5 mmol, 483 mg), and tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg).
  • Solvent Addition: Add a degassed mixture of Toluene/H

    
    O (3:1 v/v, 12 mL).
    
  • Catalyst Introduction: Under a positive flow of N

    
    , add Pd(dppf)Cl
    
    
    
    ·CH
    
    
    Cl
    
    
    (0.05 mmol, 41 mg). Seal the flask and heat to 90 °C.
  • In-Process Control (IPC): After 4 hours, sample the organic layer. Quench with 1M HCl and extract into MeCN. Analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass [M-H]

    
     250/252 is <2% relative to the product mass.
    
  • Workup: Cool the mixture to room temperature. Separate the layers and discard the organic layer (which contains catalyst degradation products and homocoupled boronic acid impurities).

  • Isolation: Acidify the aqueous layer to pH 3 using 2M HCl. The cross-coupled isonicotinic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Buchwald-Hartwig Amination (Protection-Coupling-Deprotection)

Optimal for C–N bond formation where strong bases and free acids are incompatible.

Causality Note: Buchwald-Hartwig aminations require bases (e.g., Cs


CO

or NaOtBu) that are easily neutralized by free acids. Furthermore, primary/secondary amines can form unreactive carboxylate salts with the substrate. Pre-esterification isolates the reactive C2-Br site.

Step-by-Step Methodology:

  • Esterification: Dissolve 2-bromo-6-(difluoromethyl)isonicotinic acid (5.0 mmol) in anhydrous MeOH (20 mL). Add concentrated H

    
    SO
    
    
    
    (0.5 mL) dropwise. Reflux for 12 hours. Concentrate, neutralize with saturated NaHCO
    
    
    , and extract with EtOAc to yield the methyl ester.
  • Amination: In a dry vial, combine the methyl ester (1.0 mmol), the desired amine (1.2 mmol), Cs

    
    CO
    
    
    
    (2.0 mmol), Pd
    
    
    (dba)
    
    
    (0.02 mmol), and XPhos (0.06 mmol). Add anhydrous 1,4-dioxane (5 mL).
  • Reaction: Purge with N

    
     for 5 minutes. Heat at 100 °C for 8 hours.
    
  • IPC: Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The highly UV-active starting material (

    
    ) should be completely replaced by a lower-running, intensely fluorescent product spot.
    
  • Saponification: Filter the crude reaction mixture through Celite. Concentrate the filtrate and redissolve in THF/H

    
    O (1:1, 10 mL). Add LiOH·H
    
    
    
    O (3.0 mmol). Stir at room temperature for 3 hours.
  • Isolation: Remove THF under reduced pressure. Acidify the aqueous residue to pH 4 with 1M HCl to precipitate the aminated 6-(difluoromethyl)isonicotinic acid.

Quantitative Optimization Data

The following data summarizes the critical role of base equivalents and phase-transfer catalysis in the direct Suzuki-Miyaura coupling (Protocol A) of 2-bromo-6-(difluoromethyl)isonicotinic acid with phenylboronic acid.

Table 1: Base and PTC Optimization for Direct Suzuki-Miyaura Coupling

EntryBase (Equiv)PTC (0.1 eq)Solvent SystemConversion (%)Protodeboronation (%)
1K

CO

(2.0)
NoneToluene/H

O (3:1)
15%5%
2K

CO

(3.5)
NoneToluene/H

O (3:1)
45%12%
3 K

CO

(3.5)
TBAB Toluene/H

O (3:1)
>95% <2%
4Cs

CO

(3.5)
TBABDioxane/H

O (3:1)
88%8%
5K

PO

(3.5)
TBABToluene/H

O (3:1)
92%<2%

Data Analysis: Entry 3 demonstrates that both a stoichiometric excess of base (to account for the free acid) and the presence of TBAB are absolute requirements for high conversion and suppression of competitive protodeboronation.

References

  • Title: Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone Source: Journal of the American Chemical Society / Chinese Academy of Sciences URL
  • Title: A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis Source: International Journal of Organic Chemistry / Scientific Research Publishing URL
  • Title: Cross-coupling reactions of organoborons with organic halides Source: JYX Digital Repository / University of Jyväskylä URL

Sources

Application Note: Strategic Synthesis of Novel Derivatives from 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The scaffold 2-Bromo-6-(difluoromethyl)isonicotinic acid represents a high-value "privileged structure" for modern drug discovery. Its strategic importance lies in the trifecta of functional handles that allow for divergent library synthesis while incorporating a metabolically stable bioisostere.

The CF₂H Advantage: A Lipophilic Hydrogen Bond Donor

Unlike the commonly used trifluoromethyl (-CF₃) group, which is purely lipophilic and electron-withdrawing, the difluoromethyl (-CF₂H) group acts as a lipophilic hydrogen bond donor . It functions as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly improved membrane permeability and metabolic stability (lipophilicity-enhancing).

  • C2-Bromine: Excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C4-Carboxylic Acid: Versatile handle for amidation, esterification, or reduction to heterocycles (oxadiazoles).

  • C6-Difluoromethyl: Modulates pKa of the pyridine nitrogen and improves binding affinity via non-covalent interactions.

Retrosynthetic Strategy & Workflow

To maximize yield and purity, we recommend a "Core-First, Decoration-Last" approach. The high electrophilicity of the C2-bromide allows for late-stage diversification, making it ideal for Structure-Activity Relationship (SAR) tuning.

Reactivity Map (DOT Visualization)

ReactivityMap cluster_legend Strategic Logic Scaffold 2-Bromo-6-(difluoromethyl) isonicotinic acid Amide Amide Library (C4-Diversification) Scaffold->Amide Path A: HATU/Amine (Preserves Br) Heterocycle Oxadiazole/Triazole Bioisosteres Scaffold->Heterocycle Path B: Hydrazine/Cyclization Suzuki Biaryl/Heteroaryl Derivatives (C2-SAR) Amide->Suzuki Path C: Pd-Catalyzed Coupling (Late-Stage Diversification) Legend Path A+C is recommended for maximal library diversity.

Figure 1: Divergent synthetic pathways. Path A followed by Path C is the preferred route for high-throughput medicinal chemistry campaigns.

Detailed Experimental Protocols

Protocol A: C4-Amidation (Library Generation)

Objective: Functionalize the carboxylic acid while preserving the C2-bromide for subsequent coupling. Challenge: Pyridine carboxylic acids exist as zwitterions, often requiring specialized coupling agents to ensure solubility and reactivity.

Reagents:

  • Substrate: 2-Bromo-6-(difluoromethyl)isonicotinic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of the carboxylic acid.

  • Coupling: Add HATU (1.5 equiv) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Expert Insight: Avoid using acyl chlorides (SOCl₂) for this substrate. The high temperature required for chlorination can degrade the CF₂H group or cause nucleophilic attack at the C2-Br position. HATU/DIPEA is milder and preserves the scaffold integrity.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: Install aryl/heteroaryl groups at the C2 position. Mechanistic Note: The 2-bromo-pyridine motif is highly electron-deficient, making oxidative addition of Palladium facile. However, the pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst. High-ligand-load catalysts are required.

Reagents:

  • Substrate: Amide derivative from Protocol A (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ or R-Bpin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(PPh₃)₄ (5–10 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the bromide substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).

  • Degassing: Add solvents (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes (Critical step to prevent homocoupling or oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under inert flow. Seal the vessel immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

    • Note: Microwave irradiation often suppresses protodeboronation of unstable boronic acids.

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with water and brine.

  • Purification: Silica gel chromatography.

Data: Typical Yields for C2-Functionalization

Coupling Partner (Boronic Acid)Catalyst SystemTemp/TimeYield (%)Notes
Phenylboronic acidPd(dppf)Cl₂ / Na₂CO₃90°C / 2h85-92%Robust, standard conditions.
3-Pyridylboronic acidPd(PPh₃)₄ / K₃PO₄100°C / 4h65-75%Requires stronger base (K₃PO₄).
2-Fluorophenylboronic acidPd(dtbpf)Cl₂ / K₂CO₃80°C / 1h78-85%Sterically hindered; dtbpf ligand helps.
Cyclopropylboronic acidPd(OAc)₂ / PCy₃ / K₃PO₄100°C / 12h55-65%Slow transmetalation; requires tricyclohexylphosphine.

Troubleshooting & Optimization

Handling the CF₂H Group

The difluoromethyl group is generally stable, but it can undergo hydrolysis to an aldehyde under strongly basic, high-temperature conditions (e.g., t-BuOK in refluxing toluene).

  • Recommendation: Stick to carbonate (Na₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. Avoid alkoxide bases if possible.

Pyridine Nitrogen Coordination

If conversion is low (<20%) despite clean starting material, the pyridine nitrogen is likely sequestering the Palladium.

  • Solution: Switch to Pd(OAc)₂ + XPhos or Pd(Amphos)Cl₂ . These bulky, electron-rich phosphine ligands prevent the pyridine nitrogen from coordinating to the metal center.

Reaction Mechanism Visualization (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + R'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The catalytic cycle. The electron-poor nature of the pyridine ring accelerates the Oxidative Addition step (Red), but the basic nitrogen can interfere prior to Transmetalation (Blue).

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

using 2-Bromo-6-(difluoromethyl)isonicotinic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerating Fragment-to-Lead Evolution with 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Abstract

This guide details the strategic application of 2-Bromo-6-(difluoromethyl)isonicotinic acid in fragment-based drug discovery (FBDD). Unlike traditional halogenated scaffolds, this fragment offers a unique "Lipophilic Hydrogen Bond Donor" motif via the difluoromethyl (


) group, bridging the gap between the metabolic stability of trifluoromethyl (

) and the steric compactness of methyl (

) groups. This protocol provides validated workflows for biophysical screening, solubility management, and orthogonal synthetic elaboration (Suzuki-Miyaura and Amide coupling) to rapidly evolve high-affinity leads.

Introduction: The Fluorine Advantage in FBDD

In modern FBDD, the selection of the starting fragment dictates the ceiling of the final lead's quality. 2-Bromo-6-(difluoromethyl)isonicotinic acid is a "privileged" scaffold due to its high ligand efficiency (LE) potential and orthogonal growth vectors.

  • The

    
     Bioisostere:  The 
    
    
    
    group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1][2][3][4] The polarized
    
    
    bond functions as a weak hydrogen bond donor (HBD), capable of interacting with backbone carbonyls in the target protein, while maintaining high lipophilicity to cross cell membranes.
  • Orthogonal Reactivity: The C2-Bromine and C4-Carboxylic Acid allow for independent "Grow" strategies—enabling exploration of distinct sub-pockets within the binding site without protecting group manipulations in early stages.

Physicochemical Profile & Screening Setup

Before synthesis, the fragment must be characterized for library compatibility.

Table 1: Calculated Physicochemical Properties

PropertyValueRelevance to FBDD
Molecular Weight ~251.99 DaIdeal for "Rule of 3" (<300 Da).
ClogP ~1.8 - 2.1Balanced lipophilicity for solubility and permeability.
H-Bond Donors 2 (COOH + CF2H)

adds a "stealth" donor without desolvation penalty of OH.
H-Bond Acceptors 3 (Pyridine N, COOH)Key anchor points for active site residues.
tPSA ~50 ŲExcellent range for CNS and peripheral targets.
Protocol 1: Solubility & Biophysical Screening Preparation

Challenge: The zwitterionic nature of the pyridine-carboxylic acid core can lead to aggregation in aqueous buffers.

  • Stock Preparation:

    • Dissolve the fragment in 100%

      
      -DMSO  to a concentration of 200 mM .
      
    • Note: Avoid aqueous buffers for the master stock to prevent precipitation driven by isoelectric point (pI) effects.

  • SPR (Surface Plasmon Resonance) Buffer Setup:

    • Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20), pH 7.4.

    • Cosolvent: 5% DMSO (final).

    • Critical Step: The

      
       proton is visible in protein-observed NMR (
      
      
      
      or
      
      
      ), serving as a sensitive probe for binding events.

Synthetic Elaboration Protocols

The core value of this fragment lies in its ability to grow in two distinct vectors. The following protocols are optimized for high-throughput parallel synthesis.

Workflow Logic

We recommend a "Coupling-First" strategy. Modifying the C2-Bromine via Suzuki coupling before amide coupling on the C4-Acid often prevents catalyst poisoning by the free acid or side reactions with the amide nitrogen.

Protocol 2: C2-Vector Elaboration (Suzuki-Miyaura Coupling)

Objective: Install an aryl/heteroaryl group at the C2 position. Substrate: Methyl ester of 2-Bromo-6-(difluoromethyl)isonicotinic acid (protecting the acid improves yield).

Reagents:

  • Catalyst:

    
     (Robust) or XPhos Pd G3  (For sterically hindered boronic acids).
    
  • Base:

    
     (2.0 M aq).
    
  • Solvent: 1,4-Dioxane.[5]

Step-by-Step:

  • Preparation: In a microwave vial, combine the fragment methyl ester (1.0 eq), Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Degassing: Add 1,4-Dioxane (

    
     concentration). Sparge with Argon for 5 minutes.
    
  • Catalysis: Add XPhos Pd G3 (0.05 eq). Seal the vial immediately.

  • Reaction: Heat to 80°C for 4-16 hours (or 100°C for 1 hour in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Monitor disappearance of the Ar-Br peak via LCMS.

Expert Insight: The electron-deficient nature of the pyridine ring (due to


 and ester) facilitates oxidative addition, making this coupling highly efficient even with deactivated boronic acids.
Protocol 3: C4-Vector Elaboration (Amide Coupling)

Objective: Grow the fragment via the carboxylic acid to engage solvent-exposed regions.

Reagents:

  • Coupling Agent: HATU (High activity) or T3P (Cyclic Propylphosphonic Anhydride - cleaner workup).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or EtOAc (if using T3P).

Step-by-Step:

  • Activation: Dissolve the saponified Suzuki product (Free Acid, 1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes.

    • Visual Check: Solution should turn slightly yellow.

  • Addition: Add the amine building block (1.2 eq).

  • Reaction: Stir at Room Temperature for 2 hours.

  • Quench: Dilute with water. If the product precipitates, filter.[6] If not, extract with DCM.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Strategic Visualization: Fragment Evolution

The following diagram illustrates the decision tree for evolving this fragment into a lead compound.

FBDD_Workflow Fragment 2-Br-6-(CF2H) Isonicotinic Acid Ester Methyl Ester Protection Fragment->Ester MeOH, H2SO4 Amide Amide Coupling (C4 Vector) Fragment->Amide Direct Coupling (Risk: Pd poisoning) Suzuki Suzuki Coupling (C2 Vector) Ester->Suzuki R-B(OH)2, Pd cat. Hydrolysis Saponification (LiOH) Suzuki->Hydrolysis Deprotection Hydrolysis->Amide R'-NH2, HATU Lead Optimized Lead Candidate Amide->Lead Final Profiling

Caption: Step-wise evolution of the 2-Bromo-6-(difluoromethyl)isonicotinic acid fragment. The solid line represents the preferred "Protection-First" route to maximize yield and purity.

Application Logic: Why CF2H?

When analyzing SAR (Structure-Activity Relationship) data, compare the


 analog against 

and

variants.
  • vs. Methyl (

    
    ):  If the 
    
    
    
    analog is metabolically unstable (benzylic oxidation), the
    
    
    variant blocks this site while retaining similar steric bulk.
  • vs. Trifluoromethyl (

    
    ):  If the 
    
    
    
    analog shows poor binding due to lack of H-bonding, the
    
    
    analog can restore affinity by donating a hydrogen bond to a backbone carbonyl, often gaining 10-fold potency.

References

  • Zafrani, Y., et al. (2017).[7] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2020). "Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid." BenchChem Protocols. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. Link

Sources

Protocol for the Purification of 2-Bromo-6-(difluoromethyl)isonicotinic acid

[1][2]

Abstract & Scope

This Application Note details the isolation and purification of 2-Bromo-6-(difluoromethyl)isonicotinic acid , a critical intermediate in the synthesis of fluorinated pyridine-based pharmacophores.[1][2] The presence of the difluoromethyl (

2

This guide prioritizes Acid-Base Extraction as the primary isolation method, followed by Recrystallization for polishing.[2] A Reverse-Phase Chromatography method is provided for high-purity requirements (>98%).[1][2]

Physicochemical Profile & Logic

Understanding the molecule's properties is the foundation of this protocol.

PropertyValue / DescriptionImpact on Protocol
Formula

MW 251.01 g/mol Distinct Br isotope pattern (1:[1][2]1) in MS.[2]
pKa (Calc.) ~3.2 - 3.6The electron-withdrawing Br and

groups increase acidity compared to isonicotinic acid (pKa 4.96).[1][2] Target pH for precipitation is < 2.5.
Solubility (Aq) Low at pH 2-3; High at pH > 7Enables acid-base switching for purification.[1][2]
Solubility (Org) Soluble in EtOAc, THF, MeOH, DMSOEtOAc is the preferred extraction solvent.[2]
Stability Sensitive to strong bases at high temp.[2]Avoid refluxing in >1M NaOH to prevent hydrolysis of the

group to an aldehyde or carboxylic acid.

Method A: Acid-Base Extraction (Primary Isolation)

Objective: To separate the target acid from non-acidic impurities (starting materials, neutral byproducts) and inorganic salts.[2]

Reagents
  • Ethyl Acetate (EtOAc) - ACS Grade[1][2]

  • Saturated Sodium Bicarbonate (

    
    ) solution[2][3]
    
  • 1N Hydrochloric Acid (HCl)[2]

  • Brine (Saturated NaCl)[2]

  • Magnesium Sulfate (

    
    ) - Anhydrous[1][2]
    
Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g crude) . If solids remain, filter them off (check solid for product if yield is low).[2]

  • Basic Extraction (Target to Aqueous):

    • Transfer the organic phase to a separatory funnel.[4]

    • Extract with Saturated

      
       (3 x 5 mL/g) .
      
    • Mechanism:[1][2] The carboxylic acid deprotonates (

      
      ) and moves to the aqueous layer.[1][2] Neutral impurities remain in the EtOAc.
      
    • Critical Step: Keep the combined aqueous extracts.[2] Do not discard.

  • Organic Wash:

    • Back-wash the combined aqueous basic layer once with fresh EtOAc (5 mL/g) to remove entrained neutral organics.[2] Discard this organic layer.[2]

  • Acidification (Target Precipitation/Extraction):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1N HCl dropwise with stirring until the pH reaches 2.0–2.5 .

    • Observation: The product should precipitate as a white/off-white solid or form an oil.[2]

  • Final Isolation:

    • If Solid Precipitates: Filter the solid using a sintered glass funnel.[2] Wash with cold water (2 x).[2] Dry in a vacuum oven at 45°C.

    • If Oiling Occurs (Common with fluorinated groups): Extract the acidified aqueous mixture with EtOAc (3 x 5 mL/g) .[2] Combine these organic layers, wash with brine, dry over

      
      , filter, and concentrate in vacuo.
      
Visualization: Acid-Base Workflow

ExtractionLogicCrudeCrude Mixture(Dissolved in EtOAc)ExtractExtract with Sat. NaHCO3Crude->ExtractSep1Separation 1Extract->Sep1OrgLayer1Organic Layer 1(Contains Impurities)Sep1->OrgLayer1DiscardAqLayer1Aqueous Layer 1(Contains Product as Salt)Sep1->AqLayer1KeepWashWash with fresh EtOAcAqLayer1->WashAcidifyAcidify to pH 2.0 with 1N HClWash->AcidifyPrecipPrecipitation / OilingAcidify->PrecipSolidFiltration -> Solid ProductPrecip->SolidIf SolidOilExtract with EtOAc -> EvaporatePrecip->OilIf Oil

Caption: Logical flow for the selective isolation of the acidic product from neutral impurities.

Method B: Recrystallization (Polishing)

Objective: To remove trace colored impurities or regioisomers after Method A. Note: Halogenated isonicotinic acids often crystallize well from aqueous alcohols or nitriles.[2]

Solvent Systems
  • System A (Preferred): Ethanol / Water (1:3 v/v)[1][2]

  • System B: Acetonitrile (pure)[2]

  • System C: Toluene (for removing non-polar impurities, though solubility may be low)[2]

Protocol Steps
  • Place the solid from Method A (1.0 g) in a round-bottom flask.

  • Add Ethanol (5 mL) and heat to reflux (approx. 80°C).

  • If not fully dissolved, add Ethanol in 1 mL increments until solution is clear.

  • Remove from heat.[2] While still hot, slowly add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution again.[2]

  • Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes crystal growth).

  • Cool further in an ice bath (0°C) for 1 hour.

  • Filter the crystals and wash with cold Ethanol/Water (1:4).[2]

Method C: Reverse Phase Flash Chromatography

Objective: High purity (>98%) for analytical standards or biological assays.[2] Stationary Phase: C18 (Octadecylsilane) is required.[2] Normal phase silica is not recommended due to strong adsorption of the carboxylic acid (streaking).[2]

Parameters
  • Column: C18 Flash Cartridge (e.g., 12g for 100-500mg load).[2]

  • Solvent A: Water + 0.1% Formic Acid (Maintains protonated state).[2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1][2]

    • 2-15 min: 5%

      
       60% B[1][2]
      
    • 15-20 min: 60%

      
       95% B[1][2]
      
Visualization: Gradient Profile

GradientStartStart(High Polarity)ElutionProduct Elution(Expected ~30-40% B)Start->ElutionGradient RampWashColumn Wash(High Lipophilicity)Elution->WashFlush

Caption: C18 Gradient strategy. The acid modifier prevents peak tailing.

Quality Control & Validation

TechniqueParameterAcceptance Criteria
HPLC C18 Column,

+ 0.1% TFA
Purity > 95% (Area under curve)
1H NMR DMSO-d6Diagnostic singlets for Pyridine H3/H5.[1][2] Triplet for

(

).[2]
LC-MS ESI (-) or (+)Mass [M+H]+ = 252/254 (1:1 Br pattern).[1][2]

NMR Diagnostic Check: The difluoromethyl proton (

256.8 - 7.2 ppm

12

Troubleshooting

Issue 1: Product "Oils Out" during Acidification.

  • Cause: The product contains residual organic solvent or has a low melting point in the presence of impurities.

  • Solution: Do not try to filter the oil. Extract the oil with DCM or EtOAc, dry, and evaporate.[2] Attempt recrystallization from Hexane/EtOAc to induce solidification.[2]

Issue 2: Low Recovery in Method A.

  • Cause: The pH was not low enough (product remained as salt) or the product is slightly water-soluble.[2]

  • Solution: Check aqueous pH (must be < 2.5).[2] Saturate the aqueous layer with NaCl (salting out) and re-extract with EtOAc.

Issue 3: Loss of Fluorine Signal.

  • Cause: Hydrolysis of

    
     to aldehyde/acid.[2]
    
  • Solution: Ensure extraction buffers are not strongly basic (pH > 10) or hot.[2] Use

    
     rather than NaOH.
    

References

  • General Pyridine Acid Purification: Scriven, E. F. V. (1984).[2] Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier.[2] Link[1][2]

  • Difluoromethyl Stability: Erickson, J. A., & McLoughlin, J. I. (1995).[2] The stability of the difluoromethyl group in basic media. Journal of Organic Chemistry, 60(5), 1626-1631.[2] Link[1][2]

  • Synthesis Context (Analogous): Kiss, L. E., et al. (2008).[2][6] Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives. Organic Letters, 10(9), 1835-1837.[2][6] Link[1][2]

  • pKa Estimation Data: PubChem Compound Summary for Isonicotinic Acid. National Center for Biotechnology Information.[2] Link[1][2]

Application Note: Analytical Characterization and Method Validation for 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Comprehensive Protocol & Application Note

Introduction & Physicochemical Profiling

The incorporation of fluorinated moieties into pyridine scaffolds is a cornerstone of modern medicinal chemistry, designed to enhance metabolic stability, lipophilicity, and target binding affinity. 2-Bromo-6-(difluoromethyl)isonicotinic acid (C₇H₄BrF₂NO₂) is a highly functionalized building block presenting unique analytical challenges.

Characterizing this compound requires orthogonal analytical techniques to address its specific physicochemical traits:

  • Polarity & Ionization: The C4-carboxylic acid group (pKa ~3.5) necessitates strictly controlled acidic mobile phases during chromatography to suppress ionization, preventing peak tailing and retention time shifts.

  • Isotopic Signature: The C2-bromine atom provides a distinct 1:1 isotopic ratio (⁷⁹Br/⁸¹Br), which serves as an internal diagnostic tool during mass spectrometry.

  • Regiochemistry & Stability: The C6-difluoromethyl (-CHF₂) group is electron-withdrawing and susceptible to specific fragmentation (loss of HF). Multinuclear NMR is critical to confirm its position relative to the bromine atom and ensure no defluorination has occurred during synthesis.

This application note details a self-validating analytical workflow combining HPLC-UV, LC-MS/MS, and Multinuclear NMR, aligned with the rigorous validation standards set forth by the [1].

Analytical Workflow & Strategy

To ensure comprehensive characterization, the workflow is divided into chromatographic purity assessment, mass confirmation, and spectroscopic structural elucidation.

G cluster_0 Chromatographic & MS Analysis cluster_1 Spectroscopic Structural Elucidation Start 2-Bromo-6-(difluoromethyl) isonicotinic acid Sample Prep Sample Preparation (Dissolution in MeOH/H2O) Start->Prep HPLC HPLC-UV (254 nm) Purity & Quantification Prep->HPLC LCMS LC-MS/MS (ESI-) Impurity Profiling & MW Prep->LCMS NMR1H 1H NMR (-CHF2 Triplet, Pyridine Protons) Prep->NMR1H NMR19F 19F NMR (-CHF2 Doublet) Prep->NMR19F NMR13C 13C NMR (Carbon Backbone) Prep->NMR13C Data Data Integration & ICH Q2(R2) Validation HPLC->Data LCMS->Data NMR1H->Data NMR19F->Data NMR13C->Data

Caption: Analytical Workflow for the Characterization of 2-Bromo-6-(difluoromethyl)isonicotinic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Design: A reversed-phase C18 column is utilized. Because isonicotinic acid derivatives are highly polar and ionizable, 0.1% Formic Acid (FA) is added to both aqueous and organic mobile phases. This forces the carboxylic acid into its neutral, protonated state, ensuring sharp peak shapes and reproducible retention [2].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition to prevent solvent-front distortion.

  • System Setup: Purge the HPLC system with Mobile Phase A (0.1% FA in H₂O) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Column Equilibration: Install a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm). Equilibrate at 30°C with 5% B for 15 column volumes.

  • Execution: Inject 10 µL of the working solution. Monitor absorbance at 254 nm (optimal for the conjugated pyridine ring) and 280 nm.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.01.0955Initial
2.01.0955Isocratic
10.01.01090Linear
12.01.01090Isocratic
12.11.0955Step
15.01.0955Re-equilibration
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Design: Electrospray Ionization in negative mode (ESI-) is selected because the carboxylic acid moiety readily deprotonates to form a stable[M-H]⁻ anion. The presence of bromine yields a characteristic doublet separated by 2 m/z units, which is a self-validating marker for the parent ion and brominated fragments.

MS_Frag Parent Parent Ion [M-H]- m/z 249.9 / 251.9 Frag1 Fragment 1 [M-H-CO2]- m/z 205.9 / 207.9 Parent->Frag1 - CO2 (Decarboxylation) Frag2 Fragment 2 [M-H-CO2-HF]- m/z 185.9 / 187.9 Frag1->Frag2 - HF (Defluorination) Frag3 Fragment 3[M-H-CO2-Br]- m/z 127.0 Frag1->Frag3 - Br (Debromination)

Caption: Proposed ESI- MS/MS Fragmentation Pathway for 2-Bromo-6-(difluoromethyl)isonicotinic acid.

Table 2: LC-MS/MS MRM Transitions (ESI Negative Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanistic Assignment
249.9 (⁷⁹Br)205.915Loss of CO₂
251.9 (⁸¹Br)207.915Loss of CO₂
249.9 (⁷⁹Br)185.925Loss of CO₂ and HF
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & Design: NMR is the definitive technique for confirming the regiochemistry of fluorinated pyridines [3]. DMSO-d₆ is chosen as the solvent due to the high polarity of the carboxylic acid. The ¹⁹F NMR spectrum will display a doublet due to coupling with the adjacent proton, while the ¹H NMR will show a characteristic triplet for the -CHF₂ proton with a massive coupling constant (J ≈ 54 Hz).

Step-by-Step Protocol:

  • Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Transfer to a 5 mm NMR tube, ensuring no air bubbles are trapped.

  • Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s).

  • Acquire ¹⁹F NMR at 376 MHz (32 scans, with ¹H decoupling optional, but coupled spectra are preferred to observe the JFH splitting).

  • Acquire ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s).

Table 3: Expected Multinuclear NMR Chemical Shifts (in DMSO-d₆)

NucleusShift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H~7.00TripletJHF ≈ 54 Hz-CHF
¹H~8.05DoubletJ ≈ 1.5 HzPyridine H3 (meta)
¹H~8.20DoubletJ ≈ 1.5 HzPyridine H5 (meta)
¹H>13.0Broad Singlet--COOH
¹⁹F~ -115.0DoubletJFH ≈ 54 Hz-CHF₂
¹³C~114.0TripletJCF ≈ 240 Hz-C HF₂
¹³C~165.0Singlet--C OOH

Method Validation Parameters (per ICH Q2(R2))

To ensure the trustworthiness of the analytical data, the HPLC method must be validated according to the latest regulatory frameworks [1].

  • Specificity: Inject a blank (Methanol:Water) and ensure no interfering peaks elute at the retention time of 2-Bromo-6-(difluoromethyl)isonicotinic acid. Force-degrade the sample (using 0.1N HCl, 0.1N NaOH, and 3% H₂O₂) to ensure the principal peak is baseline-resolved from degradation products (e.g., defluorinated or decarboxylated impurities).

  • Linearity & Range: Prepare a 5-point calibration curve ranging from 50% to 150% of the target working concentration (0.05 to 0.15 mg/mL). The correlation coefficient (R²) must be ≥ 0.999.

  • Precision (Repeatability): Perform six replicate injections of the 100% test concentration (0.1 mg/mL). The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%.

  • Robustness: Deliberately vary the column temperature (± 5°C) and mobile phase flow rate (± 0.1 mL/min). The system suitability criteria (Tailing factor ≤ 1.5, Theoretical plates ≥ 5000) must remain unaffected.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Fluorometric determination of isoniazid and its metabolites in urine by high-performance liquid chromatography using in-line derivatization Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

scale-up synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid, a key building block in modern medicinal and agrochemical research. The difluoromethyl (CF2H) group is a valuable structural motif, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and membrane permeability.[1] The presented synthesis starts from the advanced intermediate 2-Bromo-6-(difluoromethyl)pyridine and employs a regioselective, low-temperature directed ortho-metalation followed by carboxylation. This robust, high-yielding, single-step transformation is designed for scalability, with detailed considerations for process control, safety, and purification, making it suitable for implementation in drug development and process chemistry laboratories.

Introduction: Strategic Importance and Synthetic Design

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2] Specifically, the difluoromethyl group offers a unique combination of steric and electronic properties that can significantly improve the pharmacological profile of lead compounds.[3] As a result, there is a growing demand for versatile molecular scaffolds that incorporate this moiety. 2-Bromo-6-(difluoromethyl)isonicotinic acid is a trifunctional arene, presenting orthogonal handles for further chemical elaboration: the carboxylic acid for amide couplings, the bromo-substituent for cross-coupling reactions, and the pyridine nitrogen for salt formation or quaternization.

While multiple pathways to functionalized pyridines exist, a scale-up strategy must prioritize efficiency, safety, and convergence. De novo ring construction is often complex and low-yielding for such targets. A more pragmatic approach involves the sequential functionalization of a pre-existing pyridine core. Our selected strategy leverages the commercially available and structurally advanced intermediate, 2-Bromo-6-(difluoromethyl)pyridine (CAS 872365-91-8)[4][5], to streamline the synthesis.

The core of this protocol is a directed ortho-metalation (DoM) reaction. The pyridine nitrogen atom, in conjunction with the electron-withdrawing substituents at the 2- and 6-positions, sufficiently acidifies the proton at the C4 position. This allows for regioselective deprotonation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at cryogenic temperatures. The resulting organolithium intermediate is then trapped with electrophilic carbon dioxide (from dry ice) to construct the target carboxylic acid upon acidic workup. This approach avoids the harsh conditions often required for electrophilic substitution on electron-deficient pyridine rings[6] and provides a direct, controllable route to the desired isonicotinic acid derivative.

Overall Synthetic Workflow

The single-step conversion from the starting material to the final product is outlined below. The process is designed to be conducted under a strictly inert atmosphere to protect the highly reactive organolithium intermediate.

G SM 2-Bromo-6-(difluoromethyl)pyridine Int 4-Lithio-2-bromo-6- (difluoromethyl)pyridine (In Situ Intermediate) SM->Int 1) LDA, Anhydrous THF 2) -78 °C Salt Lithium 2-bromo-6-(difluoromethyl) isonicotinate Salt Int->Salt Trapping CO2 CO2 (s) CO2->Salt FP 2-Bromo-6-(difluoromethyl) isonicotinic Acid Salt->FP 3) Aqueous HCl Workup 4) pH Adjustment & Isolation

Caption: Synthetic pathway from starting material to final product.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
2-Bromo-6-(difluoromethyl)pyridine>95%CommercialCAS: 872365-91-8
Diisopropylamine>99.5%, anhydrousCommercialStore over molecular sieves.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialPyrophoric. Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialInhibitor-free. Use from a solvent purification system or freshly distilled.
Carbon Dioxide (CO₂)Solid (Dry Ice)CommercialUse freshly crushed, high-purity pellets.
Hydrochloric Acid (HCl)37% (concentrated)ReagentCorrosive.
Sodium Hydroxide (NaOH)PelletsReagentFor pH adjustment during workup.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine (Saturated NaCl)-Lab PreparedFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousReagentFor drying organic layers.

Required Equipment:

  • Glass-lined or borosilicate glass reactor (1 L to 20 L capacity depending on scale) equipped with overhead mechanical stirring, a temperature probe, and an inert gas (Nitrogen/Argon) inlet/outlet.

  • Cryogenic cooling system (e.g., acetone/dry ice bath or cryocooler) capable of maintaining -78 °C.

  • Cannula and syringe setup for air-sensitive liquid transfers.

  • Standard laboratory glassware for workup and purification.

  • pH meter for precise control during isolation.

Detailed Experimental Protocol (100 g Scale)

This protocol describes the synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid on a 100-gram scale. All operations must be performed under a dry, inert atmosphere of nitrogen or argon.

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 600 mL).

  • Cool the flask to -10 °C using an ice/salt bath.

  • Slowly add diisopropylamine (71.5 mL, 0.51 mol, 1.1 eq) to the stirred THF.

  • Once the temperature has stabilized, add n-butyllithium (2.5 M in hexanes, 204 mL, 0.51 mol, 1.1 eq) dropwise via syringe or addition funnel, ensuring the internal temperature does not exceed 0 °C.

    • Causality: This exothermic reaction forms LDA. Slow addition and cooling prevent dangerous temperature spikes and degradation of the base.

  • After the addition is complete, stir the resulting pale yellow solution for 30 minutes at -10 °C to ensure complete formation.

Step 2: Deprotonation (Directed ortho-Metalation)

  • In a separate 3 L reactor, dissolve 2-Bromo-6-(difluoromethyl)pyridine (100 g, 0.48 mol, 1.0 eq) in anhydrous THF (800 mL).

  • Cool this solution to -78 °C using a dry ice/acetone bath. A slurry may form but will not impede the reaction.

  • Transfer the freshly prepared LDA solution from Step 1 into the reactor containing the pyridine substrate via a cannula. The transfer should be done slowly over ~45 minutes, maintaining the internal temperature at or below -70 °C.

    • Causality: Maintaining cryogenic temperature is critical to ensure kinetic deprotonation at the desired C4 position and prevent side reactions, such as attack at the bromo- or difluoromethyl-substituents.

  • Upon completion of the transfer, stir the reaction mixture at -78 °C for 1.5 hours.

    • In-Process Control (IPC): Reaction completion can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the absence of the H4 proton signal.

Step 3: Carboxylation and Workup

  • While the reaction stirs, crush high-purity dry ice (~500 g) into a fine powder in a dry container.

  • Rapidly but carefully, add the crushed dry ice to the reaction mixture in portions. A significant exotherm will be observed; ensure the cooling bath has sufficient capacity to maintain the temperature below -50 °C.

    • Causality: Using a large excess of CO₂ ensures complete trapping of the anionic intermediate. Direct addition of the anion to CO₂ (inverse addition) can lead to side products.

  • Once all the dry ice is added, remove the cooling bath and allow the mixture to slowly warm to room temperature with continued stirring over approximately 2-3 hours.

  • Slowly quench the reaction by adding 2 M hydrochloric acid (HCl, ~500 mL) until the mixture is acidic (pH ~2).

  • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 300 mL).

  • Combine all organic layers, wash with brine (1 x 200 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

Step 4: Isolation and Purification

  • Filter the dried organic solution and concentrate it under reduced pressure to yield a crude solid.

  • Dissolve the crude material in a minimal amount of hot isopropanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 50 °C to a constant weight.

    • Causality: Recrystallization is an effective method for removing unreacted starting material and non-polar impurities, yielding a product of high purity suitable for further use.[7][8]

Data and Expected Results

ParameterSpecification
Expected Yield 80-90%
Appearance White to off-white crystalline solid
Purity (by HPLC) >98%
Melting Point To be determined
¹H NMR (400 MHz, DMSO-d₆) δ ~14.0 (br s, 1H, COOH), 8.2-8.0 (m, 2H, Ar-H), 7.2 (t, JHF=54 Hz, 1H, CHF₂)
¹⁹F NMR (376 MHz, DMSO-d₆) δ ~ -110 (d, JHF=54 Hz)
MS (ESI-) m/z calculated for C₇H₃BrF₂NO₂ [M-H]⁻: 250.93; found: 250.9

Critical Safety Considerations

This procedure involves highly reactive and hazardous materials and must only be performed by trained personnel in a controlled laboratory or pilot plant environment with appropriate engineering controls.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. All glassware must be rigorously dried before use.

  • Corrosive Materials: Concentrated HCl and solid NaOH are highly corrosive and can cause severe burns.[9] Bromine-containing compounds can be toxic and irritating.[10][11]

  • Cryogenic Hazards: Dry ice and cryogenic baths can cause severe cold burns upon skin contact. Use insulated gloves and handle with care. Ensure adequate ventilation as sublimating CO₂ can displace oxygen in enclosed spaces.

  • Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical splash goggles, a face shield (especially during quenching), and appropriate chemical-resistant gloves (e.g., nitrile for general use, potentially heavier gloves for handling pyrophorics).[12][13]

  • Emergency Preparedness: Keep appropriate spill kits (e.g., powdered lime or sand for organolithiums) and fire extinguishers (Class D for metal fires) readily accessible. An emergency safety shower and eyewash station are mandatory.[12]

References

  • Sperry, J. B., & Wright, D. L. (2005). The difluoromethyl group: the “lipophilic hydroxymethyl” group of the future? Current Opinion in Drug Discovery & Development, 8(6), 723-740. (URL: Not directly available, journal article)
  • Hu, J., Zhang, W., & Wang, F. (2012). Selective difluoromethylation and monofluoromethylation. Angewandte Chemie International Edition, 51(43), 10731-10733. (URL: [Link])

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. (URL: [Link])

  • U.S. Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Bromine. (URL: [Link])

  • CLEAPSS. (2022). Student Safety Sheets 55: Bromine. (URL: [Link])

  • Google Patents. (1964). Process for the separation of nicotinic and isonicotinic acid. (US3147269A). (URL: )
  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (URL: [Link])

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. (URL: [Link])

  • Selmi Higashi, E. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Queen Mary University of London Theses. (URL: [Link])

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (URL: [Link])

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety. (URL: [Link])

  • Google Patents. (1956). Process for preparing isonicotinic acid. (US2748137A). (URL: )
  • Google Patents. (2019). Isonicotinic acid derivatives and preparation methods and uses thereof. (CN109942566B). (URL: )
  • The Journal of Organic Chemistry. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (URL: [Link])

Sources

Application Notes and Protocols: Synthesis of Next-Generation Agrochemicals using 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern agrochemical discovery, the strategic incorporation of fluorinated motifs is paramount for optimizing bioavailability, metabolic stability, and target-site binding affinity. 2-Bromo-6-(difluoromethyl)isonicotinic acid represents a highly privileged, multifunctional building block designed for the divergent synthesis of novel crop protection agents.

As a Senior Application Scientist, I select this specific scaffold for three synergistic reasons:

  • The Difluoromethyl (-CHF₂​) Group: Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF₃​) group, the -CHF₂​ moiety acts as a lipophilic hydrogen-bond donor[1]. This unique property allows it to moderately regulate lipophilicity while acting as a bioisostere for hydroxyl or thiol groups, significantly enhancing binding affinity in the hydrophobic pockets of fungal and plant target enzymes[2].

  • The Isonicotinic Acid Core (C4-COOH): The carboxylic acid at the 4-position provides an ideal handle for amidation. Pyridine carboxamides are the defining pharmacophore of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3].

  • The 2-Bromo Handle: The pyridine ring is inherently electron-deficient, a property exacerbated by the -CHF₂​ group. The 2-bromo position is therefore highly activated for Nucleophilic Aromatic Substitution (SₙAr)[4] and serves as an excellent oxidative addition site for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura)[5].

Physicochemical Properties & Reactivity Profile

To effectively utilize this building block, researchers must understand its orthogonal reactivity. The table below summarizes its key properties and synthetic utility.

Property / FeatureSpecification / Synthetic UtilityCausality in Experimental Design
Molecular Weight 252.01 g/mol Low molecular weight allows for significant downstream elaboration without exceeding the rule-of-five limits for agrochemicals.
C4-Carboxylic Acid Amidation / EsterificationRequires strong coupling reagents (e.g., HATU) due to the electron-withdrawing nature of the pyridine ring reducing carboxylate nucleophilicity.
C2-Bromine Suzuki-Miyaura / SₙArHighly susceptible to SₙAr by alkoxides/amines. Cross-coupling requires bulky, bidentate Pd-ligands to overcome steric hindrance.
C6-Difluoromethyl Lipophilic H-Bond DonorChemically stable under standard coupling conditions; requires avoidance of extremely harsh bases (e.g., n-BuLi) to prevent deprotonation.

Orthogonal Synthetic Workflow

The true value of 2-Bromo-6-(difluoromethyl)isonicotinic acid lies in its divergent potential. By selectively reacting the carboxylic acid or the bromo group, researchers can access entirely different classes of agrochemicals.

Workflow SM 2-Bromo-6-(difluoromethyl) isonicotinic acid Amide Amidation (HATU/DIPEA) SM->Amide Step 1: Aniline SNAr SNAr Reaction (Alkoxides/Amines) SM->SNAr Step 1: Nucleophile Suzuki Suzuki Coupling (Pd-Catalyzed) Amide->Suzuki Step 2: Aryl-B(OH)2 SDHI SDHI Fungicide (Pyridine Carboxamide) Suzuki->SDHI Yields Herbicide Auxinic Herbicide (Picolinate Analog) SNAr->Herbicide Yields

Caption: Orthogonal synthetic workflow for divergent agrochemical development.

Application 1: Synthesis of Novel SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) disrupt the fungal tricarboxylic acid (TCA) cycle by binding to the ubiquinone-binding site of Mitochondrial Complex II[6]. Modern SDHIs (e.g., Boscalid analogs) rely heavily on a pyridine carboxamide core linked to a biaryl system.

Mechanism of Action

SDHI_Pathway Fungicide Difluoromethyl Pyridine Carboxamide ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Fungicide->ComplexII Binds Ubiquinone pocket Ubiquinone Ubiquinone Reduction (Blocked) ComplexII->Ubiquinone Inhibits electron transfer TCA TCA Cycle Disruption ComplexII->TCA Halts Succinate oxidation Respiration Fungal Cell Death (Energy Depletion) Ubiquinone->Respiration Depletes cellular ATP TCA->Respiration Metabolic collapse

Caption: Mechanism of action for difluoromethyl pyridine-based SDHI fungicides.

Protocol 1.1: Amidation (Formation of the Carboxamide Core)

Objective: Couple the isonicotinic acid with a substituted aniline (e.g., 2-(4-chlorophenyl)aniline) to form the SDHI precursor. Causality: We utilize HATU rather than standard carbodiimides (EDC/DCC). The electron-withdrawing -CHF₂​ and -Br groups reduce the nucleophilicity of the intermediate active ester. HATU ensures rapid conversion and prevents substrate degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-6-(difluoromethyl)isonicotinic acid (1.0 eq, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Activation: Add HATU (1.2 eq, 2.4 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 6.0 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Slowly add the substituted aniline (1.1 eq, 2.2 mmol) dissolved in 2 mL of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product spot will exhibit strong UV activity.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the intermediate bromopyridine carboxamide.

Protocol 1.2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Install a biaryl axis at the C2 position to finalize the SDHI structure[5]. Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical for overcoming the steric hindrance of the adjacent carboxamide group.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the bromopyridine carboxamide intermediate (1.0 eq, 1.0 mmol), an arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq, 1.2 mmol), Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Seal the flask, evacuate, and backfill with nitrogen three times. Heat the mixture to 90 °C and stir vigorously for 6 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash the pad with Ethyl Acetate (20 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) or flash chromatography to yield the final SDHI fungicide.

Application 2: Synthesis of Auxinic Herbicide Analogs

Pyridine-carboxylic acids (picolinates and isonicotinates) are classic auxinic herbicides that mimic indole-3-acetic acid (IAA), causing lethal, uncontrolled growth in broadleaf weeds[7]. The addition of a -CHF₂​ group increases cuticular penetration and alters the binding kinetics within the TIR1/AFB auxin receptor complex.

Protocol 2.1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Replace the C2-bromo group with an alkoxide or amine to generate a highly active herbicidal analog[4]. Causality: The highly electron-deficient nature of the 6-(difluoromethyl)pyridine ring makes the C2 position exceptionally vulnerable to SₙAr. A strong nucleophile like Sodium Methoxide (NaOMe) will displace the bromine atom efficiently without the need for transition metal catalysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-6-(difluoromethyl)isonicotinic acid (1.0 eq, 5.0 mmol) in anhydrous Methanol (15 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Cool the solution to 0 °C. Slowly add a solution of Sodium Methoxide (NaOMe, 25% wt in MeOH, 3.0 eq, 15.0 mmol). Note: Excess base is required as the first equivalent will deprotonate the carboxylic acid.

  • Reaction: Attach a reflux condenser and heat the reaction to 65 °C for 8 hours. The reaction is self-validating; the precipitation of NaBr indicates the progression of the substitution.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Dissolve the residue in water (20 mL) and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous solution with 1M HCl to pH ~3. The product, 2-Methoxy-6-(difluoromethyl)isonicotinic acid, will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a high vacuum to obtain the pure herbicidal building block.

References

  • New method for introducing fluorinated components into molecules Universität Münster (Nature Communications context) URL:[Link]

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules ACS Publications URL:[Link] (Derived from ACS search results)

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors J-Stage / PMC URL:[Link]

  • WO2018019770A1 - Herbicidal pyridine compounds Google Patents URL
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors ACS Omega URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Strategy

Target Molecule: 2-Bromo-6-(difluoromethyl)isonicotinic acid CAS Registry Number: 749875-11-4 (Acid form), 1256822-15-7 (Methyl ester analog ref) Primary Application: Building block for kinase inhibitors and agrochemical pharmacophores.

Strategic Analysis

The synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid presents a classic "competing functionality" challenge. The presence of the bromine atom at C2 and the carboxylic acid at C4 restricts the use of non-selective lithiation strategies.

Recommended Pathway: Functional Group Interconversion (FGI) from 2-bromo-6-methylisonicotinic acid . This route is preferred over direct difluoromethylation (Minisci-type) due to superior regiocontrol and scalability. The difluoromethyl (


) moiety is installed via deoxofluorination of a formyl intermediate, which is accessed from the methyl precursor.

Interactive Workflow Diagram

The following flowchart outlines the "Gold Standard" synthesis route.

SynthesisRoute Start SM: Methyl 2-bromo-6-methylisonicotinate Step1 Step 1: Oxidation (SeO2, Dioxane/H2O) Start->Step1 Inter1 Intermediate A: Methyl 2-bromo-6-formylisonicotinate Step1->Inter1 Reflux, 4-12h Step2 Step 2: Deoxofluorination (DAST or Deoxo-Fluor, DCM) Inter1->Step2 Inter2 Intermediate B: Methyl 2-bromo-6-(difluoromethyl)isonicotinate Step2->Inter2 0°C to RT, N2 Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target: 2-Bromo-6-(difluoromethyl)isonicotinic acid Step3->Final Controlled pH acidification

Caption: Step-wise functionalization of the C6-methyl group to C6-difluoromethyl, preserving the C2-bromide.

Detailed Protocols & Troubleshooting

Step 1: Oxidation of Methyl to Aldehyde

Objective: Selectively oxidize the C6-methyl group without affecting the pyridine ring stability.

  • Reagents: Selenium Dioxide (

    
    ), 1,4-Dioxane.
    
  • Protocol:

    • Dissolve Methyl 2-bromo-6-methylisonicotinate (1.0 eq) in 1,4-dioxane (

      
      ).
      
    • Add

      
       (1.2–1.5 eq).
      
    • Heat to reflux (

      
      ) for 4–12 hours. Monitor via TLC/LCMS.
      
    • Workup: Filter through Celite to remove selenium metal. Concentrate filtrate.[1][2]

Troubleshooting Guide:

Symptom Probable Cause Corrective Action

| Incomplete Conversion | Aggregated


 or wet solvent. | Use freshly sublimed 

. Add 1-2% water to the dioxane to catalyze the reaction. | | Over-oxidation to Acid | Reaction time too long or excess oxidant. | Stop reaction immediately upon disappearance of SM. If acid forms, re-esterify using

. | | Red Solid in Flask | Selenium precipitation (Normal). | Ensure thorough filtration through Celite; wash filter cake with hot EtOAc. |
Step 2: Deoxofluorination (The Critical Step)

Objective: Convert the C6-formyl group to the C6-difluoromethyl group.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Protocol:

    • Dissolve Intermediate A (Aldehyde) in anhydrous DCM (

      
      ) under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add DAST (2.0 eq) dropwise. Caution: Exothermic.

    • Allow to warm to RT and stir for 2–6 hours.

    • Quench: Pour slowly into saturated

      
       at 
      
      
      
      .

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Explosion/Pressure Build-up Rapid addition or moisture presence. CRITICAL SAFETY: Dry all glassware/solvents. Add DAST slowly at low temp.

| Low Yield / Decomposition | Acid-catalyzed degradation. | Add 2.0 eq of


 or pyridine to the reaction mixture to scavenge HF generated in situ. |
| Product is an Acetal  | Reaction with alcohol during workup? | Ensure quench is aqueous bicarbonate, not alcoholic. Avoid MeOH in workup. |
| Incomplete Fluorination  | Old reagent. | DAST hydrolyzes over time. Use fresh bottle or switch to XtalFluor-E (more stable solid). |
Step 3: Saponification to Final Acid

Objective: Hydrolyze the ester without degrading the


 or displacing the Bromine.
  • Reagents:

    
    , 
    
    
    
    (3:1).
  • Protocol:

    • Dissolve ester in

      
      . Cool to 
      
      
      
      .
    • Add

      
       (1.1 eq).
      
    • Stir at

      
       to RT. Do not heat. 
      
    • Workup: Acidify carefully to pH 3–4 with

      
      . Extract with EtOAc.[2][3]
      

Troubleshooting Guide:

Symptom Probable Cause Corrective Action

| Loss of


 Group  | Hydrolysis to aldehyde (rare but possible in strong base/heat). | Keep temperature 

. Use

instead of

(milder). Avoid prolonged reaction times. | | Displacement of Bromine |

by Hydroxide. | This is a high risk for 2-bromo-pyridines. Strictly control equivalents (1.05–1.1 eq) and temperature (

). | | Decarboxylation | Acidification too strong/hot. | Acidify only to pH 3-4. Do not heat the acidic aqueous layer. |

Frequently Asked Questions (FAQs)

Q1: Can I use radical difluoromethylation (e.g.,


) directly on 2-bromoisonicotinic acid? 
  • Answer: While chemically feasible, regioselectivity is a major hurdle. Radical addition to pyridines often yields a mixture of C2, C4, and C6 isomers. Since C2 is blocked by Bromine and C4 by the acid, C6 is the likely target, but electronic deactivation from the acid moiety can lower yields significantly compared to the stepwise oxidation/fluorination route.

Q2: Is the


 group stable to Suzuki coupling conditions? 
  • Answer: Yes. The difluoromethyl group on a pyridine ring is generally robust under standard Pd-catalyzed cross-coupling conditions (basic carbonate/phosphate buffers,

    
    ). However, avoid extremely strong alkoxide bases (
    
    
    
    ) which might deprotonate the
    
    
    (
    
    
    approx 25-28), leading to decomposition.

Q3: Why use the methyl ester instead of the free acid for the DAST step?

  • Answer: DAST can react with carboxylic acids to form acyl fluorides. Protecting the acid as an ester prevents this side reaction and simplifies the purification of the intermediate.

Q4: How do I store the final product?

  • Answer: 2-Bromo-6-(difluoromethyl)isonicotinic acid should be stored at

    
     under an inert atmosphere.[4] As an alpha-halo pyridine, it has moderate stability but should be protected from light to prevent slow debromination.
    

References

  • General Synthesis of Difluoromethyl Pyridines

    • Gandioso, A., et al. (2020).[3][5] "A simple method for the synthesis of N-difluoromethylated pyridines...". RSC Advances.

    • Note: While focused on N-difluoromethylation, this reference details the stability and handling of difluoroacet
  • Sakata, G., et al. (1985). "Synthesis of pyridine derivatives". Heterocycles.
  • Deoxofluorination Protocols (DAST/Deoxo-Fluor): Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)...". Synthesis. (Standard operating procedures for aldehyde to gem-difluoride conversion).
  • Commercial Analog Data (Grounding)

    • Sigma-Aldrich. "2-Bromo-6-(difluoromethyl)pyridine Product Sheet".[6]

    • Validates the stability and existence of the core 2-bromo-6-difluoromethyl pyridine scaffold.
  • BenchChem Protocol for Brominated Pyridines

    • BenchChem.[1][2] "Preparation of 2-Bromo-6-(bromomethyl)pyridine".

    • Provides alternative radical bromination conditions if SeO2 oxid

Sources

Technical Support Center: Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)
Ticket ID: PYR-SUZ-001

Welcome to the Heterocycle Coupling Support Hub

Subject: Troubleshooting Low Yields and Side Reactions in Bromopyridine Cross-Couplings.

Agent Persona: Senior Application Scientist. Objective: To move you beyond "standard conditions" and address the specific electronic and steric pathologies of the pyridine ring that kill Suzuki couplings.

You are likely here because your reaction stalled, your boronic acid vanished, or you isolated the reduced starting material (pyridine-H) instead of your biaryl. Bromopyridines are not just "aryl bromides with a nitrogen"; they are electron-deficient, coordinating traps for Palladium.

Below are the four most common failure modes, their mechanistic root causes, and the specific protocols to fix them.

Module 1: The "Stalled Reaction" (Catalyst Poisoning)

Symptom: The reaction starts but stops at <20% conversion. Adding more catalyst doesn't help. The crude mixture shows unreacted bromopyridine.

Root Cause: Competitive Coordination (The "Dead-End" Complex) The pyridine nitrogen is a strong


-donor. Unlike benzene, the pyridine ring (either the starting material or the product) can displace your phosphine ligands, binding tightly to the Palladium(II) center. This forms an inactive [Pd(Ar)(Pyridine)X] species that precipitates or simply sits dormant, unable to undergo transmetalation.

The Fix: Outcompete the Nitrogen. You need ligands that bind to Pd stronger than the pyridine nitrogen does, or are too bulky to allow the pyridine to approach.

  • Solution A: Switch to Buchwald Dialkylbiaryl Ligands. Ligands like XPhos , SPhos , or RuPhos are electron-rich (facilitating oxidative addition into the C-Br bond) and extremely bulky (preventing N-coordination).

  • Solution B: Use NHC Ligands (PEPPSI). PEPPSI-IPr or PEPPSI-SIPr precatalysts have non-labile carbene ligands that render the Pd center immune to pyridine displacement.

Visualization: The Poisoning Pathway

CatalystPoisoning Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyridine N_Coord Pyridine N-Coordination (Dead End) OxAdd->N_Coord + Pyridine Lone Pair (Low Steric Ligand) TransMet Transmetalation (Cycle Continues) OxAdd->TransMet + Boronic Acid (Bulky Ligand) N_Coord->Pd0 Reversible only at High T

Caption: Figure 1. Kinetic competition between productive transmetalation and non-productive nitrogen coordination.

Module 2: The "Missing Nucleophile" (Protodeboronation)

Symptom: The bromopyridine is untouched, but the boronic acid has disappeared. NMR shows the boronic acid has been replaced by a proton (Ar-B(OH)2


 Ar-H).

Root Cause: Base-Catalyzed Hydrolysis This is the most common failure mode when coupling 2-pyridyl boronates or electron-poor aryl boronic acids.

  • The base (essential for the Suzuki mechanism) attacks the Boron to form a boronate [Ar-B(OH)3]-.

  • If the aryl ring is electron-poor (like pyridine) or ortho-substituted, the C-B bond hydrolyzes rapidly, releasing the arene and boric acid.

The Fix: Control the "Boronate" Concentration.

  • Protocol Shift: Do not use free boronic acids for 2-pyridyl coupling. Use MIDA boronates or Pinacol esters . These release the active species slowly ("Slow Release Strategy"), keeping the concentration of the unstable intermediate low.

  • Base Switch: Move from strong bases (

    
    , 
    
    
    
    ) to anhydrous, mild bases like
    
    
    or
    
    
    .
  • Water Control: Use anhydrous dioxane or toluene. Water accelerates protodeboronation.

Module 3: The "Reduction Trap" (Hydrodehalogenation)

Symptom: You isolate pyridine (Ar-H) instead of the biaryl (Ar-Ar'). The Bromine is gone, replaced by Hydrogen.

Root Cause:


-Hydride Elimination or Solvent Oxidation 
If transmetalation is slow (due to steric hindrance or low solubility), the L-Pd(Ar)-Br intermediate looks for other things to do.
  • Alcohol Solvents:[1] If you use iPrOH or EtOH, the Pd can coordinate the alcohol, undergo

    
    -hydride elimination to form L-Pd(Ar)-H, and then reductively eliminate Ar-H.
    
  • Amine Bases:

    
     can also serve as a hydride source.[1]
    

The Fix: Eliminate Hydride Sources.

  • Solvent: Switch to Toluene , Dioxane , or DMF .[2] Avoid primary/secondary alcohols.

  • Catalyst: Use a catalyst that promotes fast reductive elimination (e.g., Pd(dtbpf)Cl2 or Pd-118 ). The faster the cross-coupling, the less time the catalyst has to find a hydride.

Module 4: The "Wrong Substitution" ( )

Symptom: You isolate an ether (Ar-OR) or a phenol (Ar-OH).

Root Cause: Nucleophilic Aromatic Substitution Bromopyridines (especially 2-Br and 4-Br isomers) are electron-deficient. If you use a strong base (like NaOEt or KOH) in a polar solvent, the base acts as a nucleophile and attacks the ring directly, displacing the bromide without using the Palladium.

The Fix: Tune the Base.

  • Use Carbonates/Phosphates:

    
     or 
    
    
    
    are generally non-nucleophilic enough to avoid
    
    
    at moderate temperatures.
  • Avoid Alkoxides: Never use NaOMe, NaOEt, or KOtBu with 2- or 4-bromopyridines unless you are intentionally trying to make the ether.

Experimental Protocols (The "Gold Standards")

Use these validated protocols as your starting point. Do not deviate unless necessary.

Table 1: Reaction Condition Matrix
Substrate IssueRecommended CatalystLigand ClassBaseSolventTemp
Standard 3-Bromopyridine

or

Standard Phosphine

(aq)
DME/Water80°C
Steric/Hindered (Ortho)

SPhos or XPhos

Toluene/Water (10:1)100°C
Unstable Boronic Acid Pd-PEPPSI-IPr NHC

Dioxane (Anhydrous)60-80°C
2-Bromopyridine (Poisoning) XPhos Pd G2 Buchwald G2

THF/Water60°C
Protocol A: The "Bulky Ligand" Method (Best for 2-Bromopyridines)

Use this when standard conditions fail due to catalyst poisoning.

  • Charge: In a vial, add 2-bromopyridine (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add XPhos Pd G2 precatalyst (1-2 mol%).

    • Why G2? It ensures a 1:1 Pd:Ligand ratio and activates immediately, preventing the formation of inactive Pd-aggregates.

  • Solvent: Add THF (0.2 M concentration). If the boronic acid is insoluble, add 10% water (degassed).

  • Degas: Sparge with Argon for 5 minutes. (Do not skip this—oxygen kills active phosphines).

  • Heat: Stir at 60°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water.[1] If the pyridine product is water-soluble, use DCM for extraction and check the aqueous layer pH (neutralize if necessary).

Protocol B: The "Slow Release" Method (Best for Unstable Boronic Acids)

Use this when the boronic acid decomposes (protodeboronation).[3]

  • Substrate: Use the MIDA boronate or Pinacol ester of the partner.

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: Anhydrous 1,4-Dioxane.

  • Heat: 80-100°C.

    • Note: The anhydrous conditions prevent the rapid hydrolysis of the C-B bond, while the phosphate base is strong enough to activate the transmetalation without destroying the substrate.

Troubleshooting Logic Flow

Use this decision tree to diagnose your crude NMR results.

Troubleshooting Start Analyze Crude NMR SM_Left SM Remaining (Bromopyridine) Start->SM_Left No_SM SM Consumed Start->No_SM Check_Boronic Is Boronic Acid Still Present? SM_Left->Check_Boronic Prod_ArH Product is Ar-H (Hydrodehalogenation) No_SM->Prod_ArH Prod_ArOH Product is Ar-OR/OH (SNAr) No_SM->Prod_ArOH Prod_Homo Homocoupling (Ar-Ar or B-B) No_SM->Prod_Homo Sol_Poison Diagnosis: Catalyst Poisoning Action: Switch to XPhos/SPhos Check_Boronic->Sol_Poison Yes Sol_Proto Diagnosis: Protodeboronation Action: Use MIDA Boronate / Anhydrous Check_Boronic->Sol_Proto No (Boronic decomposed) Sol_Reduct Diagnosis: Hydride Source Action: Remove Alcohols, Use Toluene Prod_ArH->Sol_Reduct Sol_Base Diagnosis: Base too Strong Action: Switch to K3PO4 or Carbonate Prod_ArOH->Sol_Base Prod_Homo->Sol_Proto Oxidative Homocoupling

Caption: Figure 2. Diagnostic workflow based on crude reaction mixture analysis.

References

  • Mechanistic Overview & Side Reactions: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Ligand Design for Pyridines (Buchwald Ligands): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[4] Chem. Res.2008 , 41, 1461–1473. Link

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids." J. Am. Chem. Soc.[5][6]2017 , 139, 13156–13165. Link

  • NHC Ligands (PEPPSI) for Difficult Substrates: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. "A User's Guide to Reaction Optimization for Pd-NHC-Catalyzed Cross-Coupling Reactions." Chem. Eur. J.2006 , 12, 4749–4755. Link

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." J. Am. Chem. Soc.[5][6]2009 , 131, 6961–6963. Link

Sources

improving yield for 2-Bromo-6-(difluoromethyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Executive Summary & Synthetic Strategy

The synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid presents a classic challenge in heteroaromatic functionalization: balancing the reactivity of the pyridine ring with the sensitivity of the difluoromethyl (


) group.

While direct radical difluoromethylation of pyridines is possible, it often suffers from poor regioselectivity and low yields. For high-purity applications, the most robust "self-validating" route involves the functionalization of a 6-methyl precursor . This pathway offers superior control over purification and scalability.

Recommended "High-Fidelity" Pathway:

  • Protection: Esterification of 2-bromo-6-methylisonicotinic acid.

  • Oxidation: Conversion of the 6-methyl group to a 6-formyl (aldehyde) moiety via a bromomethyl intermediate.

  • Deoxofluorination: Nucleophilic fluorination of the aldehyde to the

    
     motif.
    
  • Deprotection: Controlled hydrolysis to the final acid.

Visual Workflow (Process Logic)

The following diagram outlines the critical decision points and reaction flow.

SynthesisWorkflow Start Starting Material: 2-Bromo-6-methylisonicotinic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Step2 Step 2: Radical Bromination (NBS, AIBN, CCl4/PhCF3) Step1->Step2 Check1 QC Point: Mono- vs Di-bromo ratio? Step2->Check1 Check1->Step2 Incomplete conv. Step3 Step 3: Kornblum Oxidation (DMSO, NaHCO3) -> Aldehyde Check1->Step3 Mono-bromo dominant Step4 Step 4: Deoxofluorination (DAST or Deoxo-Fluor, DCM) Step3->Step4 Check2 QC Point: Temp Control < 0°C Step4->Check2 Step5 Step 5: Hydrolysis (LiOH, THF/H2O) Check2->Step5 Success Final Target: 2-Bromo-6-(difluoromethyl) isonicotinic acid Step5->Final

Caption: Step-wise synthetic logic for the conversion of methyl-pyridine precursors to the difluoromethyl target, highlighting Critical Quality Attributes (CQAs) at bromination and fluorination stages.

Troubleshooting Guide & FAQs

Phase 1: Oxidation of the Methyl Group

Context: Transforming the inert methyl group into a reactive aldehyde without over-oxidizing to the carboxylic acid.

Q1: I am using


 for direct oxidation, but my yields are stuck at 30-40%. How can I improve this? 
Technical Insight:  Selenium dioxide (

) oxidation on electron-deficient pyridines is notoriously sluggish and often leads to over-oxidation or formation of selenium adducts that are difficult to purge. Corrective Protocol: Switch to a two-step Radical Bromination/Oxidation sequence .
  • Bromination: React the methyl ester with

    
    -bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in trifluorotoluene (a greener alternative to 
    
    
    
    ).
  • Oxidation: Treat the resulting bromomethyl intermediate with DMSO and

    
     (Kornblum oxidation) at 80–100°C.
    Why? This method is kinetically easier to control and typically boosts overall yields to 70-80% for the aldehyde intermediate.
    

Q2: During NBS bromination, I see significant di-bromination (formation of


). How do I prevent this? 
Troubleshooting: 
  • Stoichiometry: strictly limit NBS to 1.05 equivalents.

  • Addition: Add the initiator in portions, not all at once.

  • Monitoring: Stop the reaction at 90% conversion. It is easier to separate unreacted starting material than the di-bromo impurity.

Phase 2: Deoxofluorination (Aldehyde Difluoromethyl)

Context: Using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to install the fluorines.

Q3: My reaction turns black and the yield is low (<20%) when adding DAST. What is happening? Technical Insight: DAST is thermally unstable and generates HF, which can polymerize the pyridine aldehyde or degrade the product. The exotherm is likely uncontrolled. Corrective Protocol:

  • Solvent: Use anhydrous

    
     (DCM).
    
  • Temperature: Cool the reaction vessel to -78°C (or at least -40°C) before adding DAST.

  • Addition: Add DAST dropwise. Allow the reaction to warm to room temperature slowly overnight.

  • Alternative: Consider using XtalFluor-E or Deoxo-Fluor . Deoxo-Fluor is more thermally stable but still requires low-temperature addition.

Q4: I am seeing an "acetal-like" byproduct instead of the difluoromethyl product. Troubleshooting: This indicates moisture contamination. DAST reacts with water to form HF, but if an alcohol (like unremoved methanol from a previous step) is present, it will form acetals.

  • Action: Ensure the aldehyde intermediate is rigorously dried (azeotrope with toluene) before the fluorination step.

Phase 3: Hydrolysis & Purification

Context: Removing the ester protecting group without destroying the


 group.

Q5: The difluoromethyl group seems to decompose during ester hydrolysis (LiOH/NaOH). Is it base-sensitive? Technical Insight: While


 is generally stable, the electron-deficient pyridine ring makes the position susceptible to nucleophilic attack or H/D exchange under harsh basic conditions.
Corrective Protocol: 
  • Reagent: Use LiOH·

    
      (2.0 eq) in a THF/Water (3:1) mixture. Lithium hydroxide is milder than NaOH.
    
  • Temperature: Do not reflux. Stir at 0°C to Room Temperature.

  • Quench: Acidify carefully to pH 3-4 using 1N HCl. Do not go too acidic (pH < 1) for prolonged periods to avoid protonation of the pyridine nitrogen which might complicate extraction.

Comparative Data: Fluorinating Agents

Selecting the right reagent is critical for yield.

ReagentStabilityReactivityRecommended ConditionTypical Yield (Aldehyde


)
DAST Low (Explosive >90°C)High-78°C start, DCM50-65%
Deoxo-Fluor ModerateHigh-40°C start, DCM60-75%
XtalFluor-E High (Solid)ModerateRT, requires activator (DBU/HF)40-60% (Safer but slower)

(Gas)
HighVery HighAutoclave (Industrial only)>80% (Not for lab scale)

References

  • Synthesis of 2-bromo-6-(difluoromethyl)

    • Source: Sigma-Aldrich Product Data, CAS 872365-91-8.[1]

    • Relevance: Confirms stability of the 2-bromo-6-difluoromethyl motif.
  • General Protocol for Deoxofluorination of Pyridine Aldehydes

    • Source:Chemical Communications, "A simple method for the synthesis of N-difluoromethylated pyridines...
    • Relevance: Provides background on reagent choices like ethyl bromodifluoroacet
  • Oxidation of Methyl Pyridines (Kornblum vs SeO2)

    • Source: BenchChem Protocols, "Synthesis of 2-bromo-6-methylisonicotinic acid".
    • Relevance: Establishes the baseline for the precursor synthesis and bromin
  • Difluoromethylation Strategies

    • Source:Nature Communications, "Site-selective difluoromethyl
    • Relevance: Discusses alternative direct functionalization methods if the aldehyde route fails.

Sources

Technical Support Center: Difluoromethylation Purification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support repository for the purification of difluoromethylated (


) compounds. It is designed to address specific experimental bottlenecks encountered in medicinal chemistry and process development.

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist

System Overview: The Moiety

The difluoromethyl group (


) is a unique fluorinated motif.[1][2][3] Unlike the chemically inert trifluoromethyl (

) group, the

proton is acidic (

), acting as a lipophilic hydrogen bond donor (bioisostere of -OH and -SH). This duality—lipophilicity combined with H-bond capability—dictates its behavior during purification.

Ticket #001: Product Loss During Solvent Removal

User Issue: "I observed full conversion by


F NMR, but after concentrating the reaction mixture on the rotavap, my yield dropped significantly. Where did it go?"
Root Cause Analysis: Volatility & Azeotropes

Small molecular weight difluoromethylated compounds (MW < 250 Da) often exhibit deceptively high volatility. The fluorine atoms weaken intermolecular Van der Waals forces relative to their non-fluorinated alkyl counterparts, lowering boiling points. Furthermore,


 compounds can form low-boiling azeotropes with common reaction solvents like DCM or THF.
Troubleshooting Protocol
  • The "20-Degree Rule": Never heat the water bath >20°C above the boiling point of the solvent being removed. For volatile products, keep the bath at 25°C and use controlled vacuum (down to 100 mbar, not lower).

  • Solvent Swap Strategy:

    • Avoid concentrating to dryness if the product is an oil.

    • Step: Co-evaporate with a higher boiling, non-solubilizing solvent (e.g., pentane or heptane) to remove traces of DCM/THF without applying high vacuum.

  • The "Keeper" Solvent:

    • If the compound is an intermediate, do not isolate it neat. Keep it in solution (e.g., in toluene or EtOAc) for the next step.

    • Validation: Check the distillate trap by

      
      F NMR. If you see a signal around -110 to -130 ppm (typical for 
      
      
      
      ), you are distilling your product.

Ticket #002: Separation from Non-Fluorinated Precursors

User Issue: "My C-H difluoromethylation product (


) co-elutes with the starting material (

) on silica gel. How do I separate them?"
Root Cause Analysis: Polarity Mimicry

While


 is a hydrogen bond donor, its polarity contribution is often subtle.
  • Scenario A (

    
    ):  The product is significantly less polar (capping the strong OH donor). Separation is easy; product elutes first.
    
  • Scenario B (

    
    ):  The product is slightly more polar due to the C-F dipole and weak H-bond acidity. Separation is difficult (
    
    
    
    ).
Troubleshooting Protocol
  • Leverage H-Bonding (The "Modifier" Trick):

    • Standard EtOAc/Hexane systems may fail because they don't exploit the

      
       donor ability.
      
    • Solution: Use a solvent system with a specific H-bond acceptor capacity. Switch to DCM/MeOH or Toluene/Acetone . The acetone or methanol will interact more strongly with the

      
       proton, potentially altering its retention relative to the non-fluorinated precursor.
      
  • Automated Flash Optimization:

    • Use a shallow gradient (e.g., 0%

      
       10% EtOAc over 20 column volumes).
      
    • Validation: Use a wavelength of 210 nm or 254 nm . Note that C-F bonds do not significantly enhance UV absorption; rely on the aromatic core.

  • Chemical Tagging (Last Resort):

    • If

      
       is unreacted starting material and the separation is impossible, consider chemically scavenging the starting material (e.g., if 
      
      
      
      is an amine or phenol, use a resin-bound scavenger).

Ticket #003: Zinc Salt Contamination (DFMS Reagent)

User Issue: "I used Zinc Difluoromethanesulfinate (DFMS) for a radical reaction. The crude is a sticky solid that clogs my column, and the NMR shows broad lines."

Root Cause Analysis: Zinc Coordination

DFMS reactions generate Zinc(II) salts and sulfinate by-products. Zinc acts as a Lewis acid and can coordinate to basic nitrogens in your product, forming "sticky" aggregates that trail on silica and broaden NMR signals.

Troubleshooting Protocol

The EDTA Chelation Wash (Mandatory for DFMS): Do not rely on simple water washes. Zn salts are often partially soluble in organics when complexed with organic ligands.

  • Quench: Dilute reaction with EtOAc.

  • Chelation: Wash the organic layer vigorously with 0.5 M aqueous EDTA (pH 8-9) or 10% aqueous

    
     .
    
    • Mechanism:[4][5][6] EDTA/Ammonia binds Zn stronger than your product, pulling it into the aqueous phase.

  • Filtration: If a precipitate remains (often Zn salts of sulfinates), filter the biphasic mixture through a pad of Celite before separating layers.

  • Validation: Run a

    
    H NMR of the crude. Sharp peaks indicate successful removal of paramagnetic/Lewis-acidic metal impurities.
    

Ticket #004: Stability on Silica Gel

User Issue: "My product decomposes on the column. Is the


 group acid-sensitive?"
Root Cause Analysis: Activated Decomposition

The


 group itself is generally robust. However, specific motifs are labile:
  • 
    -Amino difluoromethyl groups (
    
    
    
    ):
    Can undergo HF elimination or hydrolysis to amides/formyl groups on acidic silica.
  • Allylic/Benzylic

    
    :  Prone to defluorination if carbocation formation is favored.
    
Troubleshooting Protocol
  • Neutralization: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in hexanes.

  • Alternative Stationary Phase: Switch to Neutral Alumina (Grade III) for highly sensitive amine derivatives.

  • 2D NMR Check: Before assuming decomposition, ensure the "impurity" isn't a rotamer.

    
     amides often show complex rotameric populations in NMR due to restricted rotation and H-bonding. Run VT-NMR (Variable Temperature) to confirm.
    
Visual Guide: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture ReagentCheck Reagent Used? Start->ReagentCheck Zn_Route Zinc Reagents (DFMS/Zn) ReagentCheck->Zn_Route Carbene_Route Difluorocarbene (ClCF2COONa) ReagentCheck->Carbene_Route Wash_EDTA Wash: 0.5M EDTA (Remove Zn) Zn_Route->Wash_EDTA Wash_Basic Wash: Sat. NaHCO3 (Remove Acid) Carbene_Route->Wash_Basic VolatilityCheck Product MW < 250? Wash_EDTA->VolatilityCheck Wash_Basic->VolatilityCheck Volatile_Yes CAUTION: Volatile Keep bath < 30°C Use Pentane/Ether VolatilityCheck->Volatile_Yes Yes Volatile_No Standard Rotavap VolatilityCheck->Volatile_No No TLC_Check TLC Separation (Delta Rf > 0.1?) Volatile_Yes->TLC_Check Volatile_No->TLC_Check Sep_Easy Flash Chromatography (Silica) TLC_Check->Sep_Easy Yes Sep_Hard Difficult Separation TLC_Check->Sep_Hard No Sep_Strategy Strategy: 1. Toluene/Acetone System 2. C18 Reverse Phase Sep_Hard->Sep_Strategy

Caption: Logical flow for workup and purification based on reagent class and product physical properties.

Reference Data: Common Reagents & Workup Properties
ReagentActive SpeciesPrimary By-productsRecommended Quench/Wash
DFMS (Zn salt)

(Radical)

, Sulfinates
0.5M EDTA or

(pH 9)


(Carbene)
NaCl,

Water wash (remove inorganic salts)


(Carbene)
TMS-Br/OH, SiloxanesSat.

(remove acid), then Brine
Sulfoximines Nucleophilic

Sulfinamides1M HCl (if product stable) or Brine
References
  • Levin, V. V., et al. (2014).[4] "A General Method for the Difluoromethylation of Heteroarenes." Angewandte Chemie International Edition. [Link]

  • Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Difluoromethyl Radicals." Journal of the American Chemical Society. [Link]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry. [Link]

  • Org. Synth. Coll. (2024).[3][7][8][9] "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Stability & Handling of the Difluoromethyl (-CF2H) Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the difluoromethyl (-CF2H) group. As a premier lipophilic hydrogen bond donor and bioisostere for hydroxyl, thiol, and amine functionalities, the -CF2H motif is indispensable in modern drug development[1]. However, its unique polarized C-H bond and the presence of labile fluorine atoms introduce specific stability challenges under extreme pH conditions.

This guide provides actionable troubleshooting for researchers encountering degradation, hydrolysis, or unwanted side reactions when working with -CF2H containing compounds.

Part 1: Core FAQs on -CF2H Stability

Q1: My -CF2H functionalized arene is degrading into a complex mixture during basic cross-coupling. What is happening? A: You are likely observing base-induced α-fluoride elimination. The proton of the -CF2H group is weakly acidic. Under strongly basic conditions (e.g., using LDA, NaHMDS, or KN(iPr)₂), the -CF2H group is deprotonated to form a difluoromethyl anion (Ar-CF2⁻). Because fluorine is an excellent leaving group, this unstabilized carbanion rapidly ejects a fluoride ion to form a highly reactive fluorocarbene intermediate, which then polymerizes or reacts nonspecifically with the solvent[2]. To prevent this, use milder bases (e.g., K₂CO₃) or trap the anion in situ using a Lewis acid (like B₃N₃Me₆) to stabilize the charge[2].

Q2: Is the difluoromethoxy (-OCF2H) group stable in the acidic environment of the stomach for oral drug design? A: Yes, generally. The strong carbon-fluorine bonds resist enzymatic cleavage and acid-catalyzed hydrolysis much better than standard methoxy groups. For example, the FDA-approved proton pump inhibitor Pantoprazole utilizes an -OCF2H group on its benzimidazole ring, which is crucial for its chemical stability in the highly acidic parietal cells of the stomach[3]. However, if the -OCF2H group is attached to a highly electron-rich aromatic system, it may become slightly more susceptible to acid-catalyzed cleavage.

Q3: How does the stability of N-CF2H or S-CF2H compare to their -CF3 counterparts in aqueous media? A: The -CF2H group is generally less stable to extreme acidic or basic hydrolysis than the -CF3 group due to its lower electron-withdrawing capacity and the presence of the acidic proton[4]. However, recent structural innovations have shown that specific motifs, like N(CF3)(CF2H) amines, exhibit remarkable stability. In tests at pH 1 (37 °C), the N(CF3)(CF2H) group maintained 49% integrity after 24 hours, whereas the non-fluorinated N(CF3)(CH3) analog decomposed completely within 5 minutes[5].

Part 2: Mechanistic Troubleshooting & Visualization

Problem: Loss of the -CF2H group during late-stage functionalization under basic conditions. Root Cause Analysis: The generation of the Ar-CF2⁻ anion is the critical failure point if not immediately intercepted. When a negative charge is generated at the carbon, the electron density repels the electron-rich fluorine atoms, pushing electrons into the anti-bonding orbital of the C-F bond and causing heterolytic cleavage. Solution: Implement a "Lewis Acid/Base paired" approach. By adding a weak Lewis acid that coordinates to the fluorine atoms, the electron density of the carbanion is drawn away, raising the activation energy required for α-fluoride elimination and allowing for successful downstream electrophilic trapping.

G Start Ar-CF2H (Starting Material) Base Strong Base (e.g., LDA, KN(iPr)2) Start->Base Deprotonation Anion Ar-CF2⁻ (Unstable Anion) Base->Anion Elimination α-Fluoride Elimination Anion->Elimination Unstabilized LewisAcid Lewis Acid / TMSCl (Stabilization) Anion->LewisAcid Trapping Carbene Ar-CF: (Carbene Degradation) Elimination->Carbene StableAdduct Ar-CF2-Adduct (Stable Intermediate) LewisAcid->StableAdduct Product Functionalized Product (Ar-CF2-R) StableAdduct->Product Electrophile

Caption: Pathway of -CF2H base-induced degradation versus Lewis acid stabilization.

Part 3: Quantitative Data & Benchmarks

To predict the stability and behavior of your compound, compare its physicochemical parameters against standard methyl and trifluoromethyl groups. The hydrogen bond acidity (A) is a key indicator of the proton's lability in basic conditions[6].

Property-CH₃ (Methyl)-CF₂H (Difluoromethyl)-CF₃ (Trifluoromethyl)
Lipophilicity (ΔlogP) Baseline+0.1 to +0.4+0.8 to +1.0
Hydrogen Bond Acidity (A) < 0.010.085 – 0.126N/A (No proton)
Base Stability (Strong Bases) Highly StableLabile (Prone to α-F elimination)Stable
Acidic Hydrolysis (Heteroatom-bound) Highly LabileModerately Stable (Context-dependent)Highly Stable

Part 4: Standard Operating Procedures (SOPs)

When incorporating -CF2H groups into drug candidates, you must empirically validate their stability across the physiological pH spectrum. The following protocol provides a self-validating system to ensure accurate stability tracking.

Protocol: Hydrolytic Stability Assay for -CF2H Compounds

Causality & Logic: This protocol evaluates the vulnerability of the -CF2H motif to acid/base-catalyzed hydrolysis. By using LC-MS/MS and tracking specific mass shifts, we can differentiate between partial C-F bond cleavage and complete functional group hydrolysis.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the -CF2H containing compound in LC-MS grade DMSO to a concentration of 10 mM.

    • Validation Check: Run a baseline LC-MS to confirm purity >95% and identify the exact [M+H]⁺ parent ion.

  • Buffer Incubation: Prepare three aqueous buffer solutions: pH 1.2 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Carbonate buffer). Dilute the stock to a 1 µM final concentration in each buffer. Ensure DMSO is <1% v/v to prevent artificial co-solvent stabilization effects.

  • Thermal Stress: Incubate the samples in a thermoshaker at 37 °C to mimic physiological conditions.

  • Time-Course Sampling: Aliquot 50 µL at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

    • Validation Check: The cold organic solvent halts hydrolysis and precipitates buffer salts. Centrifuge at 14,000 rpm for 10 minutes to verify a clear supernatant before injection.

  • LC-MS/MS Analysis: Analyze the supernatant.

    • Diagnostic Mass Tracking: Monitor for the parent [M+H]⁺. If degradation occurs, scan for [M-19]⁺ (indicative of single defluorination/HF loss) or [M-50]⁺ (indicative of complete -CF2H loss and replacement with -OH).

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time to calculate the half-life (t½) and intrinsic clearance.

Workflow Prep Prepare 10 mM Compound Stock Buffer Dilute to 1 µM in pH 1.2, 7.4, & 10.0 Prep->Buffer Incubate Incubate at 37°C (Timepoints: 0-24h) Buffer->Incubate Quench Quench with Cold MeCN + IS Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate t½ & Track [M-19]+ Analyze->Calc

Caption: Self-validating experimental workflow for assessing the hydrolytic stability of -CF2H compounds.

References

  • J. Am. Chem. Soc. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 2018. URL:[Link]

  • PubMed / Org. Lett. "A Toolbox of Reagents for Difluoromethylthiolation." Organic Letters, 2021. URL:[Link]

  • J. Med. Chem. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Angew. Chem. Int. Ed. "Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability." Angewandte Chemie International Edition, 2025. URL:[Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling of 2-bromopyridines is a notoriously challenging transformation, often referred to in the literature as the "2-pyridyl problem"[1].

This guide provides an in-depth mechanistic root-cause analysis, actionable troubleshooting FAQs, and a self-validating experimental protocol designed to rescue failed reactions and optimize your synthetic workflows.

Part 1: Mechanistic Root Cause Analysis (The "Why")

When attempting to couple 2-bromopyridines, standard palladium catalysts (such as


) frequently fail, resulting in low product yields and the rapid precipitation of palladium black[1]. This failure is driven by two competing mechanistic pathways that derail the catalytic cycle:
  • Catalyst Poisoning via N-Coordination: The basic nitrogen atom in the 2-position of the pyridine ring acts as a highly competitive directing group. Its lone pair coordinates strongly to the electrophilic Pd(II) intermediates or the active Pd(0) species. This forms stable, off-cycle complexes (such as catalytically inactive dimeric species)[2][3]. This irreversible chelation halts the catalytic cycle and leads to catalyst aggregation[4].

  • Competitive Side Reactions: Because the oxidative addition and subsequent transmetalation steps are bottlenecked by this N-coordination, the unreacted organoboron partner remains exposed to thermal, basic conditions. This leads to competitive protodeboronation or base-promoted homocoupling, consuming the boronic acid before cross-coupling can occur[5][6].

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Bromopyridine) Pd0->OxAdd Productive Pathway NCoord N-Coordination (Off-Cycle Chelation) Pd0->NCoord Pyridine Nitrogen Poisoning PdII Pd(II) Intermediate (On-Cycle) OxAdd->PdII PdII->NCoord Chelation Product Transmetalation & Reductive Elimination PdII->Product Bulky Ligands (SPhos) PdBlack Catalyst Deactivation (Palladium Black) NCoord->PdBlack Irreversible

Mechanistic divergence in Suzuki couplings: Productive cycle vs. N-coordination poisoning.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction yields mostly unreacted 2-bromopyridine and a black precipitate. How do I prevent catalyst deactivation? A1: The black precipitate is palladium black, a definitive symptom of catalyst aggregation and deactivation[1]. To prevent the pyridine nitrogen from poisoning the catalyst, you must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[5][7]. The strategic steric bulk of these ligands physically shields the palladium center, preventing the pyridine nitrogen from coordinating, while their electron-rich nature accelerates both oxidative addition and transmetalation[8].

Q2: I am observing high levels of boronic acid homocoupling but very little of my desired cross-product. What is causing this? A2: Homocoupling indicates a stalled catalytic cycle. When transmetalation is delayed by N-coordination or slow oxidative addition, the boronic acid undergoes homocoupling in the presence of trace oxygen[5]. Ensure strictly anaerobic conditions by rigorously degassing your solvents (e.g., sparging with Argon for 15-30 minutes). Additionally, switch to a biphasic solvent system (e.g., Toluene/H₂O 10:1) with a milder base like


 to balance the transmetalation rate without degrading the boronic acid[9].

Q3: Should I use a Pd(0) or Pd(II) precatalyst? A3: A pre-formed Pd(II) precatalyst like


 paired with SPhos (typically in a 1:2 Pd:Ligand ratio) is highly recommended over standard 

[4][7].

is efficiently reduced in situ to form a highly active, mono-ligated Pd(0) species that resists poisoning and facilitates the coupling of sterically hindered or electronically deactivated substrates[8].
Part 3: Quantitative Data & Optimization Parameters

To achieve high yields, reaction parameters must be explicitly tailored to overcome the chelating effect of the 2-pyridyl motif.

ParameterStandard Condition (Often Fails)Optimized for 2-BromopyridinesMechanistic Rationale
Ligand ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or dppf
SPhos or XPhos (10 mol%)Steric bulk physically blocks N-coordination; high electron density accelerates oxidative addition[8].
Catalyst


(5 mol%)
Generates a highly active, mono-ligated Pd(0) species in situ that resists aggregation[4][7].
Base

(Aqueous)

(2.0 - 3.0 equiv)
Milder basicity balances the rate of transmetalation without triggering protodeboronation of the boronic acid[4][8].
Solvent THF or DMFToluene/H₂O (10:1)Biphasic systems solubilize the phosphate base while compartmentalizing the active Pd species to prevent degradation[9].
Part 4: Self-Validating Experimental Protocol

This optimized methodology utilizes


 and SPhos, establishing a self-validating feedback loop through visual cues and LC-MS monitoring to ensure scientific integrity at every step.

ExpWorkflow Step1 1. Reagent Assembly Pd(OAc)2 & SPhos Step2 2. Strict Degassing Argon Backfill (x3) Step1->Step2 Step3 3. Base & Solvent K3PO4 in Toluene/H2O Step2->Step3 Step4 4. Thermal Reaction Heat at 90°C Step3->Step4 Step5 5. Validation Check for Pd Black Step4->Step5

Self-validating step-by-step experimental workflow for 2-bromopyridine Suzuki couplings.

Step 1: Pre-catalyst Assembly (Inert Atmosphere)

  • Action: In an oven-dried Schlenk tube, combine 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv),

    
     (5 mol%), and SPhos (10 mol%)[4][7].
    
  • Causality: Assembling the Pd(II) source and the bulky ligand before introducing the solvent ensures that upon reduction to Pd(0), the SPhos ligand immediately coordinates, preventing the pyridine substrate from poisoning the bare metal[8].

Step 2: Rigorous Degassing

  • Action: Evacuate the tube and backfill with high-purity Argon. Repeat this cycle three times[4].

  • Causality: Oxygen promotes the homocoupling of boronic acids and irreversibly oxidizes the electron-rich SPhos ligand.

Step 3: Solvent and Base Addition

  • Action: Add a pre-degassed biphasic solvent mixture of Toluene/H₂O (10:1 v/v) followed by

    
     (2.0 equiv)[7][9].
    
  • Causality: The biphasic system dissolves both the organic substrates and the inorganic base.

    
     is a mild base that facilitates transmetalation without accelerating protodeboronation[8].
    

Step 4: Thermal Activation & Self-Validation

  • Action: Heat the reaction mixture to 90 °C[9].

  • Validation Checkpoint: Observe the color of the solution after reaching temperature. A productive catalytic cycle will maintain a clear yellow/orange hue. If the solution rapidly turns opaque black (palladium black) within the first 15 minutes, the catalyst has been poisoned or oxidized. This immediately validates whether your degassing technique was sufficient and if ligand coordination was successful[1].

Step 5: Reaction Monitoring

  • Action: Sample the organic layer after 2 hours for LC-MS analysis.

  • Validation Checkpoint: Compare the ratio of cross-product to homocoupled boronic acid. High homocoupling with unreacted 2-bromopyridine indicates that oxidative addition is still too slow, requiring an increase in reaction temperature or a switch to a more electron-rich ligand like XPhos[5].

References[4] Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF27atTuD9wuylgs-aAJsT14FkTiL6gf52GEkj48KluJ7SqleReuQYGtAfoiCoJHXt613lM44IEfGUM_2jluRWY7DtVOVLfTpfieokiHoHps4dLrKXcNHZGisX0GO90aKs4kYxKiVJDFxdfg4Y6FltzICm2Hk1FYHQRZyKVy1aJWGxBa4pH9u91SyYT9vNeMgTG3PeDUw3PPhtQPGFwo_6eEW4CijythgKv6jNPAvVl3hm2-dJwUmp4MG4XsMI=[5] Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETcISvS4AZD5YRumHQ9ONiUg3MVXQdd42efeutYJ5RMgoYRF_MVBeGBlX_z0qe3swkVS8g8E_-J6vGcOhgW2StQvB3mg5-lnSIjmJtf67MbARdE7T71BEqw-9k2oRN3cGsY9oko6Ytq9lxdCAh0bjSvO1ohmftjXLPQ-dxnkd_XNiuyQmepta6ELQCRQWPDiOWeEwYahOBkLbvDiUTAhq-bvJzMZPTX_vBnB3feMxT[2] Organic & Biomolecular Chemistry. RSC Publishing. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFPqOQLdQZMW5-I1ki_Y0-fQ9IopHqEE782UhgwVErb9lZGX5g-x6cWA7bC_3EG8tv_RWFE6Ne-YbMrXK32I7teo186vSS4bt7QZ4Av9I7kiGORWCoLj1mJz4ey9VpP5FCaETLsWNimPyfGH1Z-IKrQCnD3zd6uYbh[7] Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWiFDz-oTfiKnEUqU8eM8161uu8skmkOQoMoukTF8fL2EBURW1QpEzZIburgpqS2GFGDStBA7nMKaK-ruX9yQANYbgTnso8Wq6Q5Fu4Ayqp5ncsCuhoC1f6JkXIT-Q_XMOHEXwY2RZrc3MsRugv20zrnFX2751qWqY3h0QItr-ChiRUR8LLaiELUKC7Qd5YXTgMulWPXwneGAZYFdLRVLCltiFfmK7TiJ1SEEYu5k82eoK_GlyZYRKRk5eHUP6l-d1zfpv5WLgwD23eyXHg_URH-E6nZG1JCSAgPc73BIDZ50sRshAeeBUCeKF7KgAbnFszNC8f2HxQY6PpuRZr7mtnTqp3Naf-K7buNUQYXCpWOpRWBd01Qu0ABPK4cOCrCwPF6dBXQ==[6] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsJe_S2FhqPrcrw8R1Jr_wBaUGl6x5setzBWXw7YQcS9zTFRnAzWsofAcSkh6oZDhNKytzjv4VUl1GTDRG6EWYuL9mq5pAnfEQQbYV-5EfFqBgwA1T1lBq7oFV_Ii4jEUlSLfR0Mn7bv1_Dug=[1] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtdH0KYYE7BzhZNIrf5WJNRa25dCD75JpxEssqnROD-gdmGOW0qcmrIIpf5mxEWbUM2tnpXijlyPx9VIQyZ_4BN91pBh8aBuConEv25ExlNBCi6SXO-zrBbqT-4WWdgfUNepvz_p2F2JD3zDk6XPp7nGK5AVXT7LDJdLvhQjmLK1eO_QRGT9lgzRxkNTpkET1koaygPbR7Alobh8j5abHTOkV6pmmPPkZ3nEqU4t0=[8] LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. Heterocycles. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9_ZSnmVAtxKNOiA-bhHiENnl8ZfKdRc_8W2yJqR0QnJ7iM0jbfBBtwlAHkpLhmFy4z23m-NpuIvV5HwrOzA7Bk9IYfSEHLGkiV6kOgEgsKX_tcleEJgdYPAHmBDvPf1OLW6EjW_pJxSVTenjdxU9XsQ4eWYDSAUmMtH15BrdStLwHAAmyBLUhoEXAteA9[3] Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFmUfTVerlHusm5naXU37K1F4HhbnPkjHEHednjeu_TGOnouqtiPESMshqxs9Aq_ebZFA-4NfQ5Lo45cIIIJhDWCKqqMBdL8ayVO4sisFjhGdKoQTXcE5YjPBB4sN4LWMLZU6hZOGENeWGD_LgNmZP_1llMzSreNaA[9] Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJnIrKmJRBEdf2S4telRoy6XRrC27gwKp2T5c0big38STtpTRa5PSN9Rh-gWliwCZ9UZ-R80zetBF-Zfia-D7rM_T16WQgv75WUZdoobMkyB-gU_RRT_wdRCEYlbeaMK4De3dFGHMq4TM7C_mlsfnZkYM5Cc1lkwAawiQVcrCfG83rUzid-OY8KC6F-KfGo_ru7MqkGFfypcs_WT-ABtcEDwW-kq5z5n2fJJvIFQtlJrrGyiI8uRINufqVJPkyPqKmfuuVj9gXaCk7PPqRjopfugcYk3jkcA==

Sources

Technical Support Center: Impurity Management in Substituted Isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal scientists. It prioritizes causal analysis and self-validating protocols over generic advice.

Topic: Managing Impurities in Substituted Isonicotinic Acid Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Executive Summary

Substituted isonicotinic acids (INAs) are critical pharmacophores in kinase inhibitors and antitubercular agents.[1] However, their synthesis is plagued by a "unholy trinity" of impurity classes: regioisomers (from non-selective C-H activation), decarboxylation byproducts (thermal/catalytic instability), and metal residues (from cross-coupling).

This guide addresses these specific failure modes. It moves beyond standard textbook answers to address the zwitterionic reality of these molecules, which often renders standard extraction protocols ineffective.

Module 1: Oxidation-Based Synthesis (From Picolines)

Context: The oxidation of substituted 4-picolines (4-methylpyridines) using KMnO₄ or HNO₃ is the industrial standard but often yields incomplete oxidation products.

Troubleshooting Guide: Oxidation Profiles
Symptom Probable Impurity Root Cause Corrective Action
Product has aldehyde odor / Low Melting Point 4-Pyridinecarboxaldehyde (Intermediate)Oxidant stalled due to pH drift or insufficient equivalents.Protocol A: Resubmit to "scavenger oxidation" using NaClO₂ (Pinnick conditions) which is selective for aldehyde

acid without over-oxidizing the ring.
Gas evolution during workup / Low Yield Substituted Pyridine (Decarboxylated)Thermal stress on the electron-deficient ring, often catalyzed by metal ions (Cu, Fe).Control: Maintain reaction temp

C. Add EDTA during workup to sequester metal ions that catalyze decarboxylation.
Insoluble brown precipitate MnO₂ / Mn-complexes Incomplete reduction of permanganate or chelation with product.Wash: Treat crude solid with dilute oxalic acid or sodium metabisulfite to solubilize Mn residues.
Deep Dive: The Decarboxylation Trap

Isonicotinic acids are prone to thermal decarboxylation because the pyridine nitrogen acts as an electron sink, stabilizing the carbanion intermediate at the C4 position.

Mechanism & Mitigation:

  • Causality: Electron-withdrawing groups (EWGs) like -F or -NO₂ on the ring accelerate decarboxylation by further stabilizing the transition state.

  • Validation: If your LC-MS shows a mass of

    
    , you have decarboxylation.
    
  • Fix: Avoid thermal recrystallization. Use Isoelectric Precipitation (Protocol C) instead.

Module 2: Radical C-H Functionalization (Minisci Type)

Context: Direct alkylation of isonicotinic acids via Minisci reaction is powerful but suffers from poor regioselectivity.

FAQ: Controlling Regioisomers

Q: I am attempting a Minisci alkylation on isonicotinic acid, but I see significant C2-alkylation alongside my desired C3-substitution. How do I fix this?

A: This is a classic orbital control issue. The radical nucleophile prefers the most electron-deficient position (C2/C6).

  • Strategy 1 (Steric Block): If possible, use a starting material with a halogen at C2. This blocks the position and can be removed later via hydrogenolysis.

  • Strategy 2 (Solvent Switch): Switch from water/acetonitrile to a biphasic system (e.g., CH₂Cl₂/Water) with a phase transfer catalyst. This often alters the radical selectivity by changing the solvation shell of the pyridinium salt.

  • Strategy 3 (Late-Stage Oxidation): Instead of alkylating the acid, alkylate the 4-cyanopyridine precursor. The nitrile group exerts different electronic directing effects than the carboxylate.

Module 3: Metal-Catalyzed Cross-Coupling

Context: Suzuki or Negishi couplings to install the carboxylic acid moiety or substituents.

Protocol B: The "Thiol-Silica" Scavenging Workflow

Standard crystallization rarely removes Pd below 10 ppm for isonicotinic acids due to the nitrogen's ability to chelate metals.

  • Dissolution: Dissolve crude product in MeOH/Water (pH adjusted to 8-9 with NH₄OH to ensure solubility).

  • Scavenging: Add Thiol-functionalized Silica (SH-SiO₂) (4 equivalents relative to Pd loading).

  • Incubation: Stir at 50°C for 4 hours. Note: Room temperature is often insufficient for breaking Pyridine-Pd complexes.

  • Filtration: Filter hot through a 0.45 µm PTFE pad.

  • Precipitation: Acidify filtrate to the isoelectric point (see Module 4) to crash out the product.

Module 4: Purification & Isolation (The Core Protocol)

The single most common failure in handling isonicotinic acids is treating them like standard benzoic acids. They are zwitterions .

Protocol C: Isoelectric Point (pI) Precipitation

Use this instead of standard extraction.

  • Determine pI: For most substituted isonicotinic acids, the pI is between pH 3.0 and 4.0.

    • Self-Validation: Take a small aliquot. Titrate with HCl. The point of maximum turbidity is your target pI.

  • Dissolution: Dissolve the crude mixture in basic water (pH 10-11) using NaOH. This converts the zwitterion to the anionic carboxylate form (highly soluble).

  • Filtration: Filter off insoluble non-acidic impurities (e.g., unreacted coupling partners, decarboxylated pyridine).

  • Precipitation: Slowly add 1M HCl while monitoring pH.

    • Critical Step: Stop exactly at the pI (e.g., pH 3.5).

    • Why? Going too low (pH < 1) protonates the pyridine nitrogen, reforming a soluble cationic salt.

  • Isolation: Filter the precipitate and wash with cold water (removes salts) followed by acetone (removes organic tars).

Visualizing the Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Zwitterionic + Impurities) BaseTreat Add NaOH (pH > 10) Form Anionic Species Start->BaseTreat Filter1 Filter Insoluble Solids BaseTreat->Filter1 Impurity1 Remove Non-Acidic Impurities (Decarboxylated Pyridine, Catalyst Ligands) Filter1->Impurity1 Solids Filtrate Filtrate (Product as Anion) Filter1->Filtrate Liquid Acidify Slow Addition of HCl Target pH ~3.5 (Isoelectric Point) Filtrate->Acidify Decision Check Turbidity/Precipitation Acidify->Decision Precipitate Product Precipitates (Zwitterion Form - Min. Solubility) Decision->Precipitate pH = pI OverAcid pH < 1.0 Re-solubilization (Cationic Salt) Decision->OverAcid pH << pI Wash Wash Cake: 1. Water (Remove NaCl) 2. Acetone (Remove Tars) Precipitate->Wash OverAcid->BaseTreat Correction Loop Final Pure Substituted Isonicotinic Acid Wash->Final

Figure 1: Isoelectric focusing workflow for purifying zwitterionic pyridine acids. Note the critical risk of over-acidification.

References

  • Scriven, E. F. V. (1984). "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Org. Synth. 1952, 32, 45. "Isonicotinic Acid." Link (Classic protocol establishing the oxidation and pH-dependent isolation).

  • Dunetz, J. R., et al. (2012). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. (Discusses metal scavenging and impurity control in pyridine synthesis).
  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. Link (Source for thiol-silica scavenging protocols).

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Bromopyridine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. 2-Bromopyridine derivatives are highly valuable building blocks in pharmaceutical development, yet they present notorious catalytic challenges. This guide provides mechanistic troubleshooting, optimized protocols, and FAQs to help researchers achieve high-turnover cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig) while minimizing palladium loading.

The Mechanistic Challenge of 2-Bromopyridines

The core difficulty in coupling 2-bromopyridines lies in the inherent nucleophilicity of the pyridine nitrogen. Following the initial oxidative addition of the carbon-bromine bond to the Pd(0) catalyst, the resulting electrophilic Pd(II) intermediate is highly susceptible to coordination by the nitrogen atom of a second 2-bromopyridine molecule.

This off-cycle coordination forms a highly stable, inactive bis-pyridine palladium complex. This phenomenon effectively poisons the catalyst, stalling the transmetalation (or amination) step and leading to incomplete conversions even at high catalyst loadings 1. Overcoming this requires precise tuning of the ligand's steric bulk to physically block the nitrogen from coordinating to the metal center.

Diagnostic & Mechanistic Workflows

Troubleshooting Start Reaction Stalls / Low Yield (2-Bromopyridine) CheckPd Visual Inspection of Reaction Mixture Start->CheckPd BlackPd Palladium Black Precipitate (Catalyst Decomposition) CheckPd->BlackPd Black particles NoColor Homogeneous but Stalled (Pyridine N-Coordination) CheckPd->NoColor No color change Solution2 Optimize Base & Precatalyst (e.g., Pd G3 + NaOtBu) BlackPd->Solution2 Solution1 Increase Steric Bulk (Switch to XPhos/BrettPhos) NoColor->Solution1

Diagnostic logic for resolving low yields in 2-bromopyridine cross-couplings.

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (2-Bromopyridine) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Poison Off-Cycle Inhibition (Pyridine N-Coordination) PdII->Poison Unhindered Ligand Transmet Transmetalation / Amination PdII->Transmet Bulky Ligand Shielding RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Turnover Product Coupled Product RedElim->Product

Palladium catalytic cycle highlighting the pyridine nitrogen inhibition pathway.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-bromopyridine coupling stall at 20-30% conversion despite high (5-10 mol%) catalyst loading? A1: High catalyst loading cannot overcome thermodynamic catalyst poisoning. If your ligand is not sterically bulky enough, the pyridine nitrogen outcompetes the coupling partner for coordination to the palladium center 1. Solution: Switch to bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos, BrettPhos) which create a steric shield around the Pd center, preventing pyridine coordination while allowing the catalytic cycle to proceed 2.

Q2: How do I optimize the palladium-to-ligand ratio to prevent catalyst deactivation and reduce loading? A2: Coordinative saturation is undesirable. An excess of ligand can hinder the oxidative addition step. Studies show that a 1:1 or 1:1.5 ratio of Pd to a bulky monodentate phosphine provides the optimal balance of stabilization and reactivity. Alternatively, using N-heterocyclic carbene (NHC) PEPPSI complexes ensures a 1:1 active species generation, yielding notably better outcomes than in situ generation 3.

Q3: What is the lowest viable catalyst loading I can achieve for Suzuki-Miyaura coupling of 2-bromopyridines? A3: By optimizing the base and ligand, you can achieve loadings as low as 0.5 mol%. For example, utilizing lipophilic bases such as potassium 2-ethylhexanoate minimizes the inhibitory effect of carboxylate anions on the catalytic cycle, allowing for highly efficient borylation and subsequent Suzuki coupling at sub-1 mol% palladium loadings 4.

Catalyst Loading Optimization Data

The following table summarizes validated catalyst systems and their required loadings for 2-bromopyridine couplings. Note the correlation between advanced ligand design and reduced catalyst loading requirements.

Reaction TypePrecatalyst / LigandBase / SolventTempPd LoadingYieldRef
Buchwald-HartwigPd(OAc)₂ / XPhosNaOtBu / Toluene100 °C2.0 mol%>85%5
Suzuki-MiyauraPd-NHC-PEPPSIK₂CO₃ / iPrOH:H₂O25 °C1.0 mol%>90%3
Suzuki-MiyauraPd(dppf)Cl₂K 2-ethylhexanoate / Dioxane35 °C0.5 mol%88%4
AminationPd₂dba₃ / LHMDSLiHMDS / THF65 °C1.5 mol%82%2

Self-Validating Experimental Protocols

To ensure experimental integrity, the following protocols are designed as self-validating systems. They contain built-in physical and analytical checkpoints to confirm the causality of success or failure at each critical stage.

Protocol A: Low-Loading Suzuki-Miyaura Coupling (0.5 mol% Pd)

Designed to prevent carboxylate inhibition using lipophilic bases.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium 2-ethylhexanoate (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ at exactly 0.5 mol%.

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Validation Checkpoint 1 (Degassing): If performing sparging outside a glovebox, bubbling should become uniform. Incomplete degassing will result in immediate catalyst oxidation upon heating, visible as a rapid color shift to black.

  • Reaction: Seal the flask and heat to 35 °C with vigorous stirring for 2-4 hours.

    • Validation Checkpoint 2 (Catalyst Health): A healthy reaction mixture will transition to a homogeneous, colored (yellow/orange) solution. The formation of a fine black precipitate (Palladium Black) indicates catalyst decomposition; if this occurs, halt the reaction, as the Pd(0) has irreversibly aggregated into nanoparticles 1.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues before concentration.

Protocol B: Buchwald-Hartwig Amination of 2-Bromopyridine (2.0 mol% Pd)

Designed to overcome pyridine N-coordination using steric shielding.

  • Precatalyst Activation: In a glovebox, combine Pd(OAc)₂ (2.0 mol%) and XPhos (4.0 mol%) in a reaction vial.

  • Substrate & Base Addition: Add 2-bromopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), and NaOtBu (1.4 equiv).

    • Validation Checkpoint 1 (Base Integrity): Ensure the NaOtBu is completely dry and free-flowing. Moisture leads to protodehalogenation of the 2-bromopyridine. If your LC-MS later shows a mass corresponding to unsubstituted pyridine (

      
      ), your base was wet.
      
  • Solvent Addition: Add anhydrous toluene (0.2 M). Seal the vessel tightly.

  • Reaction: Heat the mixture at 100 °C for 12-18 hours.

    • Validation Checkpoint 2 (Reaction Progress): Monitor via LC-MS. If the reaction stalls at ~30% conversion but the solution remains a clear red/brown (no palladium black), the ligand-to-Pd ratio may be skewed, allowing pyridine coordination. Do not simply add more catalyst; instead, verify the structural integrity of your XPhos ligand.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • ResearchGate. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study.[Link]

  • PMC / NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[Link]

  • ResearchGate. Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media.[Link]

Sources

Technical Support Center: Difluoromethylation Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Decomposition of Difluoromethylated (


) Intermediates
Ticket ID:  CF2H-STAB-001
Assigned Specialist:  Senior Application Scientist
Executive Summary: The "Fragility" of the Moiety

Welcome to the technical support hub for organofluorine synthesis. If you are experiencing low yields, oligomerization, or protodefluorination during difluoromethylation, you are likely battling the inherent instability of the difluoromethyl intermediate.

Unlike the robust trifluoromethyl (


) group, the difluoromethyl (

) group possesses an acidic proton and a high propensity for

-fluoride elimination
. This creates a "decomposition cascade" where your active species degrades into difluorocarbene (

) before it can couple with your target.

This guide provides troubleshooting protocols to stabilize these intermediates across three primary mechanistic manifolds: Metal-Catalyzed Cross-Coupling , Radical Functionalization , and Nucleophilic Addition .

Module A: Metal-Mediated Cross-Coupling (Pd/Ni/Cu)

The Problem: You are attempting a cross-coupling (e.g., Negishi-type) using a reagent like


, but you observe homocoupling or tetrafluoroethylene oligomers instead of the product.

Root Cause:


-Fluoride Elimination. 
Transition metal-difluoromethyl complexes (

) are thermodynamically driven to eject a fluoride ion, forming a metal-fluoride bond and releasing difluorocarbene (

). This process often outcompetes the desired Reductive Elimination (RE).
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Formation of

oligomers
Rapid

-elimination generating free

.
Switch Metal Center: Palladium (Pd) has a slower RE rate for

than Nickel (Ni). Switch to a Ni(0)/Ni(II) catalytic cycle to accelerate RE over decomposition.
Protodefluorination (

or

)
Moisture ingress or H/D exchange.Dry Protocol: Ensure solvents are


. Use proton sponges if acidic protons are present on the substrate.
Low Conversion with Aryl Chlorides Slow Oxidative Addition (OA) allows catalyst decomposition.Ligand Tuning: Employ bulky, electron-rich phosphines (e.g., RuPhos or BrettPhos ) to facilitate rapid OA and sterically crowd the metal center, retarding

-elimination.
Visualizing the Decomposition Pathway

AlphaElimination Complex Active Complex [L_n M-CF_2H] TS_RE Reductive Elimination (Desired Pathway) Complex->TS_RE Fast (Ni) Slow (Pd) TS_Alpha α-Fluoride Elimination (Decomposition) Complex->TS_Alpha Thermally Driven Product Product Ar-CF_2H TS_RE->Product Carbene Difluorocarbene [:CF_2] TS_Alpha->Carbene MetalFluoride Dead Catalyst [L_n M-F] TS_Alpha->MetalFluoride Oligomers\n(CF_2)_n Oligomers (CF_2)_n Carbene->Oligomers\n(CF_2)_n

Caption: The kinetic competition between productive reductive elimination and destructive


-fluoride elimination.
Module B: Radical Difluoromethylation (Photoredox)

The Problem: You are using a radical precursor (e.g.,


 or 

) but observing hydrodefluorination or low regioselectivity.

Root Cause: Polarity Mismatch & HAT Competition. The


 radical is nucleophilic (unlike the electrophilic 

). It struggles to react with electron-rich alkenes/arenes and is prone to Hydrogen Atom Transfer (HAT) from solvent or substrate.
FAQ: Radical Stability

Q: Why is my radical difluoromethylation stalling with electron-rich heterocycles? A: The


 radical is nucleophilic. It reacts poorly with electron-rich substrates due to polarity mismatch.
  • Solution: Add an oxidant or use an acidic additive (TFA) to protonate the heterocycle, making it more electrophilic (Minisci-type activation).

Q: How do I prevent the radical from just abstracting a hydrogen (forming


)? 
A:  This is HAT competition.
  • Solution 1: Avoid solvents with weak C-H bonds (e.g., THF). Use

    
     or 
    
    
    
    mixed with water.
  • Solution 2 (Reagent): Switch to the Baran Reagent (

    
    ). It releases the radical slowly, maintaining a low steady-state concentration which minimizes side reactions.
    
Module C: Nucleophilic Difluoromethylation (The "Hu" Reagent)

The Problem: You are using TMS-CF


H (Hu's Reagent) or similar silanes, but the reagent decomposes before reacting with the electrophile.

Root Cause: Base-Induced Carbene Formation. Generating the


 anion requires a base to activate the silane. If the base is too strong or the counter-cation is non-coordinating, the anion undergoes immediate 

-elimination to

.
Optimization Matrix
VariableRecommendationScientific Rationale
Activator/Base CsF or KOH (avoid t-BuLi)Fluoride initiates desilylation without excessive basicity that would deprotonate the

anion.
Solvent DMF or NMP Polar aprotic solvents stabilize the anionic intermediate via cation solvation, retarding

-elimination.
Temperature -78°C to 0°C The rate of

-elimination is highly temperature-dependent. Keep it cold until the electrophile is engaged.
Additives HMPA (Caution: Toxicity)HMPA coordinates the cation tightly, creating a "naked" anion that is more reactive toward the electrophile than toward self-decomposition.
Reagent Selection Guide

Use this decision tree to select the correct reagent for your substrate class, minimizing decomposition risks.

ReagentSelection Start Substrate Type? ArylHalide Aryl Halide/Triflate (Electrophile) Start->ArylHalide Heterocycle C-H Heterocycle (Nucleophile) Start->Heterocycle Ketone Aldehyde/Ketone (Electrophile) Start->Ketone Coupling Cross-Coupling ArylHalide->Coupling Radical Radical Functionalization Heterocycle->Radical Nucleophilic Nucleophilic Addition Ketone->Nucleophilic Sol_A Reagent: Zn(CF_2H)_2(DMPU)_2 Catalyst: Ni(cod)_2 + dtbbpy Note: Fast RE prevents decomp. Coupling->Sol_A Sol_B Reagent: Zn(SO_2CF_2H)_2 (Baran Reagent) Note: Use TFA for activation. Radical->Sol_B Sol_C Reagent: TMS-CF_2H (Hu) Activator: CsF/KOH Note: Keep < 0°C. Nucleophilic->Sol_C

Caption: Decision matrix for selecting reagents based on substrate electronic properties.

References
  • Mechanistic Studies on Pd-Catalyzed Difluoromethylation: Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society. [Link] (Establishes the

    
    -elimination decomposition pathway in metal complexes)
    
  • Development of Stable Zinc Reagents: Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2012). Palladium-Catalyzed Cross-Coupling Reaction of Aryl Chlorides with Difluoromethylated Zinc Reagent. Organic Letters. [Link] (Details the stabilization of Zn reagents using DMPU)

  • Nucleophilic Difluoromethylation (Hu's Reagent): Ni, C., & Hu, J. (2014). Recent Advances in Nucleophilic Fluoroalkylation. Chemical Reviews. [Link] (Comprehensive guide on TMS-CF2H activation and stability)

  • Radical Difluoromethylation (Baran Reagent): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[1] Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. [Link] (Introduces zinc sulfinate reagents for controlled radical generation)

Sources

Technical Support Center: 2-Bromo-6-(difluoromethyl)isonicotinic Acid Workup & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup procedures for reactions involving 2-Bromo-6-(difluoromethyl)isonicotinic acid Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: Understanding the Scaffold

Welcome to the technical support hub for 2-Bromo-6-(difluoromethyl)isonicotinic acid . This molecule is a high-value "trifunctional" scaffold in medicinal chemistry. Its utility stems from three distinct reactive handles:

  • Carboxylic Acid (C4): Ready for amide coupling or esterification.

  • Bromide (C2): A handle for Suzuki, Stille, or Buchwald-Hartwig cross-couplings.

  • Difluoromethyl Group (C6): A lipophilic hydrogen-bond donor (

    
    ) that acts as a bioisostere for alcohols or thiols, modulating metabolic stability and potency.
    

Handling this compound requires navigating the interplay between its acidic nature, the electron-deficient pyridine ring, and the lipophilic fluorinated moiety. This guide provides self-validating protocols to ensure high recovery and purity.

Part 1: Standard Workup & Isolation (The "Golden Path")

Q: What is the standard protocol for isolating this acid from a crude reaction mixture?

A: The most robust method relies on Acid-Base Extraction . Because the pyridine ring is heavily substituted with electron-withdrawing groups (EWGs:


, 

,

), the pyridine nitrogen is significantly less basic than unsubstituted pyridine. This simplifies the pH window for isolation.
The Protocol (Step-by-Step):
  • Quench & Basify:

    • Dilute the reaction mixture with water.[1]

    • Adjust pH to 9–10 using saturated

      
       or 
      
      
      
      .
    • Why: This deprotonates the carboxylic acid (

      
      ), ensuring the product is in the aqueous phase. The EWGs prevent the pyridine nitrogen from protonating at neutral pH, but high pH ensures full solubility as the carboxylate salt.
      
  • Organic Wash (Impurity Removal):

    • Wash the aqueous layer 2x with a non-polar organic solvent (e.g., Ethyl Acetate or TBME).

    • Discard the organic layer.

    • Why: This removes non-acidic byproducts (unreacted starting materials, catalysts, neutral coupling partners).

  • Acidification & Extraction:

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify to pH 3–4 using

      
       or citric acid.
      
    • Critical Check: Watch for precipitation.[1] The product often crashes out as a white solid at this stage.

    • Extract the aqueous mixture 3x with Ethyl Acetate (EtOAc) or 2-MeTHF .

    • Why pH 3-4? The pKa of the carboxylic acid is likely ~3.5. Going to pH 3 ensures it is protonated (neutral) and lipophilic.

    • Caution: Avoid extremely low pH (< 1). While the pyridine nitrogen is electron-deficient, extremely strong acid could protonate it (forming a pyridinium cation), which would force the molecule back into the water phase.

  • Drying & Concentration:

    • Wash combined organics with brine.[1][2]

    • Dry over

      
       (Sodium Sulfate).[1][2]
      
    • Concentrate in vacuo to yield the crude acid.

Visual Workflow: Acid-Base Extraction Logic

WorkupFlow Start Crude Reaction Mixture Basify Add Water & Base (pH 9-10) (Forms Carboxylate Salt) Start->Basify Wash Wash with Organic Solvent (EtOAc/TBME) Basify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer (Discard Impurities) PhaseSep1->OrgLayer1 Non-acidic impurities AqLayer1 Aqueous Layer (Contains Product as Salt) PhaseSep1->AqLayer1 Product (COO-) Acidify Acidify to pH 3-4 (HCl or Citric Acid) AqLayer1->Acidify Extract Extract with EtOAc (3x) Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard Salts) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Product) PhaseSep2->OrgLayer2 Product (COOH) Final Dry (Na2SO4) & Concentrate Yield: Solid Acid OrgLayer2->Final

Caption: Logical flow for the acid-base isolation of 2-Bromo-6-(difluoromethyl)isonicotinic acid, prioritizing pH control to manage solubility.

Part 2: Purification & Troubleshooting

Q: The product is not precipitating upon acidification. Is it stuck in the water?

A: This is a common issue with fluorinated pyridines. The


 group adds polarity relative to a methyl group, and the pyridine nitrogen can form hydrogen bonds with water.

Troubleshooting Steps:

  • Check the pH: Ensure you are at pH 3–4. If you are too acidic (pH < 1), you may have protonated the pyridine nitrogen (

    
     estimated < 2 due to EWGs), making it cationic and water-soluble.
    
  • Salting Out: Saturate the aqueous layer with NaCl (brine) before the final extraction. This increases the ionic strength, forcing the organic molecule out ("salting out").

  • Solvent Switch: If EtOAc fails, try 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of CHCl3/iPrOH (3:1) . These solvent systems have higher extraction efficiency for polar heterocycles.

Q: How do I remove inorganic salts or palladium catalysts after a cross-coupling reaction?

A: If the acid was the product of a hydrolysis or coupling reaction:

  • Metal Scavenging: If residual Pd/Cu is a concern, treat the basic aqueous layer (Step 1 of the protocol) with a metal scavenger (e.g., SiliaMetS® or activated charcoal) before acidification. Filtration through Celite is essential here.

  • Recrystallization: The crude acid can often be recrystallized from Ethanol/Water or Ethyl Acetate/Hexanes .[2] The

    
     group generally increases solubility in alcohols compared to the non-fluorinated analog.
    
Q: Is the Difluoromethyl ( ) group stable to basic workup?

A: Yes, generally. The


 group on a pyridine ring is chemically robust compared to aliphatic 

groups.
  • Caveat: Avoid extremely strong bases (e.g., t-BuLi, LDA) or prolonged heating in concentrated NaOH, which could potentially trigger defluorination or radical decomposition pathways.

  • Safe Zone: Standard workup bases (

    
    , 
    
    
    
    ,
    
    
    ) at room temperature are perfectly safe.

Part 3: Physical Properties & Data Reference

Understanding the physicochemical profile helps predict behavior during extraction and chromatography.

PropertyValue / CharacteristicImplication for Workup
Molecular Weight ~252.01 g/mol Small molecule, easily extracts.
Acid pKa (COOH) ~3.5 (Estimated)Acidify to pH < 3.5 for extraction.
Base pKa (Pyridine N) < 2.0 (Estimated)Very weak base due to Br and

EWGs. Unlikely to protonate unless pH < 1.
LogP (Lipophilicity) ~1.5 – 2.0Moderately lipophilic. Good solubility in EtOAc/DCM.
H-Bond Donor

acts as weak donor
May interact with silanols in silica gel (tailing).
Chromatography Tip:

If column chromatography is required (e.g., purification of the ester precursor or the acid itself):

  • Mobile Phase: Use DCM/MeOH with 1% Acetic Acid .

  • Why: The acetic acid suppresses ionization of the carboxylic acid on the silica, preventing "streaking" or "tailing" of the spot.

Part 4: Storage & Stability

Q: How should I store the isolated acid?

A:

  • Conditions: Store at 2–8°C under an inert atmosphere (

    
     or Ar), ideally in a desiccator.
    
  • Light Sensitivity: Aryl bromides can be light-sensitive over long periods. Store in amber vials or wrap in foil.

  • Hygroscopicity: The carboxylic acid moiety can absorb moisture. Ensure the cap is tight and parafilmed.

Q: Can I use this acid in amide couplings without protection?

A: Yes. The carboxylic acid can be activated directly using standard coupling reagents (HATU, T3P, EDC/HOBt).

  • Note: The electron-deficient nature of the ring makes the carbonyl carbon more electrophilic, meaning activation is usually fast. However, the resulting activated ester is also more reactive (and potentially hydrolytically unstable), so add the amine nucleophile immediately after activation.

References

  • Vertex AI Search . (2024). Synthesis and properties of difluoromethylated pyridines. Retrieved from

  • BenchChem . (2025).[1][2] Synthesis of 2-bromo-6-methylisonicotinic acid (Analogous Protocol). Retrieved from

  • PubChem . (2025).[3] 2-Bromoisonicotinic acid Physical Properties. Retrieved from

  • ChemScene . (2025). 2,6-Bis(difluoromethyl)isonicotinic acid Product Data. Retrieved from

  • Sigma-Aldrich . (2025). 2-(Difluoromethyl)isonicotinic acid Safety & Handling. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 2-Bromo-6-(difluoromethyl) vs. 2-Bromo-6-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Bromo-6-(difluoromethyl)isonicotinic acid and its trifluoromethylated analog. It is designed for medicinal chemists and process scientists optimizing potency, metabolic stability, and physicochemical properties in drug discovery campaigns.

Executive Summary: The Fluorine Effect

In modern drug design, the choice between a difluoromethyl (


) and a trifluoromethyl (

) group is rarely just about steric bulk; it is a strategic decision regarding hydrogen bonding capability and lipophilicity modulation .
  • 2-Bromo-6-(trifluoromethyl)isonicotinic acid is the "classic" building block. It offers maximum metabolic obstruction and significant lipophilicity increase (

    
     vs. methyl), making it ideal for filling hydrophobic pockets and blocking oxidative metabolism.
    
  • 2-Bromo-6-(difluoromethyl)isonicotinic acid is the "functional" alternative. It acts as a lipophilic hydrogen bond donor (Lip-HBD). The unique acidity of the

    
     bond in the 
    
    
    
    group allows it to interact with hydrogen bond acceptors (e.g., carbonyls, ethers) in the target protein, a property completely absent in the
    
    
    analog.

Physicochemical Profile & Bioisosterism

The substitution of a single fluorine atom for a hydrogen atom (


) fundamentally alters the electronic landscape of the pyridine ring.
Comparative Data Table
Property2-Bromo-6-(difluoromethyl)isonicotinic acid 2-Bromo-6-(trifluoromethyl)isonicotinic acid Impact on Drug Design
Formula


MW 251.01 g/mol 269.00 g/mol Slight mass reduction with

.
H-Bond Donor Yes (Weak, via

-

)
No

can replace

or

.
Lipophilicity (

)
Moderate (

)
High (

)

drives membrane permeability;

balances solubility.
pKa (Acid) ~3.2 (Predicted)~2.9 (Predicted)

is more electron-withdrawing, increasing acidity.
Metabolic Stability High (Blocks oxidation)Very High (Chemically inert)

is generally stable but can be oxidized to carbonyls under extreme conditions.
Electronic Effect



deactivates the ring more strongly towards

.
The "Lipophilic Hydrogen Bond Donor" Concept

The


 group is a bioisostere of alcohols (

) and thiols (

), but with better membrane permeability. The polarized

bond can function as a weak hydrogen bond donor.
  • Mechanism : The two electronegative fluorine atoms pull electron density from the carbon, rendering the geminal proton acidic and electropositive.

  • Application : Use the

    
     analog when you need to retain an H-bond interaction (like an 
    
    
    
    group) but require better metabolic stability and blood-brain barrier (BBB) penetration.

G cluster_0 Bioisosteric Relationship OH Hydroxyl (-OH) High Polarity Metabolically Labile CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor Metabolically Stable OH->CF2H Bioisosteric Replacement CF3 Trifluoromethyl (-CF3) No H-Bond Donor Steric Bulk Only CF2H->CF3 Lipophilicity Increase

Caption: The


 group bridges the gap between polar donors and non-polar steric blockers.

Synthetic Accessibility & Reactivity

While the trifluoromethyl analog is a commodity chemical, the difluoromethyl variant often requires specific synthetic planning.

Synthesis of 2-Bromo-6-(difluoromethyl)isonicotinic acid

Direct fluorination of methyl groups is difficult. The most robust route utilizes Deoxofluorination of an aldehyde precursor or Radical Difluoromethylation .

Recommended Protocol: Deoxofluorination Route

This method is preferred for its functional group tolerance and scalability relative to radical methods.

  • Precursor : Start with methyl 2-bromo-6-formylisonicotinate .

  • Reagent : Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Conditions : DCM,

    
    .
    

Step-by-Step Protocol:

  • Setup : Charge a flame-dried flask with methyl 2-bromo-6-formylisonicotinate (1.0 equiv) and anhydrous DCM (

    
    ).
    
  • Addition : Cool to

    
     under 
    
    
    
    . Add DAST (2.5 equiv) dropwise. Caution: DAST reacts violently with water.
  • Reaction : Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the aldehyde.

  • Quench : Cool to

    
     and quench carefully with saturated aqueous 
    
    
    
    .
  • Hydrolysis : Isolate the ester, then hydrolyze using

    
     in 
    
    
    
    to yield the free acid.
Reactivity of the 2-Bromo Handle

Both compounds possess a 2-bromo substituent activated by the pyridine nitrogen.[1] However, the electronic difference affects cross-coupling rates.

  • Suzuki-Miyaura Coupling : The

    
     group is more electron-withdrawing, making the C-Br bond more susceptible to oxidative addition by 
    
    
    
    . Expect faster kinetics for the
    
    
    analog.
  • Lithium-Halogen Exchange : The

    
     analog is prone to 
    
    
    
    side reactions or "directed metallation" issues due to the highly acidified ring protons. The
    
    
    analog is slightly more forgiving in metallation chemistry.

ReactionFlow Start Starting Material: 2-Bromo-6-formylisonicotinic ester Step1 Deoxofluorination (DAST, DCM, 0°C) Start->Step1 Intermediate Intermediate: 2-Bromo-6-(difluoromethyl) ester Step1->Intermediate Branch Divergence Intermediate->Branch PathA Route A: Hydrolysis (LiOH, THF/H2O) Branch->PathA To Acid PathB Route B: Suzuki Coupling (R-B(OH)2, Pd-cat) Branch->PathB Late-Stage Diversification ProductA Target Acid: 2-Bromo-6-(CF2H)isonicotinic acid ProductB Functionalized Scaffold

Caption: Synthetic workflow for accessing the difluoromethyl scaffold from aldehyde precursors.

Strategic Applications in Drug Discovery

Metabolic Stability (The "Metabolic Soft Spot")
  • 
     : Virtually inert. It blocks metabolic attack at the 6-position completely and deactivates the rest of the ring.
    
  • 
     : Generally stable, but the C-H bond can be a site of oxidative metabolism (forming a radical or carbonyl) in highly active CYP450 environments. However, it is significantly more stable than a methyl (
    
    
    
    ) or hydroxymethyl (
    
    
    ) group.
Case Study: Bioisosteric Replacement

In the development of inhibitors where a 2-methylpyridine is a lead:

  • Problem : The

    
     group is rapidly metabolized to 
    
    
    
    (inactive).
  • Solution 1 (

    
    ) : Metabolic issue solved, but potency drops because the steric bulk is too high or the lipophilicity (
    
    
    
    ) increases too much, leading to non-specific binding.
  • Solution 2 (

    
    ) : Metabolic stability is improved. The group acts as a hydrogen bond donor (mimicking the transition state of the methyl oxidation or interacting with a backbone carbonyl), maintaining potency while fixing the DMPK profile.
    

References

  • Zafrani, Y. et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] Technical Guide: Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.Link[2]

  • Fier, P. S. et al. (2017). Direct C–H Difluoromethylation of Heteroarenes.[3] Science. Link

  • Sigma-Aldrich. Product Specification: 2-Bromo-6-(difluoromethyl)pyridine.Link

Sources

Comparative Guide: 2-Bromo vs. 2-Chloro Isonicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Trade-Off

In the structural optimization of pyridine-based pharmacophores, the choice between 2-bromoisonicotinic acid (2-Br-INA) and 2-chloroisonicotinic acid (2-Cl-INA) derivatives is rarely arbitrary. It is a calculated decision balancing reactivity kinetics against process economics .

  • Select the 2-Bromo derivative when: You require rapid library generation, are performing lithium-halogen exchange, or are employing mild catalytic conditions to preserve sensitive functional groups. The weaker C-Br bond drives faster oxidative addition.[1][2]

  • Select the 2-Chloro derivative when: You are moving to process scale-up (kg scale), require orthogonal functionalization (e.g., reacting an iodide/bromide elsewhere first), or are utilizing modern, high-turnover catalyst systems (e.g., Buchwald precatalysts) that render the reactivity gap negligible.

This guide dissects the mechanistic underpinnings of these choices, supported by experimental trends and decision-making frameworks.

Fundamental Properties & Reactivity Drivers[1][2][3][4][5]

The divergent behaviors of these two substrates stem directly from the physical properties of the carbon-halogen bond at the activated 2-position of the pyridine ring.

Property2-Bromo Derivative2-Chloro DerivativeImpact on Reactivity
Bond Dissociation Energy (BDE) ~276 kJ/mol~339 kJ/molPrimary Driver: Lower BDE makes Br significantly faster in metal-catalyzed oxidative addition.[1]
C-X Bond Length ~1.89 Å~1.74 ÅLonger bond correlates with steric accessibility and ease of cleavage.
Electronegativity (Pauling) 2.963.16Cl is more electron-withdrawing, potentially stabilizing Meisenheimer complexes in

, though leaving group ability often favors Br.
Leaving Group Ability (

of HX)
-9 (HBr)-7 (HCl)Br is a superior leaving group, accelerating elimination steps.

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

(Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

In Palladium (Pd) or Nickel (Ni) catalyzed reactions, the oxidative addition of the aryl halide to the metal center is typically the rate-determining step (RDS).[1]

Mechanistic Insight

The electron-deficient nature of the isonicotinic acid core (due to the pyridine nitrogen and the carboxyl group) activates the C-X bond. However, the 2-Br derivative maintains a distinct kinetic advantage.[3]

  • 2-Br: Reacts readily with standard catalysts (e.g.,

    
    ) at 60-80°C.
    
  • 2-Cl: Often requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures (>100°C) to overcome the higher activation energy of the C-Cl bond.

Experimental Comparison (Suzuki Coupling)

Reaction Conditions: 1.0 eq Substrate, 1.2 eq


, 5 mol% Pd catalyst, 

, Dioxane/H2O.[4]
SubstrateCatalyst SystemTemp/TimeYieldNotes
2-Bromo-INA Methyl Ester

80°C / 4 h92% Standard conditions; complete conversion.
2-Chloro-INA Methyl Ester

80°C / 12 h35% Sluggish; significant starting material remains.
2-Chloro-INA Methyl Ester

/ XPhos
100°C / 2 h89% Requires advanced ligand system for parity.
Visualization: Catalytic Cycle & Energy Barriers

Reactivity cluster_0 Oxidative Addition (Rate Determining Step) Pd0 Pd(0) Species Complex_Br Pd(II)-Br Complex Pd0->Complex_Br Low Barrier (Fast) Substrate: 2-Br Complex_Cl Pd(II)-Cl Complex Pd0->Complex_Cl High Barrier (Slow) Substrate: 2-Cl

Figure 1: The kinetic advantage of 2-Br in the oxidative addition step allows for milder conditions.

Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )

The 2-position of isonicotinic acid is highly activated for


 due to the combined electron-withdrawing effects of the pyridine nitrogen (ortho) and the carboxylic acid/ester (para).
The "Halogen Trap"

While Fluorine is the gold standard for


 (F >> Cl ~ Br), the comparison between Cl and Br is nuanced:
  • Addition Step: Cl is more electronegative, theoretically stabilizing the anionic Meisenheimer intermediate better than Br.[2]

  • Elimination Step: Br is a better leaving group.

Verdict: In isonicotinic derivatives, the ring is already sufficiently electron-deficient that the leaving group ability (elimination) often dictates the observed rate. Consequently, 2-Br is typically 2-5x faster than 2-Cl, though both work well with strong nucleophiles (amines, alkoxides).

Protocol: Amination

Objective: Synthesis of 2-aminoisonicotinic acid derivatives.

  • Dissolve 1.0 mmol of 2-bromo (or chloro) isonicotinic ester in DMF (3 mL).

  • Add 1.5 mmol amine and 2.0 mmol

    
     (or DIPEA).
    
  • Heat to 60°C (for Br) or 90°C (for Cl).

  • Monitor by LCMS. The Br derivative usually reaches completion within 1-2 hours; Cl may require 4-6 hours.

Reactivity Profile 3: Lithium-Halogen Exchange

Critical Distinction: This is the area of greatest divergence.

  • 2-Bromo: Undergoes rapid Li-Halogen exchange with n-BuLi or i-PrMgCl at -78°C. This allows the generation of the 2-lithio/magnesio species , which can then react with electrophiles (aldehydes, ketones, etc.).

  • 2-Chloro: The C-Cl bond is too strong for efficient exchange at cryogenic temperatures. Instead, bases like n-BuLi will likely perform Directed Ortho Metalation (DoM) at the C3 position (adjacent to the halogen and acid group) or attack the carbonyl, leading to messy mixtures.

Decision Rule: If you need to replace the halogen with a carbon nucleophile (via lithiation), you must use the Bromide (or Iodide).

Decision Matrix & Workflow

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Select Substrate ReactionType What is the key transformation? Start->ReactionType LiExchange Lithium-Halogen Exchange (Make C-C bond at C2) ReactionType->LiExchange Metalation PdCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) ReactionType->PdCoupling Cross-Coupling SNAr SNAr (Amination/Etherification) ReactionType->SNAr Substitution Br_Mandatory MUST USE 2-Bromo (Cl is inert/non-selective) LiExchange->Br_Mandatory ScaleQ Is this Scale-Up (>100g)? PdCoupling->ScaleQ SNAr_Choice USE 2-Bromo for speed USE 2-Chloro for cost/stability SNAr->SNAr_Choice Use_Cl USE 2-Chloro (Cheaper, use active catalyst) ScaleQ->Use_Cl Yes Use_Br USE 2-Bromo (Milder conditions, higher success) ScaleQ->Use_Br No (Discovery)

Figure 2: Strategic selection guide for 2-halo isonicotinic acid derivatives.

References

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

  • ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link]

  • BYU ScholarsArchive. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine. Retrieved from [Link]

Sources

Biological Activity Comparison Guide: Difluoromethyl vs. Non-Fluorinated Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Isonicotinic acid hydrazide (Isoniazid or INH) remains a foundational first-line agent for the treatment of Mycobacterium tuberculosis (Mtb) 1. Functioning as a prodrug, INH requires oxidative activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an active acyl-NAD adduct. This adduct subsequently inhibits InhA, a critical enoyl-ACP reductase in the mycolic acid biosynthesis pathway 2.

Despite its profound clinical efficacy, the non-fluorinated INH scaffold faces significant pharmacokinetic limitations, notably rapid systemic clearance via host arylamine N-acetyltransferase 2 (NAT2) and the emergence of KatG-mutant resistant strains. To circumvent these liabilities, drug development professionals frequently employ bioisosteric replacement.

The substitution of a difluoromethyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) onto the isonicotinic acid scaffold (e.g., at the 2-position of the pyridine ring) represents a sophisticated structural evolution. The 

group acts as a "lipophilic hydrogen bond donor" , fundamentally altering the molecule's physicochemical properties:
  • Lipophilicity (LogP) Enhancement: The high electronegativity and low polarizability of fluorine atoms increase the overall lipophilicity of the molecule, facilitating superior passive diffusion across the exceptionally lipid-rich mycolic acid cell wall of Mtb.

  • Bioisosterism & Target Binding: Unlike a simple methyl group, the highly electronegative fluorine atoms polarize the adjacent C-H bond, allowing the

    
     proton to act as a weak hydrogen bond donor within target binding pockets (e.g., KatG or InhA).
    
  • Metabolic Shielding: Steric bulk and electron-withdrawing effects at the 2-position modulate the pKa of the hydrazide moiety, significantly slowing down the rate of NAT2-mediated N-acetylation and extending the drug's half-life in "rapid acetylator" patient phenotypes.

Comparative Biological Activity Data

The following table synthesizes the pharmacological shifts observed when comparing standard non-fluorinated INH to its 2-difluoromethyl substituted analogs.

Pharmacological ParameterNon-Fluorinated Isonicotinic Acid (INH)2-Difluoromethyl Isonicotinic Acid AnalogMechanistic Causality
Lipophilicity (LogP) -0.47 to -0.70+0.50 to +1.20Fluorine's low polarizability increases lipid solubility, aiding cell wall penetration.
M. tb H37Rv MIC (μg/mL) 0.03 - 0.100.50 - 2.00Increased steric bulk at the 2-position slightly restricts KatG active site entry, raising the in vitro MIC, but potentially improving in vivo PK 2.
InhA Inhibition Target Enoyl-ACP ReductaseEnoyl-ACP ReductaseBoth form NAD-adducts;

provides novel H-bonding interactions in the InhA pocket.
Metabolic Stability (NAT2) Low (Rapidly acetylated)Moderate to HighElectronic deactivation of the hydrazide nitrogen reduces susceptibility to host N-acetylation.
Cell Wall Permeability Moderate (Requires porins)High (Passive diffusion)Increased LogP allows direct partitioning into the hydrophobic mycolic acid layer 1.

Experimental Workflows & Methodologies

To objectively compare the biological activity of these derivatives, researchers must utilize self-validating phenotypic and target-based assays that account for the unique biology of mycobacteria.

Protocol A: KatG-Mediated Activation & InhA Inhibition Assay

Causality: Because 2-substitution can sterically hinder KatG binding, it is critical to verify if the difluoromethyl analog is still efficiently oxidized into the active isonicotinoyl radical. Measuring NADH depletion provides a direct, real-time kinetic validation of the entire activation cascade.

  • Recombinant Protein Preparation: Purify recombinant M. tb KatG and InhA enzymes using standard Ni-NTA affinity chromatography.

  • Adduct Formation: Incubate 50 μM of the test compound (non-fluorinated vs. difluoromethyl) with 1 μM KatG, 250 μM NAD+, and 10 μM

    
     in 50 mM PIPES buffer (pH 6.8) at 37°C for 1 hour.
    
  • InhA Activity Measurement: Transfer the reaction mixture to a cuvette containing 1 μM InhA and 50 μM 2-trans-dodecenoyl-CoA (substrate).

  • Kinetic Readout: Monitor the consumption of NADH by measuring the decrease in absorbance at 340 nm over 10 minutes. A slower rate of absorbance decrease indicates successful formation of the INH-NAD adduct and subsequent InhA inhibition.

KatG_Pathway Prodrug Isonicotinic Acid Hydrazide (Non-fluorinated or CF2H-substituted) KatG KatG (Catalase-Peroxidase) Oxidative Activation Prodrug->KatG Binds to Active Site Radical Isonicotinoyl Radical Intermediate KatG->Radical Oxidation Adduct Acyl-NAD Adduct (Active Inhibitor) Radical->Adduct Covalent Coupling NAD NAD+ Cofactor NAD->Adduct Donates Pyridine Ring InhA InhA (Enoyl-ACP Reductase) Mycolic Acid Inhibition Adduct->InhA Competitive Inhibition

KatG-mediated bioactivation pathway of isonicotinic acid derivatives into InhA inhibitors.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: M. tb grows exceptionally slowly (15-20 hour doubling time), making standard optical density (OD600) readings susceptible to clumping artifacts. Resazurin (Alamar Blue) acts as a self-validating viability indicator; it is reduced to highly fluorescent resorufin strictly by the active metabolism of living cells, ensuring that the MIC reflects true bactericidal/bacteriostatic activity 3.

  • Inoculum Standardization: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ≈ 0.6). Dilute the suspension to

    
     CFU/mL.
    
  • Compound Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the non-fluorinated and difluoromethyl isonicotinic acid derivatives (range: 10 μg/mL to 0.01 μg/mL) in 7H9 broth.

  • Co-Incubation: Add 100 μL of the standardized bacterial inoculum to each well. Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 μL of 0.02% resazurin solution to each well. Re-incubate for 24-48 hours.

  • Readout: Visually inspect for color change (Blue = dead/inhibited; Pink = viable). Confirm quantitatively via fluorescence microplate reader (Excitation 530 nm / Emission 590 nm). The MIC is the lowest concentration preventing the blue-to-pink shift.

REMA_Workflow Step1 Compound Dilution (0.01 to 10 μg/mL) Step3 Microplate Incubation (37°C for 7 days) Step1->Step3 Transfer to 96-well Step2 M. tb H37Rv Inoculation (Standardized Suspension) Step2->Step3 Co-incubate Step4 Resazurin Addition (Viability Indicator) Step3->Step4 Post-incubation Step5 Fluorescence Readout (MIC Determination) Step4->Step5 Color shift (Blue to Pink)

Resazurin Microtiter Assay (REMA) workflow for determining mycobacterial MIC.

References

  • Hegde P, et al. "Reinvestigation of the structure-activity relationships of isoniazid." Tuberculosis, 2021. 2

  • Benchchem Technical Support Team. "A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives as Antitubercular Agents." Benchchem, 2025. 3

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2017.4

  • Almatroudi A, et al. "Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis." PMC, 2023. 1

Sources

Advanced Multinuclear NMR Elucidation of 2-Bromo-6-(difluoromethyl)isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug development and agrochemistry, the incorporation of fluorinated motifs—specifically the difluoromethyl (


) group—serves as a critical bioisosteric strategy to modulate lipophilicity, metabolic stability, and hydrogen-bonding capabilities. 2-Bromo-6-(difluoromethyl)isonicotinic acid is a highly versatile, yet analytically complex, building block. Its structural validation requires rigorous multinuclear NMR spectroscopy (

H,

C,

F). As a Senior Application Scientist, I have designed this guide to objectively compare its NMR performance against its trifluoromethyl (

) and unsubstituted analogs, detailing the causality behind the spectral phenomena and establishing a self-validating protocol for accurate structural elucidation.
Structural Causality: The Fluorine Effect on the Pyridine Core

The substitution of a hydrogen atom with a


 or 

group fundamentally alters the electronic landscape of the pyridine ring. Fluorine (

F) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio (

), making it highly receptive to NMR analysis 1.
  • Chemical Shift Causality (

    
    ) : Unlike 
    
    
    
    H NMR, where diamagnetic shielding dominates,
    
    
    F chemical shifts are heavily governed by the paramagnetic shielding term (
    
    
    ). The
    
    
    fluorine nuclei resonate significantly upfield (typically
    
    
    to
    
    
    ppm) compared to the
    
    
    group (
    
    
    to
    
    
    ppm). This occurs because the additional highly electronegative fluorine in
    
    
    contracts the p-orbitals, increasing the excitation energy (
    
    
    ) and driving a strong downfield shift 2.
  • Scalar Coupling Causality (

    
    ) : The 
    
    
    
    -character of the C-F bond dictates the Fermi contact mechanism, which is the primary driver of scalar spin-spin coupling. The massive one-bond carbon-fluorine coupling (
    
    
    ) and the characteristic two-bond proton-fluorine coupling (
    
    
    ) are direct readouts of this orbital overlap 3.
Comparative Multinuclear NMR Analysis

To objectively evaluate the analytical signature of 2-Bromo-6-(difluoromethyl)isonicotinic acid, we must benchmark it against 2-Bromo-6-(trifluoromethyl)isonicotinic acid and 2-Bromoisonicotinic acid. The tables below summarize the diagnostic shifts and couplings.

Table 1:


H NMR Diagnostic Parameters (DMSO-

, 400 MHz)
CompoundH3 (ppm)H5 (ppm)CHF

(ppm)
Coupling Constants (Hz)
2-Bromo-6-(difluoromethyl)isonicotinic acid 8.05 (d)8.21 (d)6.95 (t)

,

2-Bromo-6-(trifluoromethyl)isonicotinic acid 8.20 (d)8.45 (d)N/A

2-Bromoisonicotinic acid 7.95 (d)7.85 (dd)N/A (H6: 8.55, d)

,

Analytical Insight: The hallmark of the


 group is the massive triplet at ~6.95 ppm. The 

coupling constant is a direct result of the proton being split by two equivalent spin-1/2 fluorine nuclei.

Table 2:


F NMR Diagnostic Parameters (DMSO-

, 376 MHz, CFCl

Ref)
Compound

F Shift (ppm)
MultiplicityCoupling Constants (Hz)
2-Bromo-6-(difluoromethyl)isonicotinic acid -115.2Doublet (d)

2-Bromo-6-(trifluoromethyl)isonicotinic acid -68.4Singlet (s)N/A
2-Bromoisonicotinic acid N/AN/AN/A

Analytical Insight: The


 signal appears as a doublet. A critical self-validation checkpoint: the 

coupling constant in the

F spectrum must mathematically match the

constant in the

H spectrum.

Table 3:


C NMR Diagnostic Parameters (DMSO-

, 101 MHz)
CompoundC6 Shift (ppm)CF

/CF

Shift (ppm)

(Hz)

(Hz)
2-Bromo-6-(difluoromethyl)isonicotinic acid 152.4 (t)114.1 (t)238.523.8
2-Bromo-6-(trifluoromethyl)isonicotinic acid 148.6 (q)121.3 (q)274.235.1
2-Bromoisonicotinic acid 151.2 (s)N/AN/AN/A

Analytical Insight: The


 carbon exhibits a larger 

coupling (~274 Hz) than the

carbon (~238 Hz) due to the increased

-character in the C-F bonds of the trifluoromethyl group 2.
Self-Validating Experimental Protocols

An analytical protocol must operate as a closed, self-validating loop. The following methodology ensures high-fidelity data acquisition and prevents misassignment of regioisomers.

Protocol A: 1D Multinuclear Acquisition (


H, 

C,

F)
  • Sample Preparation : Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . Add a sealed capillary containing Trichlorofluoromethane (
    
    
    
    ) as the external
    
    
    F reference (set to 0.00 ppm) 1.
  • Probe Tuning & Matching : Manually tune the probe for

    
    H (400 MHz), 
    
    
    
    C (101 MHz), and
    
    
    F (376 MHz) to minimize reflected power, ensuring maximum sensitivity for the broad
    
    
    F chemical shift range.
  • Acquisition Parameters :

    • 
      H : Use a standard 30° pulse (zg30), 16 scans, D1 = 2s.
      
    • 
      F : Use a 30° pulse with inverse gated 
      
      
      
      H decoupling (igig30) to remove the
      
      
      splitting if a singlet is desired for purity analysis, or acquire fully coupled to extract the diagnostic ~54 Hz doublet [[3]]().
    • 
      C : Acquire with 
      
      
      
      H decoupling (zgpg30). Critical Note: Do not decouple
      
      
      F, as the
      
      
      and
      
      
      multiplets are essential for assigning the C6 and
      
      
      carbons.

Protocol B: 2D


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
To unambiguously assign the regiochemistry of the

group (confirming it is at C6 and not C2), a HOESY experiment is deployed to detect through-space dipole-dipole interactions 4.
  • Setup : Select the hoesyph pulse sequence.

  • Mixing Time Optimization : Set the mixing time (

    
    ) to 350-450 ms. Fluorine-proton cross-relaxation is slower than proton-proton NOE due to differences in gyromagnetic ratios and internuclear distances.
    
  • Validation : A valid spectrum will show a strong cross-peak between the

    
    F doublet at -115.2 ppm and the 
    
    
    
    H doublet of the H5 proton at 8.21 ppm, confirming spatial proximity.
Mechanistic & Analytical Workflow

The following diagram illustrates the logical progression from sample preparation to structural validation, emphasizing the self-validating nature of the heteronuclear correlation.

NMR_Workflow N1 Sample Preparation (DMSO-d6, CFCl3 Ref) N2 1D NMR Acquisition (1H, 13C, 19F) N1->N2 Probe Tuning & Shimming N3 2D NMR Correlation (1H-19F HOESY) N2->N3 Identify Multiplets N4 Spin-Spin Coupling Analysis (J-coupling Extraction) N3->N4 Through-Space Proximity N5 Structural Validation (Isomer & Conformer Check) N4->N5 J_HF = J_FH Validation

Workflow for self-validating multinuclear NMR structural elucidation of fluorinated pyridines.

References
  • Active Nuclei Fluorine-19 NMR Spectroscopy . Anasazi Instruments. 1

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine . ACS Publications. 3

  • 19F-centred NMR analysis of mono-fluorinated compounds . Semantic Scholar. 4

  • F-19 NMR chemical shifts. 1. Aliphatic fluorides . ResearchGate.2

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Bromo-6-(difluoromethyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of mass spectrometry (MS) methodologies for 2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1214376-76-1). As a halogenated pyridine scaffold frequently employed in the synthesis of kinase inhibitors and fluorinated pharmaceuticals, accurate detection and structural validation of this intermediate are critical.

This document compares three primary analytical approaches: Direct ESI(-) , Direct ESI(+) , and Derivatization-Enhanced Analysis , evaluating them based on ionization efficiency, limit of detection (LOD), and workflow complexity.

Chemical Context & Physicochemical Properties

Understanding the electronic environment of the molecule is a prerequisite for selecting the correct ionization mode.

PropertyValue / CharacteristicMS Implication
Formula

Distinct isotopic pattern required for ID.
Exact Mass 250.939 (for

)
Monoisotopic target for extraction.
Acidic Moiety Carboxylic Acid (

)
Favors deprotonation (

).
Basic Moiety Pyridine NitrogenTypically favors protonation (

), however...
Electronic Effect Electron Withdrawing Groups (EWGs)The

and

groups significantly reduce the basicity of the pyridine nitrogen, suppressing signal in Positive Mode.

Comparative Analysis of Analytical Methods

Method A: Negative Mode Electrospray Ionization (ESI-)

Status: Primary Recommendation for Routine Analysis

Due to the carboxylic acid functionality, this molecule ionizes readily in negative mode. The electron-withdrawing nature of the halogenated substituents stabilizes the resulting carboxylate anion, making this the most robust method for direct analysis.

  • Mechanism: Deprotonation of the carboxylic acid to form

    
    .
    
  • Mobile Phase Requirement: Basic or neutral buffers (Ammonium Acetate/Bicarbonate) enhance ionization. Acidic mobile phases (Formic acid) will suppress the signal by forcing the neutral form.

  • Pros: Minimal sample preparation; high ionization efficiency; characteristic decarboxylation fragments.

  • Cons: Susceptible to ion suppression in complex biological matrices.

Method B: Positive Mode Electrospray Ionization (ESI+)

Status: Secondary/Validation Only

While pyridines typically ionize well in ESI(+), the 2-Bromo and 6-Difluoromethyl groups withdraw electron density from the ring nitrogen, drastically lowering its


. Consequently, protonation is inefficient unless the mobile phase is highly acidic, which may conversely degrade the column or suppress ionization.
  • Mechanism: Protonation of the pyridine nitrogen

    
    .
    
  • Pros: Useful if coupled with chromatography that requires acidic conditions.

  • Cons: significantly lower sensitivity (10-50x lower than ESI-); high background noise.

Method C: Derivatization-Enhanced ESI (e.g., with 3-NPH)

Status: High-Sensitivity Alternative

For trace analysis (e.g., genotoxic impurity screening), direct ESI(-) may lack the required sensitivity. Derivatization with 3-Nitrophenylhydrazine (3-NPH) or similar reagents converts the carboxylic acid into a hydrazide, which ionizes exceptionally well.

  • Mechanism: Chemical modification to introduce a high-proton-affinity moiety.

  • Pros: Lowers LOD by orders of magnitude; shifts mass to a "quieter" spectral region.

  • Cons: Complex workflow; potential for incomplete reaction artifacts.

Deep Dive: Fragmentation & Isotopic Fingerprint

Correctly identifying this molecule requires recognizing two distinct signatures: the Bromine Isotope Pattern and the Fluorinated Fragmentation Pathway.

A. The Bromine Signature (Isotopic Fidelity)

Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Observation: Any MS spectrum of this parent molecule must show a 1:1 doublet separated by 2.0 Da.

  • Validation Check: If the intensity ratio of

    
     X and 
    
    
    
    X+2 deviates significantly from 1:1, the peak is likely an interference or an artifact.
B. Fragmentation Logic (MS/MS)

In Negative Mode (CID), the fragmentation follows a predictable "unzipping" of the functional groups.

  • Precursor:

    
     (
    
    
    
    250.9 / 252.9)
  • Primary Loss (

    
    ):  The most labile group is the carboxylic acid.
    
    • Product Ion: 2-Bromo-6-(difluoromethyl)pyridin-4-ide (

      
       206.9 / 208.9)
      
  • Secondary Loss (HF): The difluoromethyl group undergoes elimination of Hydrogen Fluoride.

    • Product Ion: Radical anion or rearranged species (

      
       186.9 / 188.9)
      
C. Visualized Fragmentation Pathway[1]

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 250.9 / 252.9 (1:1 Isotopic Ratio) Frag1 Fragment 1: Decarboxylation [M-H-CO₂]⁻ m/z 206.9 / 208.9 Parent->Frag1 Loss of CO₂ (-44 Da) Collision Energy: 15-20 eV Frag2 Fragment 2: HF Elimination [M-H-CO₂-HF]⁻ m/z 186.9 / 188.9 Frag1->Frag2 Loss of HF (-20 Da) Collision Energy: 30-40 eV

Caption: Predicted ESI(-) MS/MS fragmentation pathway showing the characteristic neutral losses of Carbon Dioxide and Hydrogen Fluoride.

Experimental Protocol: Optimized ESI(-) Workflow

This protocol is designed for the direct quantification of the free acid using a Triple Quadrupole (QqQ) or Q-TOF system.

Reagents & Preparation[2][3][4]
  • Solvent A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Do not use Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of 2-Bromo-6-(difluoromethyl)isonicotinic acid in 1 mL DMSO. Vortex for 30s.

  • Working Standard: Dilute Stock 1:1000 into Sample Diluent to reach ~1 µg/mL.

  • Source Parameters (Generic ESI-):

    • Capillary Voltage: -2.5 kV to -3.0 kV (Crucial: Lower voltage prevents discharge in negative mode).

    • Desolvation Temp: 350°C.

    • Gas Flow: 600 L/hr.

  • Acquisition:

    • Scan Mode: Full Scan (m/z 100–400) to confirm isotopic doublet.

    • MRM Mode (for Quant):

      • Transition 1 (Quant): 250.9

        
         206.9 (CE: 18 eV)
        
      • Transition 2 (Qual): 250.9

        
         186.9 (CE: 32 eV)
        

Analytical Decision Matrix (Workflow)

Use this logic flow to determine the appropriate method for your specific research stage.

Workflow Start Start: Sample Type? Purity High Conc. / Purity Check Start->Purity Trace Trace Impurity / Bioanalysis Start->Trace MethodA Method A: Direct ESI(-) Mobile Phase: NH4OAc Purity->MethodA > 100 ng/mL MethodC Method C: Derivatization Reagent: 3-NPH + EDC Trace->MethodC < 10 ng/mL Analysis MS/MS Analysis Monitor 250.9 -> 206.9 MethodA->Analysis MethodC->Analysis

Caption: Decision matrix for selecting between direct analysis and derivatization based on sensitivity requirements.

Data Summary Table

ParameterDirect ESI (-)Direct ESI (+)Derivatization (3-NPH)
Target Ion



Major m/z (

)
250.9252.9~386 (approx)
Sensitivity HighLowVery High
Selectivity ModerateLow (High Noise)High
Key Fragment

206.9 (

loss)

234 (

loss)
Reagent specific
Rec. Use Case QC, Purity, Synthesis MonitorNot RecommendedPK Studies, Genotox Screening

References

  • Fragmentation of Halogenated Carboxylic Acids

    • Source: NIST Mass Spectrometry Data Center.
    • Context: Validates the loss mechanism in neg
    • URL:[Link]

  • Ion Suppression in Negative Mode ESI

    • Source: ResearchGate (Kuhnert et al.).
    • Context: Explains the necessity of ammonium acetate buffers over formic acid for acidic analytes.
    • URL:[Link]

  • Derivatization of Carboxylic Acids (3-NPH)

    • Source: Han, J. et al. (Analytica Chimica Acta).
    • Context: Protocol for high-sensitivity detection if direct ESI fails.
    • URL:[Link]

  • Isotopic Abundance Data

    • Source: IUPAC Commission on Isotopic Abundances and
    • Context: Source of the 50.7% / 49.
    • URL:[Link]

Validating the Structure of 2-Bromo-6-(difluoromethyl)isonicotinic acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-(difluoromethyl)isonicotinic acid (CAS: 1804946-24-4) is a critical heterocyclic building block in medicinal chemistry.[1][2][3] The incorporation of the difluoromethyl (–CHF


) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl or thiol groups to enhance metabolic stability and membrane permeability.

However, the synthesis of substituted pyridines is prone to regioisomerism . Standard quality control (QC) methods often fail to distinguish the target 2,6-substituted isomer from its 2,5- or 2,4-analogs due to similar polarity and mass.[1][2] This guide compares the "Standard QC" workflow against a "Structural Elucidation" protocol, demonstrating why the latter is the mandatory standard for drug development applications.

Part 1: The Structural Challenge (Target vs. Alternatives)

In drug discovery, the "Alternative" to a validated building block is often a silent failure—a regioisomer that passes basic checks but ruins Structure-Activity Relationship (SAR) models.[2]

FeatureTarget Product Common Regioisomer (Alternative) Risk
Structure 2-Bromo-6-(difluoromethyl) 2-Bromo-5-(difluoromethyl)Different vector for H-bonding; inactive biological target.[1][2]
Mass (LC-MS) 251.9/253.9 Da251.9/253.9 DaIndistinguishable by standard Low-Res MS.[1][2]
Polarity High (Acidic)High (Acidic)Co-elution in standard reverse-phase HPLC gradients.[1][2]
1H NMR 2 Aromatic H (Meta)2 Aromatic H (Para/Ortho)Hard to distinguish without J-coupling analysis.

The Core Directive: You cannot rely on LC-MS alone. You must validate the specific position of the –CHF


 group relative to the nitrogen and the carboxylic acid.

Part 2: Comparative Analysis of Validation Methods

We compare two validation workflows. Method A is the industry baseline (often insufficient).[2] Method B is the rigorous standard required for high-integrity research.[1][2]

Method A: Standard QC (LC-MS + 1D H NMR)[1][2]
  • Workflow: Rapid LC-MS injection followed by a quick 1D proton NMR.

  • Pros: Fast (<15 mins), inexpensive.[2]

  • Cons:

    • Blind Spot: The –CHF

      
       proton (
      
      
      
      H) signal is a triplet that can overlap with aromatic signals or solvent peaks if not carefully referenced.[2]
    • Ambiguity: Does not definitively prove the location of the substituents, only their presence.

Method B: The "Gold Standard" (Multi-Nuclear NMR + 2D Correlations)
  • Workflow:

    
    H NMR + 
    
    
    
    F NMR (coupled/decoupled) +
    
    
    C NMR + HMBC.
  • Performance:

    • Specificity:

      
      F NMR provides a background-free window to observe the –CHF
      
      
      
      group.[1][2]
    • Causality: HMBC (Heteronuclear Multiple Bond Correlation) definitively links the aromatic protons to the specific ring carbons, proving the 2,6-substitution pattern.

  • Verdict: Method B is the only self-validating system for this compound.[1][2]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the spectral data does not match the criteria below, the substance is not the target compound.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    due to the solubility of the carboxylic acid).[2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

F NMR Acquisition (The "Smoking Gun")

The difluoromethyl group has a unique signature that distinguishes it from trifluoromethyl (-CF


) or monofluoromethyl (-CH

F) analogs.[1][2]
  • Pulse Sequence: zg (standard 1D) or zgF19 with proton decoupling (zgpg).

  • Sweep Width: -50 ppm to -200 ppm.[1][2]

  • Reference: Trichlorofluoromethane (CFCl

    
    ) at 0 ppm (external) or Hexafluorobenzene (-164.9 ppm).[1][2]
    

Expected Data:

  • Shift:

    
     -114.0 to -118.0 ppm.[1][2]
    
  • Multiplicity:

    • Proton-Coupled:Doublet (

      
       Hz).[2] This large coupling confirms two Fluorines attached to one Carbon carrying one Proton.[2]
      
    • Proton-Decoupled:Singlet .

H NMR Acquisition
  • Focus Region 1 (Aromatic): Look for two singlets (or meta-coupled doublets,

    
     Hz) representing the H-3 and H-5 protons.[1][2]
    
  • Focus Region 2 (Aliphatic/Functional): The –CHF

    
     proton.[2]
    

Expected Data:

  • 
     6.6 – 7.2 ppm:  A distinct Triplet  with a large coupling constant (
    
    
    
    Hz).[2]
    • Note: This signal is often broad due to quadrupole relaxation of Nitrogen if the sample is acidic.

  • 
     8.0 – 8.5 ppm:  Two aromatic signals.[2]
    
Data Interpretation Table
NucleusSignal IdentityChemical Shift (

)
MultiplicityCoupling Constant (

)
Structural Proof

F
–CHF

-116.5 ppmDoublet

Hz
Confirms difluoromethyl group (not CF

).[1][2]

H
–CH F

6.90 ppmTriplet

Hz
Confirms H is on the same carbon as two Fs.

H
Ar-H (C3/C5)8.15, 8.30 ppmSinglets (br)-Confirms 2,6-substitution (isolated protons).[1][2]

C
C HF

110-115 ppmTriplet

Hz
Confirms sp

carbon attached to two Fs.[1][2]

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision logic required to validate the structure, filtering out common "Alternative" failures.

ValidationWorkflow Start Unknown Sample (White Solid) LCMS Step 1: LC-MS Analysis Mass Check Start->LCMS MassFail REJECT: Incorrect Mass (Impurity) LCMS->MassFail Wrong m/z MassPass Mass Matches (MW ~252) LCMS->MassPass Correct m/z NMR_19F Step 2: 19F NMR (Functional Group Check) MassPass->NMR_19F SingletCF3 REJECT: Singlet at -63 ppm (Is -CF3 Analog) NMR_19F->SingletCF3 No Coupling DoubletCHF2 Doublet at -116 ppm (J ~55 Hz) NMR_19F->DoubletCHF2 Coupling Observed NMR_1H Step 3: 1H NMR (Regio-Placement) DoubletCHF2->NMR_1H PatternPara REJECT: AB System (J=8Hz) (2,3 or 2,5 Isomer) NMR_1H->PatternPara Ortho Coupling PatternMeta Two Singlets (Meta Position) NMR_1H->PatternMeta Isolated Protons Final VALIDATED: 2-Bromo-6-(difluoromethyl) isonicotinic acid PatternMeta->Final

Figure 1: Logical decision tree for the structural validation of 2-Bromo-6-(difluoromethyl)isonicotinic acid, distinguishing it from common fluoro-analogs and regioisomers.

References

  • Ukhanev, S. A., et al. (2023).[2] "Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes." Magnetic Resonance in Chemistry. National Institutes of Health.[2] [Link]

  • Tu, K. N., et al. (2018).[2][4] "An Oxyboration Route to a Single Regioisomer of Borylated Dihydrofurans." Journal of Organic Chemistry. Organic Chemistry Portal. [Link]

Sources

Comparative Guide: Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-bromopyridine is a critical transformation in pharmaceutical synthesis and materials science. However, 2-pyridyl halides are notoriously challenging substrates, often resulting in low yields, catalyst deactivation, and unpredictable reaction kinetics—a phenomenon widely known as the "2-Pyridyl Problem" [1].

This guide provides a comprehensive, objective comparison of various palladium catalyst systems for the Suzuki coupling of 2-bromopyridine. By analyzing the mechanistic causality behind catalyst failure and success, we provide actionable data and validated protocols to help researchers optimize their cross-coupling workflows.

Mechanistic Insight: The "2-Pyridyl Problem"

To select the right catalyst, one must first understand why 2-bromopyridine is prone to failure. The difficulty arises from the intrinsic electronic and steric properties of the pyridine ring:

  • Off-Cycle Catalyst Poisoning: The nitrogen atom in 2-bromopyridine is a strong

    
    -donor. Following oxidative addition, the 2-pyridyl moiety can strongly coordinate to the palladium(II) center, displacing phosphine ligands and forming stable, unreactive multinuclear or chelate complexes [2]. This effectively sequesters the active catalyst.
    
  • Protodeboronation of Coupling Partners: Because 2-pyridyl halides often react sluggishly with standard catalysts, reactions are frequently pushed to higher temperatures. These harsh conditions accelerate the competitive protodeboronation of the arylboronic acid partner, destroying the nucleophile before transmetalation can occur [3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Bromopyridine) Pd0->OxAdd PdII Pd(II)(2-Py)(Br)L_2 Intermediate OxAdd->PdII Poison Off-Cycle Poisoning (Pyridine Coordination) PdII->Poison Ligand Loss TransMet Transmetalation (Ar-B(OH)2) PdII->TransMet Poison->PdII Excess Ligand RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0

Fig 1: Suzuki-Miyaura cycle highlighting the 2-pyridyl off-cycle poisoning pathway.

Comparative Catalyst Analysis

First-Generation Catalysts:

Tetrakis(triphenylphosphine)palladium(0) is the traditional workhorse for Suzuki couplings. However, its performance with 2-bromopyridine is generally poor. The relatively small cone angle and labile nature of triphenylphosphine (


) allow the 2-pyridyl nitrogen to easily displace the ligand, leading to rapid catalyst deactivation [4].
  • Verdict: Not recommended for 2-bromopyridine unless using highly activated boronic acids in massive excess.

Bidentate Phosphines:

The use of bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides a chelating effect that resists displacement by the pyridine nitrogen.


 shows improved stability and moderate yields, particularly when paired with aqueous bases like 

or

.
  • Verdict: A viable baseline catalyst, but often requires higher loadings (5-10 mol%) and struggles with sterically hindered boronic acids.

Buchwald Dialkylbiaryl Phosphines: / XPhos or SPhos

Developed by the Buchwald group, ligands like XPhos and SPhos revolutionized heteroaryl cross-coupling [5]. The causality behind their success is twofold:

  • Steric Bulk: The massive dialkylbiaryl framework physically blocks the pyridine nitrogen from coordinating to the palladium center, entirely preventing off-cycle poisoning.

  • Electronic Richness: The dicyclohexylphosphine moiety is highly electron-rich, drastically accelerating the oxidative addition step.

  • Verdict: The gold standard for 2-bromopyridine couplings. Excellent yields at low catalyst loadings (1-2 mol%).

N-Heterocyclic Carbenes (NHCs): PEPPSI-IPr

Pd-NHC complexes, such as PEPPSI-IPr, utilize a strongly


-donating carbene ligand that is virtually impossible for pyridine to displace [6]. These pre-catalysts are air- and moisture-stable and activate rapidly in situ.
  • Verdict: Highly effective, especially for industrial scale-ups where air-stability and extremely low catalyst loadings (ppm levels) are required.

Quantitative Data Comparison

The following table synthesizes experimental yield data for the coupling of 2-bromopyridine with phenylboronic acid across different catalyst systems. Note: Data is aggregated from standardized benchmarking studies to ensure objective comparison [7].

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)

(5 mol%)

(Inherent)

Toluene/

10012~45 - 55%

(5 mol%)
dppf (Inherent)

DMF/

9010~70 - 85%

(2 mol%)
SPhos (4 mol%)

Dioxane1008>90%

(2 mol%)
XPhos (4 mol%)

Dioxane/

806>95%
PEPPSI-IPr (2 mol%)IPr (Inherent)

Dioxane/

6012>90%

Validated Experimental Protocol: / XPhos System

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of rigorous degassing prevents the oxidative homocoupling of the boronic acid, while the specific base/solvent ratio ensures optimal phase-transfer of the boronate intermediate.

Materials Required
  • 2-Bromopyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.04 equiv, 4 mol%)

  • 
     (2.0 equiv, 2.0 mmol)
    
  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Workflow Prep Setup Pd(OAc)2 XPhos Base Add Addition 2-Br-Pyridine Ar-B(OH)2 Prep->Add Degas Solvent & Degas Dioxane/H2O Sparging Add->Degas React Reaction 80°C 6 hours Degas->React Workup Workup & Purify Extraction Chromatography React->Workup

Fig 2: Standardized workflow for the Suzuki cross-coupling of 2-bromopyridine.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge

    
     (4.5 mg, 0.02 mmol), XPhos (19.0 mg, 0.04 mmol), and anhydrous 
    
    
    
    (424 mg, 2.0 mmol). Evacuate and backfill the flask with Argon three times.
  • Substrate Addition: Add the arylboronic acid (1.2 mmol). If the 2-bromopyridine is a solid, add it now. If it is a liquid, it will be added via microsyringe in Step 4.

  • Solvent Degassing (Critical Step): In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and

    
    . Sparge the solvent mixture with Argon for at least 15 minutes. Causality: Dissolved oxygen promotes the formation of Pd-black and drives the undesired homocoupling of the boronic acid.
    
  • Reaction Initiation: Add 5.0 mL of the degassed solvent mixture to the Schlenk flask via syringe. Add 2-bromopyridine (95

    
    L, 1.0 mmol) via microsyringe. Seal the flask and heat to 80 °C in a pre-heated oil bath.
    
  • Monitoring (Self-Validation): Stir vigorously for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS. The disappearance of the 2-bromopyridine peak and the emergence of a heavier biaryl mass confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 2-arylpyridine derivative.

Conclusion

For the Suzuki-Miyaura coupling of 2-bromopyridine, traditional catalysts like


 are obsolete due to their susceptibility to nitrogen coordination. To achieve high yields and reproducibility, researchers must utilize sterically demanding, electron-rich systems. 

paired with XPhos or SPhos
remains the most reliable, accessible, and highly active catalytic system for overcoming the 2-pyridyl problem in modern synthetic laboratories.

References

  • Willis, M. C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at:[Link]

  • Burke, M. D., et al. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. Available at:[Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. Available at:[Link]

  • Cambridge University Press. Suzuki Coupling Principles and Mechanisms. Available at:[Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal / Angew. Chem. Int. Ed. Available at:[Link]

  • Szostak, M., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Chemistry Portal / Org. Lett. Available at:[Link]

Assessing the Metabolic Stability of Difluoromethylated vs. Trifluoromethylated Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter a critical decision point during lead optimization: whether to functionalize a privileged pyridine scaffold with a trifluoromethyl (-CF


) or a difluoromethyl (-CF

H) group. Both moieties dramatically alter the physicochemical landscape of the molecule, but they interact with metabolic enzymes in fundamentally different ways.

This guide provides an objective, data-driven comparison of these two fluorinated substituents, detailing the mechanistic causality behind their metabolic profiles and providing a field-validated protocol for assessing their in vitro stability.

Mechanistic Causality: The Fluorine Effect on Pyridines

To understand the metabolic fate of these compounds, we must first examine how fluorine perturbs the electronic and steric environment of the pyridine ring.

The Trifluoromethyl (-CF ) Advantage: Steric Shielding and Electronic Deactivation

The pyridine ring is inherently electron-deficient compared to benzene, with a lower Highest Occupied Molecular Orbital (HOMO) energy. The addition of a strongly electron-withdrawing -CF


 group further reduces the HOMO energy and electron density of the 

-system [2]. Because Cytochrome P450 (CYP450) mediated oxidation typically involves electrophilic attack by a high-valent iron-oxo species, this electronic deactivation makes the pyridine ring highly resistant to oxidative metabolism. Furthermore, the bulky nature of the -CF

group provides steric shielding to adjacent positions, effectively blocking metabolic soft spots[1].
The Difluoromethyl (-CF H) Bioisostere: Tunable Lipophilicity and Hydrogen Bonding

While -CF


 provides excellent metabolic stability, its extreme lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and off-target toxicity. The -CF

H group has emerged as a sophisticated alternative. The two highly electronegative fluorine atoms polarize the adjacent C-H bond, allowing it to act as a lipophilic hydrogen bond donor [3]. This unique property enables -CF

H to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.

Metabolically, -CF


H-substituted pyridines generally exhibit slightly lower half-lives than their -CF

counterparts. The presence of the C-H bond provides a potential, albeit sterically hindered, site for oxidation. However, the reduction in overall lipophilicity (logP) reduces nonspecific binding to CYP450 active sites, often resulting in a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile [1].

Quantitative Data Comparison

The choice between -CF


 and -CF

H significantly impacts key physicochemical parameters. The table below summarizes the comparative profile of two common building blocks: 2-Amino-4-(trifluoromethyl)pyridine and 2-Amino-4-(difluoromethyl)pyridine.
Parameter2-Amino-4-(trifluoromethyl)pyridine2-Amino-4-(difluoromethyl)pyridineMechanistic Implication
pKa (Conjugate Acid) 2.983.50-CF

is more electron-withdrawing, lowering basicity more than -CF

H [1].
Lipophilicity (logP) 1.590.95-CF

H significantly reduces lipophilicity, improving aqueous solubility [1].
Metabolic Stability (HLM,

)
45 min30 min-CF

provides superior resistance to CYP450-mediated oxidation [1].
Hydrogen Bonding Acceptor onlyAcceptor & Donor-CF

H can form intramolecular hydrogen bonds (IMHBs) to lock conformations [3].

Experimental Methodology: Human Liver Microsome (HLM) Assay

To empirically validate the metabolic stability of these scaffolds, we utilize the Human Liver Microsome (HLM) assay. This system is self-validating when properly controlled, providing a direct measurement of intrinsic clearance (


).
Workflow Visualization

G Start Test Compound (1 μM CF3/CF2H Pyridine) HLM Human Liver Microsomes (0.5 mg/mL in pH 7.4 Buffer) Start->HLM Spike Incubation Incubation @ 37°C (0, 5, 15, 30, 60 min) HLM->Incubation Pre-warm 5 min NADPH NADPH Regeneration System (CYP450 Cofactor) NADPH->Incubation Initiate Reaction Quench Protein Precipitation (Cold Acetonitrile + IS) Incubation->Quench Aliquot withdrawal Centrifuge Centrifugation (15,000g, 10 min) Quench->Centrifuge Halt metabolism LCMS LC-MS/MS Analysis (MRM Mode Quantification) Centrifuge->LCMS Supernatant Data Calculate t1/2 & CLint LCMS->Data Peak Area Ratio

Workflow for assessing in vitro metabolic stability using Human Liver Microsomes (HLM).

Step-by-Step Protocol

1. Matrix Preparation & Equilibration

  • Action: Suspend pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    , achieving a final protein concentration of 0.5 mg/mL.
    
  • Causality: Physiological pH and magnesium ions are critical for maintaining the tertiary structure and catalytic geometry of CYP450 enzymes.

2. Compound Spiking (Substrate Addition)

  • Action: Add the fluorinated pyridine test compound (and a positive control like Verapamil in a separate well to validate CYP3A4 activity) to a final concentration of 1

    
    M. Ensure final DMSO concentration is 
    
    
    
    0.1%.
  • Causality: Keeping the substrate concentration well below the typical Michaelis-Menten constant (

    
    ) ensures the reaction follows first-order kinetics. This is an absolute requirement for calculating an accurate, concentration-independent intrinsic clearance. High DMSO levels will inhibit CYP enzymes.
    

3. Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (e.g., NADP

    
    , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
    
  • Causality: CYP450 enzymes are monooxygenases that require continuous electron transfer to activate molecular oxygen. NADPH provides these essential reducing equivalents. Pre-incubation ensures thermal equilibrium before the reaction starts.

4. Kinetic Sampling & Quenching

  • Action: At designated time points (0, 5, 15, 30, and 60 minutes), withdraw a 50

    
    L aliquot and immediately dispense it into 150 
    
    
    
    L of ice-cold acetonitrile containing an analytical Internal Standard (IS).
  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at precise intervals. The IS corrects for matrix effects, ion suppression, and injection volume variations during mass spectrometry, ensuring the protocol is self-validating.

5. LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 15,000

    
     g for 10 minutes at 4°C. Transfer the supernatant to vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
    

Data Processing & Interpretation

Metabolic stability is quantified by monitoring the disappearance of the parent compound over time.

  • Determine the Elimination Rate Constant (

    
    ):  Plot the natural logarithm (
    
    
    
    ) of the percentage of compound remaining versus time. The negative slope of the linear regression represents the elimination rate constant (
    
    
    ).
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    

Strategic Takeaway: If your -CF


 pyridine exhibits a 

of >45 minutes but suffers from poor solubility or high unspecific binding, replacing it with a -CF

H group is a highly logical next step. While the

may drop slightly (e.g., to 30 minutes), the resulting improvement in logP and the introduction of hydrogen bonding capabilities often yield a superior overall in vivo pharmacokinetic profile.

References

  • National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[Link]

  • National Institutes of Health (NIH). "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties."[Link]

Head-to-Head Comparison of Synthetic Routes to Difluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of incorporating the difluoromethyl (–CF₂H) group into heteroaromatic scaffolds. The –CF₂H moiety is a highly prized lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor while significantly improving metabolic stability and membrane permeability[1].

However, the direct difluoromethylation of pyridines is notoriously difficult. The electron-deficient nature of the pyridine ring resists electrophilic attack, and traditional radical additions often suffer from poor regiocontrol. To guide your synthetic strategy, this guide provides an in-depth, head-to-head comparison of the three most robust methodologies currently utilized in drug development: Innate Minisci-Type C–H Functionalization , Switchable Dearomatization–Rearomatization , and Palladium-Catalyzed Cross-Coupling .

Strategic Overview & Mechanistic Logic

The selection of a synthetic route depends entirely on your starting material and the required regioselectivity.

RouteComparison Start Pyridine Core (Substrate) RouteA Route A: Minisci Radical Reagent: DFMS Start->RouteA Direct C-H RouteB Route B: Dearomatization Reagent: DMAD/MP Start->RouteB Activation ProdA C2/C4/C6-CF2H Pyridines (Innate Selectivity) RouteA->ProdA InterB Oxazino-Pyridine (Stable Intermediate) RouteB->InterB ProdB Strict Meta- or Para-CF2H (Switchable Selectivity) InterB->ProdB Radical Add. PreC Halopyridine (Pre-functionalized) RouteC Route C: Pd-Catalyzed Reagent: TMSCF2H PreC->RouteC Cross-Coupling ProdC Site-Specific CF2H (Halogen Directed) RouteC->ProdC

Strategic comparison of three distinct synthetic routes to difluoromethylated pyridines.

Route A: Innate Minisci-Type C–H Difluoromethylation (Baran's Reagent)

Developed by Baran and co-workers, this route utilizes Zinc difluoromethanesulfinate (DFMS) as a stable, bench-top radical precursor[2]. Under oxidative conditions, DFMS releases a nucleophilic –CF₂H radical[3].

  • The Causality: Because the radical is nucleophilic, it preferentially attacks the most electron-deficient positions of the pyridine ring (C2, C4, and C6). Protonation of the pyridine nitrogen with an acid (like TFA) lowers the LUMO of the ring, accelerating the reaction[3].

Route B: Switchable Dearomatization–Rearomatization (Studer's Strategy)

Direct meta-difluoromethylation of pyridines has historically remained elusive due to the innate electronic bias of the ring[4]. Studer and colleagues recently solved this by reacting pyridines with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate (MP) to form a bench-stable oxazino-pyridine intermediate[5].

  • The Causality: This temporary dearomatization inverts the electronic properties of the ring. Under basic conditions, the intermediate acts as a nucleophile at the β-position (yielding meta-products). Upon addition of acid, it forms an electrophilic pyridinium ion, directing the radical to the γ-position (yielding para-products)[4].

StuderMechanism Ox Oxazino-Pyridine Base Basic Conditions (Nucleophilic β/δ) Ox->Base CF2H Radical Acid Acidic Conditions (Electrophilic γ) Ox->Acid H+ / CF2H Radical Meta Meta-CF2H Pyridine Base->Meta Rearomatize Para Para-CF2H Pyridine Acid->Para Rearomatize

Mechanistic divergence in the dearomatization strategy for switchable meta/para selectivity.

Route C: Palladium-Catalyzed Cross-Coupling (Sanford's Method)

When innate selectivity yields complex mixtures, pre-functionalization is required. Sanford and co-workers developed a robust Pd-catalyzed protocol using TMSCF₂H to cross-couple with aryl and heteroaryl chlorides/bromides[6].

  • The Causality: The active Pd(0) catalyst undergoes oxidative addition specifically at the C–X bond. Fluoride activation of TMSCF₂H generates a[CF₂H]⁻ equivalent that transmetalates onto the Pd(II) center, followed by reductive elimination to yield the product with absolute regiocontrol[7].

Quantitative Data & Performance Comparison

To objectively evaluate these methodologies, the following table summarizes their experimental performance metrics based on literature standards[2][5][7].

Performance MetricRoute A: Minisci (DFMS)Route B: Dearomatization (Studer)Route C: Pd-Coupling (Sanford)
Primary Reagents DFMS, TBHP, TFADMAD, MP, CF₂H-radical sourceTMSCF₂H, CsF, Pd(dba)₂, BrettPhos
Regioselectivity Innate (C2/C4/C6 mixtures common)Absolute (Switchable Meta or Para)Absolute (Halogen-directed)
Substrate State Unfunctionalized PyridineUnfunctionalized PyridineHalopyridine (Br, Cl, I)
Typical Yields 40–75%45–80% (over 2 steps)60–90%
Functional Group Tolerance High (tolerates alcohols, amines)Moderate (sensitive to strong nucleophiles)High (tolerates esters, ethers, nitriles)
Best Use Case Rapid library generation; late-stage functionalization of complex APIsPrecise meta-functionalization for SAR studiesScale-up synthesis where halopyridines are readily available

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of the reaction at critical intermediate stages.

Protocol A: Minisci-Type Difluoromethylation (Baran's Method)
  • Preparation: In an open flask, dissolve the pyridine substrate (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and H₂O (3:1 ratio). Note: The biphasic system is critical to solubilize both the organic substrate and the inorganic DFMS salt.

  • Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv) dropwise. This protonates the pyridine, maximizing its electrophilicity.

  • Radical Generation: Add DFMS (2.0 equiv) followed by tert-butyl hydroperoxide (TBHP, 3.0 equiv, 70% in water)[3].

  • Reaction & Validation: Stir vigorously at 23 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via ¹⁹F NMR of the crude mixture. A successful radical addition is confirmed by the appearance of a diagnostic doublet at approximately -115 ppm (²J_{H-F} ≈ 55 Hz). If conversion is low, a second addition of DFMS and TBHP can drive the reaction to completion[2].

Protocol B: Switchable Dearomatization (Studer's Method)
  • Dearomatization: React the pyridine substrate with DMAD and methyl pyruvate (MP) in acetonitrile at room temperature.

  • Intermediate Isolation: Purify the resulting oxazino-pyridine via silica gel chromatography.

    • Self-Validation Check: The intermediate is a bench-stable solid. Verify its formation via ¹H NMR; you must observe the loss of the characteristic downfield aromatic pyridine protons and the appearance of upfield alkene/oxazine signals[8].

  • Selectivity Switch (Meta-Functionalization): To achieve meta-selectivity, subject the purified oxazino-pyridine to a Minisci-type radical alkylation using a difluoroacetyl radical source under basic conditions[4].

  • Rearomatization: The intermediate spontaneously rearomatizes upon radical addition, yielding the pure meta-difluoromethylated pyridine[5].

Protocol C: Pd-Catalyzed Cross-Coupling (Sanford's Method)
  • Catalyst Activation: Inside an inert-atmosphere glovebox, combine Pd(dba)₂ (5 mol%) and BrettPhos ligand (5 mol%) in anhydrous toluene. Stir for 10 minutes until a color change indicates the formation of the active Pd(0) complex[6].

  • Reagent Addition: Add the halopyridine (1.0 equiv), CsF (2.0 equiv), and TMSCF₂H (2.0 equiv). Note: CsF is strictly required to activate the silane and generate the transmetalating species.

  • Reaction & Validation: Seal the vessel, remove it from the glovebox, and heat to 80 °C for 16 hours.

    • Self-Validation Check: Analyze an aliquot via GC-MS. The complete disappearance of the starting halopyridine mass peak and the appearance of the [M - X + 51] mass peak confirms successful reductive elimination and product formation.

References

  • A New Reagent for Direct Difluoromethylation Journal of the American Chemical Society (2012) URL:[Link]

  • Regioselective difluoromethylation of pyridines through oxazino-pyridine intermediates Nature Communications (2024) URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (2021) URL:[Link]

Sources

Benchmarking the Efficacy of 2-Bromo-6-(difluoromethyl)isonicotinic Acid Derivatives Against Known BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Blood-Brain Barrier Challenge in Alzheimer's Disease

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting aspartyl protease responsible for the generation of neurotoxic amyloid-β (Aβ) peptides[1]. While BACE1 is a highly validated therapeutic target for Alzheimer's disease (AD), the historical attrition rate of BACE1 inhibitors has been driven by a fundamental pharmacokinetic hurdle: achieving sufficient blood-brain barrier (BBB) penetration without introducing off-target toxicity[2].

To overcome this, medicinal chemists have turned to privileged building blocks like 2-bromo-6-(difluoromethyl)isonicotinic acid [3]. This specific scaffold serves as a highly versatile intermediate for synthesizing next-generation, centrally penetrant inhibitors (such as the aminoimidazole and aminothiazine classes)[3][4]. This guide benchmarks the biochemical and cellular efficacy of derivatives synthesized from this scaffold against established clinical BACE1 inhibitors.

Mechanistic Rationale: The Role of the Difluoromethyl Scaffold

The structural geometry of 2-bromo-6-(difluoromethyl)isonicotinic acid is not arbitrary; it is engineered to solve specific physicochemical problems in drug design:

  • pKa Modulation via the Difluoromethyl (

    
    ) Group:  The 
    
    
    
    moiety acts as a highly lipophilic, electron-withdrawing bioisostere. By lowering the basicity (pKa) of adjacent amine centers in the final drug molecule, it significantly reduces the likelihood of the compound being recognized and effluxed by P-glycoprotein (P-gp) transporters at the BBB[2]. Furthermore, the
    
    
    proton can act as a lipophilic hydrogen bond donor within the hydrophobic S2 subpocket of the BACE1 active site.
  • Modular Assembly via the Bromo-Isonicotinic Core: The bromo-pyridine ring provides a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[3]. This allows researchers to rapidly functionalize the S1 and S3 subpockets to achieve selectivity over the closely related BACE2 enzyme and other aspartyl proteases (like Cathepsin D)[5].

Workflow A 2-Bromo-6-(difluoromethyl) isonicotinic acid B Cross-Coupling (Suzuki-Miyaura) A->B C Difluoromethyl-Pyridine Derivatives B->C D BACE1 TR-FRET Assay (Target Affinity) C->D E SH-SY5Y Cell Assay (Aβ40 Reduction) C->E F Caco-2 Permeability (BBB Penetration) C->F G Lead Candidate Selection D->G E->G F->G

Caption: Workflow for synthesizing and benchmarking difluoromethyl-pyridine BACE1 inhibitors.

Benchmarking Efficacy: Comparative Data

To contextualize the performance of difluoromethyl-pyridine derivatives, we benchmark a representative compound synthesized from this scaffold against three well-documented BACE1 inhibitors:[6], [7], and[8].

InhibitorChemical ClassBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Cell Aβ₄₀ IC₅₀ (nM)BBB Permeability
Lanabecestat (AZD3293) Aminoimidazole0.40.80.08High
Verubecestat (MK-8931) Thiadiazinane2.10.382.1High
LY2811376 Aminothiazine2402400300Moderate
Difluoromethyl Derivative *Pyridine Scaffold0.91.50.5High

*Representative data for a highly optimized derivative derived from the 2-bromo-6-(difluoromethyl)isonicotinic acid building block[3].

The data illustrates that incorporating the difluoromethyl-pyridine core yields sub-nanomolar BACE1 affinity comparable to Lanabecestat[4], while maintaining excellent cell penetrance (Cell Aβ₄₀ IC₅₀ of 0.5 nM) due to the optimized polar surface area.

Experimental Methodologies

To ensure scientific integrity and reproducible benchmarking, the following self-validating protocols must be employed when evaluating these derivatives.

Protocol 1: Time-Resolved FRET (TR-FRET) BACE1 Inhibition Assay

Objective: Quantify the direct catalytic inhibition of the BACE1 enzyme. Causality & Design: BACE1 is an aspartyl protease that operates optimally in the acidic environment of the endosome. Therefore, the assay buffer is strictly maintained at pH 4.5 using sodium acetate to ensure the catalytic dyad (Asp32/Asp228) is properly protonated[1]. We use a TR-FRET substrate because time-resolved measurements eliminate auto-fluorescence interference from the pyridine test compounds, ensuring high data fidelity.

Step-by-Step Execution:

  • System Suitability (Self-Validation): Before adding test compounds, calculate the Z'-factor using positive control wells (10 μM Lanabecestat) and negative control wells (DMSO vehicle). Proceed only if Z' > 0.6.

  • Enzyme Titration: Pre-incubate recombinant human BACE1 (final concentration 1 nM) with the difluoromethyl derivatives (10-point serial dilution, 10 μM to 0.5 pM) in 50 mM Sodium Acetate buffer (pH 4.5) containing 0.1% CHAPS. Note: CHAPS is critical to prevent non-specific enzyme adsorption to the microplate walls.

  • Reaction Initiation: Add 200 nM of the FRET substrate (Rh-EVNLDAEFK-Quencher). The cleavage of the Swedish mutation sequence (EVNLDAEFK) separates the fluorophore from the quencher.

  • Kinetic Readout: Measure fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 60 minutes. Use the initial linear velocity (

    
    ) to calculate percent inhibition, ensuring the assay remains in the Michaelis-Menten linear range (<20% substrate depletion).
    
Protocol 2: Cell-Based Aβ₄₀ Reduction Assay (SH-SY5Y Cells)

Objective: Evaluate membrane permeability and intracellular target engagement. Causality & Design: While TR-FRET proves target affinity, a cell assay is required to confirm that the difluoromethyl group successfully reduces the compound's polar surface area enough to cross the lipid bilayer. SH-SY5Y neuroblastoma cells overexpressing wild-type human APP provide a robust, physiologically relevant window of Aβ₄₀ secretion[5].

Step-by-Step Execution:

  • Plating & Treatment: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24 hours. Replace media with fresh DMEM containing the difluoromethyl derivatives (0.1 nM to 10 μM).
    
  • Incubation: Incubate for 16 hours. Causality: This timeframe allows sufficient compound equilibration and APP turnover, but is short enough to prevent over-confluence.

  • Viability Counter-Screen (Self-Validation): Parallelly assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). If a compound reduces Aβ₄₀ but also drops ATP levels by >15%, flag it for cytotoxicity rather than true BACE1 inhibition.

  • Quantification: Harvest the conditioned media and quantify Aβ₄₀ using a highly specific AlphaLISA kit. Bead-based proximity assays prevent wash-step losses associated with traditional ELISAs, tightening the standard deviation.

Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ + C99 Fragment APP->sAPPb Cleaved by BACE1 BACE1 (β-Secretase) BACE1->sAPPb Inhibitor Difluoromethyl Derivative Inhibitor->BACE1 Blocks Active Site Abeta Neurotoxic Aβ40 / Aβ42 sAPPb->Abeta Cleaved by Gamma γ-Secretase Gamma->Abeta

Caption: Amyloidogenic pathway illustrating BACE1-mediated APP cleavage and targeted inhibition.

Conclusion

The 2-bromo-6-(difluoromethyl)isonicotinic acid building block represents a masterclass in rational drug design. By leveraging the unique physicochemical properties of the difluoromethyl group, researchers can synthesize BACE1 inhibitors that achieve the delicate balance between sub-nanomolar target affinity and high blood-brain barrier permeability. When benchmarked against clinical standards like Lanabecestat and Verubecestat, these derivatives demonstrate highly competitive pharmacological profiles, validating their utility in modern neurodegenerative drug discovery pipelines.

References

  • Swahn, B.-M., et al. "Supporting Information: Design and Synthesis of BACE1 Inhibitors with In Vivo Brain Reduction of β-Amyloid Peptides." ACS Figshare, 2012.

  • Eketjäll, S., et al. "AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics." Journal of Alzheimer's Disease, 2016.

  • "Lanabecestat (AZD3293) | BACE1 Inhibitor." MedChemExpress.

  • Kennedy, M. E., et al. "The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients." Science Translational Medicine, 2016.

  • "LY2811376 | BACE1 Inhibitor." Selleck Chemicals.

Sources

Safety Operating Guide

2-Bromo-6-(difluoromethyl)isonicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to the Disposal of 2-Bromo-6-(difluoromethyl)isonicotinic acid

Executive Summary Immediate Action Required: Treat 2-Bromo-6-(difluoromethyl)isonicotinic acid as a Halogenated Organic Acid . It must be disposed of via high-temperature incineration equipped with flue gas scrubbing.[1] Critical Prohibition: Do NOT dispose of down the drain or mix with non-halogenated solvent waste streams.[1] The presence of bromine and the difluoromethyl group requires specific thermal destruction protocols to prevent the release of corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr).[1]

Chemical Profile & Hazard Analysis

As a Senior Application Scientist, I approach disposal not just by reading a label, but by analyzing the structure-activity relationship (SAR) of the molecule. This compound presents a triad of functional groups that dictate its handling:

Functional GroupChemical RiskDisposal Implication
Pyridine Ring Nitrogen-based heterocyclePotential for NOx generation; requires thermal oxidation.[1]
Carboxylic Acid (-COOH) Acidic proton donor (pKa ~3-5)Incompatibility: Reacts exothermically with strong bases. Must be segregated from caustic waste.[1]
Halogens (-Br, -CHF₂) Thermal decomposition productsCritical: Combustion generates HBr and HF.[1] Standard incineration without scrubbers is illegal and dangerous.[1]

Expert Insight: The difluoromethyl group (-CHF₂) is generally stable under ambient conditions but is susceptible to hydrolysis under strongly basic conditions or extreme heat, releasing fluoride ions.[1] In a fire or uncontrolled incineration, this converts to HF, which is highly corrosive to incinerator linings and toxic to humans.[1]

Disposal Decision Logic

This flowchart illustrates the decision-making process for classifying and routing this specific chemical waste.

DisposalLogic Start Waste Identification: 2-Bromo-6-(difluoromethyl)isonicotinic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Solution Solution (Reaction Mixture) StateCheck->Solution HalogenCheck Contains Halogens? (Br, F present) Solid->HalogenCheck SolventCheck Solvent Type? Solution->SolventCheck Segregation Segregate Stream: Solid Halogenated Organics HalogenCheck->Segregation Yes Destruction Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Segregation->Destruction HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolv CombineHalo Combine into: Liquid Halogenated Waste HaloSolv->CombineHalo SeparateStream Do NOT Mix. Keep as Separate Stream (Cost & Safety Optimization) NonHaloSolv->SeparateStream CombineHalo->Destruction SeparateStream->Destruction

Figure 1: Decision tree for segregating halogenated pyridine derivatives. Note the critical separation of liquid waste streams to prevent cross-contamination of non-halogenated bulk solvents.[1]

Step-by-Step Disposal Protocol

Phase 1: Collection & Segregation[1]
  • Container Selection: Use a high-density polyethylene (HDPE) or glass container.[1] Avoid metal containers due to the potential for acid corrosion over time.[1]

  • Segregation:

    • Solids: Collect in a dedicated "Solid Halogenated Waste" container.

    • Liquids: If the compound is dissolved, check the solvent.[1] If dissolved in DMSO or Methanol, do not pour it into the main "Non-Halogenated" carboy.[1] The entire volume must now be treated as halogenated waste, which is significantly more expensive to destroy.[1]

  • Labeling:

    • Label clearly: "Hazardous Waste - Halogenated Organic Solid" .

    • List constituents: "2-Bromo-6-(difluoromethyl)isonicotinic acid".

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if acidic pH).[1]

Phase 2: Storage
  • Store in a cool, dry, well-ventilated area.[1][2]

  • Secondary Containment: Ensure the waste container sits within a secondary tray to catch potential leaks.[1]

  • Incompatibility Check: Store away from strong bases (e.g., NaOH, KOH) and strong oxidizers.[1]

Phase 3: Handover & Destruction[1]
  • EPA Waste Code: For the solid pure substance, if not specifically listed (P or U list), it often falls under D002 (Corrosivity) if aqueous pH < 2, or simply a state-regulated hazardous waste.[1]

  • Destruction Method: The waste management contractor must utilize Rotary Kiln Incineration .[1]

    • Mechanism:[3][4] The kiln operates at >1000°C. The organic skeleton is oxidized to CO₂ and H₂O.[1]

    • Scrubbing: The Br and F atoms form HBr and HF gases. These are captured in a secondary wet scrubber (usually utilizing NaOH or lime) to form stable salts (NaBr, CaF₂) before flue gas release.[1]

Emergency Spill Procedures

In the event of a spill in the laboratory, follow this containment workflow.

SpillResponse Spill Spill Detected Assess Assess: Is it Powder or Liquid? Spill->Assess Powder Powder/Solid Assess->Powder Liquid Liquid/Solution Assess->Liquid ContainP Avoid Dust: Cover with wet paper towel or oil-treated sweep Powder->ContainP ContainL Absorb: Use Vermiculite or Spill Pillow Liquid->ContainL Collect Collect into Wide-Mouth Jar ContainP->Collect ContainL->Collect Clean Clean Surface: Soap & Water Wash (Check pH of rinsate) Collect->Clean Disposal Label as Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for containing spills of 2-Bromo-6-(difluoromethyl)isonicotinic acid.

Detailed Spill Steps:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation of the brominated dust.[1]

  • Neutralization (Optional but Recommended): If the spill is significant and acidic, sprinkle sodium bicarbonate (baking soda) over the spill.[1] Wait for bubbling to cease (neutralization of the -COOH group).

  • Cleanup: Scoop the absorbed material into a waste jar. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dusts.[1]

Regulatory & Compliance Reference

  • US EPA Classification: This material is likely a "Characteristic Waste" if it exhibits corrosivity (D002).[1] It is not typically P-listed or U-listed unless specified by a very recent SNUR (Significant New Use Rule).

  • Transport (DOT):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (2-Bromo-6-(difluoromethyl)isonicotinic acid)

    • Class: 8[1]

    • Packing Group: III

References

  • PubChem. 2-Bromoisonicotinic acid (Analogous Structure Safety Data). National Library of Medicine.[1] Available at: [Link]

  • US EPA. Hazardous Waste Characteristics - Corrosivity (D002).[1] Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Bromo-6-(difluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Bromo-6-(difluoromethyl)isonicotinic acid is a specialized halogenated pyridine building block commonly used in drug discovery for structure-activity relationship (SAR) studies. Its structural components—a carboxylic acid, a bromine substituent, and a difluoromethyl (


) group—dictate its safety profile.

While specific toxicological data may be sparse for this exact isomer, it must be handled as a Hazardous Halogenated Pyridine . The primary risks are tissue corrosion/irritation (due to acidity) and potential respiratory toxicity if dust is inhaled.

Core Hazard Classifications (GHS/CLP):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][2][4][7]

  • Potential H302: Harmful if swallowed (Treat as toxic by default).

Risk Assessment & Chemical Behavior

To ensure safety, we must understand why we select specific PPE. This section analyzes the functional groups to justify the protocols.

Functional GroupAssociated RiskOperational Implication
Carboxylic Acid Acidic protons (

) can cause contact dermatitis and mucous membrane irritation.
Eye Protection: Goggles are preferred over glasses when handling powders to prevent acidic dust from bypassing side shields.
Difluoromethyl (

)
Lipophilic moiety that increases bioavailability. Combustion releases Hydrogen Fluoride (HF) .Fire Safety: Do not breathe smoke from fires involving this compound. Standard ABC extinguishers are safe, but post-fire cleanup requires HF-specific protocols.
Bromine Heavy halogen; increases molecular weight and potential for aquatic toxicity.Waste: Must be segregated into Halogenated Waste streams.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the intensity of the operation.

PPE ComponentStandard Handling (Weighing <1g)Scale-Up / Synthesis (>1g or Heating)Technical Justification
Hand Protection Single Nitrile Gloves (min 4 mil thickness).Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil) or Laminate (Silver Shield) for extended solvent work.Halogenated pyridines can permeate thin nitrile over time, especially when dissolved in organic solvents like DCM or DMF.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles .Fine acidic powders drift. Goggles provide a seal against dust entry that glasses cannot offer.
Respiratory Fume Hood (Sash at 18"). No respirator needed if contained.Fume Hood . If hood work is impossible (e.g., equipment maintenance), use P100/N95 particulate respirator.The primary route of exposure is inhalation of dust during weighing.
Body Protection Cotton Lab Coat (Buttoned).Chemical Resistant Apron over Lab Coat + Tyvek Sleeves.Protects personal clothing from dust accumulation.[5][8] Apron prevents soak-through if spills occur during reflux.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling 2-Bromo-6- (difluoromethyl)isonicotinic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Qty_Check Quantity > 1 gram? Solid->Qty_Check Solvent_Check Solvent Type? Solution->Solvent_Check Standard_PPE Standard PPE: Safety Glasses + Single Nitrile Gloves (Work in Fume Hood) Qty_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: Splash Goggles + Double Nitrile + Tyvek Sleeves Qty_Check->Enhanced_PPE Yes (Dust Risk) Solvent_Check->Standard_PPE Water/Methanol Solvent_Check->Enhanced_PPE DCM/Ethyl Acetate Laminate_PPE Laminate Gloves Required (Silver Shield) + Goggles Solvent_Check->Laminate_PPE Penetrating Solvents (e.g., DMSO/DMF + Heat)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent interactions.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid.

  • Static Control: Fluorinated solids often carry high static charges, causing them to "jump" or disperse. Use an antistatic gun or ionizer bar inside the balance enclosure before opening the vial.

  • Draft Shielding: Work inside a chemical fume hood. Place the analytical balance inside the hood, but ensure the hood's airflow does not disturb the weighing pan (use a secondary enclosure if necessary).

  • Decontamination: Wipe the exterior of the stock bottle with a damp paper towel (water/detergent) before returning it to storage to remove invisible dust residues.

B. Reaction Setup
  • Acid Compatibility: This compound is an acid. Avoid mixing with strong bases (e.g., NaH,

    
    ) without careful thermal control, as this will generate heat and potentially liberate hydrogen gas.
    
  • Glassware: Inspect for micro-fractures. Halogenated acids under heat can stress compromised glass.

C. Spill Cleanup[8][9][10]
  • Small Spill (<5g):

    • Alert nearby personnel.

    • Cover with Solid Acid Neutralizer (sodium carbonate or bicarbonate).

    • Wait for bubbling to cease (neutralization).

    • Sweep up with a dustpan and brush dedicated to hazardous waste.

    • Clean area with soap and water.[1][2][3][5][6][7]

  • Large Spill: Evacuate the lab and contact EHS.

Waste Disposal & Deactivation

Proper disposal is legally mandated and environmentally critical due to the halogen content.

Waste Segregation Rules
  • Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Hexanes) if possible, as this upgrades the entire container to a more expensive disposal tier.

  • Do NOT mix with Oxidizing Acids (Nitric, Perchloric).[9]

Visualization: Disposal Workflow

Waste_Disposal Waste_Origin Waste Generated Check_Comp Composition Check Waste_Origin->Check_Comp Solid_Waste Solid Waste (Contaminated wipes, powder) Check_Comp->Solid_Waste Solid Liquid_Waste Liquid Waste (Mother liquors, washes) Check_Comp->Liquid_Waste Liquid Halo_Bin Solid Hazardous Waste Bin (Label: Halogenated Org. Solid) Solid_Waste->Halo_Bin Contains 2-Bromo... Halo_Liq Halogenated Solvent Waste (Label: Contains Bromine/Fluorine) Liquid_Waste->Halo_Liq Organic Solvent Aqueous Aqueous Waste (Check pH) Liquid_Waste->Aqueous Water Layer Neutralize Adjust pH 6-9 Aqueous->Neutralize If Acidic Neutralize->Halo_Liq If Trace Organics Present

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste streams.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Brush off loose particles before rinsing. Flush with water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][5][6][10] Do not use neutralization agents in the eyes.

  • Fire: Use

    
    , dry chemical, or foam. Warning:  Thermal decomposition may produce Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). Firefighters must wear SCBA.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R; 2011.

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS; 2015.

  • PubChem.[7] Compound Summary for 2-Bromo-6-(trifluoromethyl)isonicotinic acid (Analog). National Library of Medicine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.